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  • Product: 1-methyl-3-(propan-2-yl)-1H-pyrazole
  • CAS: 58442-50-5

Core Science & Biosynthesis

Foundational

1-Methyl-3-(propan-2-yl)-1H-pyrazole: Structural Dynamics, Physicochemical Profiling, and Synthesis Protocols

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole ring serves as a privileged scaffold due to its robust stability, bioisosteric properties, and capacity for diverse functionaliza...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring serves as a privileged scaffold due to its robust stability, bioisosteric properties, and capacity for diverse functionalization. 1-Methyl-3-(propan-2-yl)-1H-pyrazole (also known as 3-isopropyl-1-methyl-1H-pyrazole) is a highly specific, low-molecular-weight building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and kinase inhibitors.

By strategically placing a methyl group at the N1 position and an isopropyl (propan-2-yl) group at the C3 position, chemists can precisely tune the molecule's lipophilicity, steric profile, and hydrogen-bonding capabilities. This guide provides an in-depth technical analysis of its chemical structure, exact molecular weight calculations, and field-proven methodologies for its synthesis and analytical validation.

Physicochemical Properties & Molecular Weight

Understanding the exact physicochemical parameters of 1-methyl-3-(propan-2-yl)-1H-pyrazole is critical for stoichiometric calculations, formulation, and pharmacokinetic modeling. The compound, registered under CAS number 58442-50-5[1], exhibits specific properties dictated by its aliphatic substituents[2].

Quantitative Data Summary
ParameterValue / Description
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazole
Common Synonyms 3-isopropyl-1-methyl-1H-pyrazole
CAS Registry Number 58442-50-5[1]
Molecular Formula C₇H₁₂N₂[3]
Exact Mass 124.10004 u
Molecular Weight (MW) 124.18 g/mol [3]
Appearance Clear to pale yellow liquid (at standard conditions)
Hydrogen Bond Donors 0 (N1 is methylated)
Hydrogen Bond Acceptors 1 (N2 atom)

Molecular Weight Calculation Causality: The molecular weight of 124.18 g/mol is derived from the atomic weights of its constituent elements:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Total: ~124.18 g/mol [3].

Structural Biology & Pharmacophore Dynamics

The structural logic behind 1-methyl-3-(propan-2-yl)-1H-pyrazole is rooted in rational drug design. Each functional group serves a distinct mechanistic purpose when the moiety is incorporated into a larger drug candidate.

  • N1-Methylation (Tautomeric Locking): Unsubstituted pyrazoles rapidly tautomerize between 1H and 2H forms, complicating binding kinetics and analytical characterization. The N1-methyl group locks the ring into a single tautomer. Furthermore, it eliminates the N-H hydrogen bond donor, which increases the overall lipophilicity (LogP) of the molecule, thereby enhancing passive membrane permeability.

  • C3-Isopropyl Group (Steric Shielding & Hydrophobic Interaction): The branched propan-2-yl group introduces significant steric bulk. In kinase inhibitor design, this isopropyl group is frequently utilized to occupy deep hydrophobic pockets (such as the gatekeeper residue pocket in ATP-binding sites), driving binding affinity through favorable Van der Waals interactions and the displacement of high-energy water molecules (desolvation effect).

  • N2 Atom (Hydrogen Bond Acceptor): With N1 blocked, the sp²-hybridized N2 atom remains available to act as a potent hydrogen bond acceptor, often interacting with the hinge region backbone amides of target kinases.

Pharmacophore Core Pyrazole Core (Aromatic Scaffold) N2 N2 Atom (H-Bond Acceptor) Core->N2 N1Me N1-Methyl Group (Lipophilic/Tautomer Lock) Core->N1Me C3Iso C3-Isopropyl Group (Steric Bulk) Core->C3Iso TargetH Kinase Hinge Region (NH Donor) N2->TargetH H-Bonding TargetHydro Hydrophobic Pocket (Gatekeeper) N1Me->TargetHydro Desolvation C3Iso->TargetHydro Van der Waals

Pharmacodynamic interaction model of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Experimental Protocols: Regioselective Synthesis

Synthesizing 1-methyl-3-(propan-2-yl)-1H-pyrazole requires careful control of regiochemistry. Direct alkylation of 3-isopropyl-1H-pyrazole typically yields a mixture of 1,3- and 1,5-isomers. The following protocol is designed to maximize the yield of the target 1,3-isomer by leveraging steric hindrance and thermodynamic control.

Step-by-Step Synthesis Workflow

Reagents Required:

  • 3-isopropyl-1H-pyrazole (Starting Material)

  • Methyl Iodide (MeI, Alkylating Agent)

  • Potassium Carbonate (K₂CO₃, Base)

  • Anhydrous N,N-Dimethylformamide (DMF, Solvent)

Procedure:

  • Preparation of the Deprotonation Environment: Dissolve 1.0 equivalent of 3-isopropyl-1H-pyrazole in anhydrous DMF under a nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the hydrolysis of the alkylating agent and to maintain the basicity of the environment.

  • Base Addition: Add 1.5 equivalents of finely powdered K₂CO₃. Stir the suspension at 0°C for 30 minutes. Causality: K₂CO₃ is chosen over stronger bases like NaH because it provides a milder, heterogeneous deprotonation environment that slows down the reaction kinetics, allowing thermodynamic preferences to dictate regioselectivity.

  • Alkylation: Add 1.1 equivalents of Methyl Iodide (MeI) dropwise over 15 minutes while maintaining the temperature at 0°C. Causality: Dropwise addition controls the exothermic nature of the SN2 alkylation. The bulky isopropyl group at C3 sterically hinders the adjacent nitrogen, naturally driving the methylation toward the less hindered N1 position, favoring the 1-methyl-3-isopropyl isomer over the 1-methyl-5-isopropyl isomer.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench the reaction with ice water to precipitate inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography. The 1,3-isomer will elute differently than the minor 1,5-isomer due to differences in dipole moment.

SynthWorkflow A Start: 3-isopropyl-1H-pyrazole + Anhydrous DMF B Base Addition (K2CO3, 0°C) A->B Deprotonation C Alkylation (MeI Dropwise) B->C N-Methylation D Reaction Work-up (EtOAc/H2O Extraction) C->D Quench & Extract E Flash Chromatography (Hexane/EtOAc) D->E Crude Mixture F Target: 1-methyl-3-(propan-2-yl)-1H-pyrazole (Major Product) E->F Regioselective Separation G Byproduct: 1-methyl-5-(propan-2-yl)-1H-pyrazole (Minor Product) E->G Steric Hindrance

Synthetic workflow for the regioselective N-methylation of 3-isopropyl-1H-pyrazole.

Analytical Validation Workflow

To ensure scientific integrity and confirm the success of the regioselective synthesis, the isolated product must be subjected to a self-validating analytical workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the molecular weight.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The exact mass of the compound is 124.10 u. The primary adduct observed will be the [M+H]⁺ peak at m/z 125.11 .

Nuclear Magnetic Resonance (¹H NMR)
  • Purpose: To definitively prove the regiochemistry (distinguishing the 1,3-isomer from the 1,5-isomer).

  • Method: ¹H NMR in CDCl₃ at 400 MHz.

  • Expected Result & Causality:

    • The N-methyl group will appear as a sharp singlet around ~3.8 ppm.

    • The isopropyl group will show a septet for the CH proton (~2.9 ppm) and a doublet for the two CH₃ groups (~1.2 ppm).

    • Crucial Diagnostic: To confirm the 1,3-isomer, perform a 1D NOE (Nuclear Overhauser Effect) experiment. Irradiating the N-methyl protons (~3.8 ppm) will show a spatial correlation (NOE enhancement) only to the adjacent pyrazole ring proton at C5 (~7.2 ppm). If the product were the 1,5-isomer, irradiating the N-methyl group would show an NOE enhancement to the isopropyl CH proton. This spatial validation is the gold standard for pyrazole regiochemistry assignment.

References

  • ECHA CHEM - 1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 58442-50-5)
  • 1H-Pyrazole, 1-methyl-3-(1-methylethyl)
  • 1-methyl-3-(propan-2-yl)

Sources

Exploratory

Mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-methyl-3-(propan-2-yl)-1H-pyrazole in Biological Assays Introduction: The Pyrazole Scaffold and the Challenge of a Novel Compound The pyrazole nucle...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-methyl-3-(propan-2-yl)-1H-pyrazole in Biological Assays

Introduction: The Pyrazole Scaffold and the Challenge of a Novel Compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][5][6][7] Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature this versatile scaffold, underscoring its significance in drug development.[3][7]

This guide focuses on a specific, lesser-known derivative: 1-methyl-3-(propan-2-yl)-1H-pyrazole . A thorough review of the existing scientific literature reveals a significant gap; there is a notable absence of published data on the biological activity and mechanism of action (MoA) of this particular compound. For a researcher, this presents both a challenge and an opportunity: the challenge of navigating the unknown without established precedent, and the opportunity to characterize a potentially novel bioactive agent.

This document, therefore, is structured not as a review of known mechanisms, but as a methodological guide for their discovery. It outlines a logical, evidence-based workflow a researcher would follow to systematically investigate and elucidate the MoA of a novel compound like 1-methyl-3-(propan-2-yl)-1H-pyrazole. We will propose a plausible initial hypothesis based on the compound's structural class and then detail the experimental steps required to test this hypothesis, from initial toxicity screens to specific enzymatic and cell-based functional assays.[8][9][10]

Part 1: Hypothesis Generation - An Educated Starting Point

Given the structural prevalence of the pyrazole core in non-steroidal anti-inflammatory drugs (NSAIDs), a logical starting hypothesis is that 1-methyl-3-(propan-2-yl)-1H-pyrazole may function by inhibiting a key enzyme in the inflammatory pathway.[11][12] Many pyrazole-based NSAIDs, most notably Celecoxib, derive their therapeutic effect from the selective inhibition of Cyclooxygenase-2 (COX-2).[13][14][15] The COX enzymes (with COX-1 and COX-2 being the primary isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][16]

Working Hypothesis: 1-methyl-3-(propan-2-yl)-1H-pyrazole exhibits anti-inflammatory properties through the selective inhibition of the COX-2 enzyme.

This hypothesis provides a clear, testable framework for our investigation. The following experimental plan is designed to rigorously evaluate this proposed mechanism.

The Cyclooxygenase (COX) Signaling Pathway

To understand our target, we must first visualize its biological context. The diagram below illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid. Our hypothesis posits that our compound will interrupt this pathway, likely at the COX-2 enzyme.

COX_Pathway cluster_membrane Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 Compound Hypothesized Inhibition by 1-methyl-3-(propan-2-yl)-1H-pyrazole Compound->COX Inhibits PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins (e.g., PGE₂) & Thromboxanes PGH2->Prostanoids Isomerase/Synthase Activity Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis

Caption: The Cyclooxygenase signaling pathway, the proposed target of action.

Part 2: A Step-by-Step Experimental Workflow for MoA Elucidation

This section details the logical progression of experiments designed to test our working hypothesis. The workflow begins with broad cytotoxicity testing to establish safe experimental concentrations, moves to direct enzyme inhibition assays, and finishes with cell-based functional assays to confirm the mechanism in a more physiologically relevant system.

MoA_Workflow Start Start: Novel Compound 1-methyl-3-(propan-2-yl)-1H-pyrazole Step1 Step 1: Cytotoxicity Screening (e.g., MTT Assay) Start->Step1 Data1 Determine Non-Toxic Concentration Range (IC₅₀) Step1->Data1 Step2 Step 2: In Vitro Enzymatic Assay (COX-1 & COX-2 Inhibition) Data1->Step2 Inform Dosing Data2 Calculate IC₅₀ values for COX-1 and COX-2 Inhibition Step2->Data2 Decision Is there selective COX-2 inhibition? Data2->Decision Step3 Step 3: Cell-Based Functional Assay (PGE₂ Measurement via ELISA) Decision->Step3 Yes Alternative Alternative Pathway: Investigate other targets (e.g., Kinase Screens) Decision->Alternative No Data3 Quantify reduction in PGE₂ production in cells Step3->Data3 Conclusion Conclusion: MoA as COX-2 Inhibitor is Supported Data3->Conclusion

Caption: Experimental workflow for elucidating the compound's mechanism of action.

Step 1: Foundational Cytotoxicity Assessment

Expertise & Rationale: Before investigating a specific mechanism, it is imperative to determine the compound's general effect on cell viability. A highly cytotoxic compound could produce false positives in subsequent functional assays simply by killing the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][17] The resulting IC₅₀ (half-maximal inhibitory concentration) value for cytotoxicity will define the concentration range for all future cell-based experiments, ensuring that observed effects are due to specific target modulation rather than overt toxicity.[17]

Experimental Protocol: MTT Assay for Cell Viability [18][19]

  • Cell Seeding: Plate a relevant cell line (e.g., A549 lung carcinoma or RAW 264.7 macrophage-like cells, which express COX enzymes) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-methyl-3-(propan-2-yl)-1H-pyrazole in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Step 2: Direct Target Engagement - In Vitro COX Inhibition Assay

Expertise & Rationale: With a non-toxic concentration range established, the next logical step is to directly test our hypothesis: does the compound inhibit COX-1 and/or COX-2 enzyme activity? An in vitro enzymatic assay using purified recombinant enzymes provides a clean, direct measure of target engagement without the complexity of a cellular environment.[10] By testing against both COX-1 and COX-2 isoforms, we can also determine the compound's selectivity, which is a critical factor for the safety profile of NSAIDs.[11]

Experimental Protocol: Fluorometric COX Inhibition Assay [20][21]

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and the fluorogenic substrate (e.g., Amplex™ Red).[22] Dilute purified human recombinant COX-1 and COX-2 enzymes to their optimal working concentrations in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of 1-methyl-3-(propan-2-yl)-1H-pyrazole and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Plate Setup: In a 96-well black opaque plate, add the following to designated wells:

    • Inhibitor Wells: Assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound/control inhibitor.

    • Positive Control (100% Activity): Assay buffer, heme, COX enzyme, and vehicle (DMSO).

    • Negative Control (Background): Assay buffer, heme, and vehicle (no enzyme).

  • Incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells. Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes (Excitation: ~535 nm, Emission: ~587 nm). The peroxidase activity of COX converts the substrate into a fluorescent product.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ for both COX-1 and COX-2.

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
1-methyl-3-(propan-2-yl)-1H-pyrazoleExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Step 3: Cellular Confirmation - Prostaglandin E₂ (PGE₂) Measurement

Expertise & Rationale: Demonstrating direct enzyme inhibition is a crucial step, but it is essential to confirm that this activity translates to a functional effect within a living cell.[23] If our compound inhibits COX-2, it should reduce the production of downstream prostaglandins. Prostaglandin E₂ (PGE₂) is a major product of the COX-2 pathway in inflammatory cells.[24] We can stimulate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and then treat them with our compound. Measuring the subsequent change in PGE₂ levels in the cell culture supernatant using a sensitive Enzyme-Linked Immunosorbent Assay (ELISA) will validate the cellular mechanism of action.

Experimental Protocol: PGE₂ Competitive ELISA [24][25][26]

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate. Once confluent, treat the cells with an inflammatory stimulus (e.g., 1 µg/mL LPS) to induce COX-2 expression. Simultaneously, treat the cells with various non-toxic concentrations of 1-methyl-3-(propan-2-yl)-1H-pyrazole or a control inhibitor. Incubate for 18-24 hours.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Standard Curve Preparation: Prepare a serial dilution of the provided PGE₂ standard to generate a standard curve.

    • Assay Plate: The ELISA plate is pre-coated with an antibody. Add the collected supernatants, standards, and controls to the appropriate wells.

    • Competitive Binding: Add a fixed amount of HRP-labeled PGE₂ to each well. This will compete with the PGE₂ in the sample/standard for binding to the coated antibody. Incubate for 2 hours at room temperature.[24]

    • Washing: Wash the plate multiple times to remove unbound reagents.

    • Substrate Addition: Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

    • Reaction Termination: Stop the reaction by adding a stop solution. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm.

  • Data Analysis: Calculate the concentration of PGE₂ in each sample by comparing its absorbance to the standard curve. Plot the PGE₂ concentration against the test compound concentration to determine its cellular inhibitory effect.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of a novel compound, 1-methyl-3-(propan-2-yl)-1H-pyrazole. By systematically progressing from cytotoxicity screening to direct enzymatic assays and finally to functional cellular assays, a researcher can build a robust body of evidence to support or refute the proposed mechanism.

If the results from this workflow support the hypothesis that 1-methyl-3-(propan-2-yl)-1H-pyrazole is a selective COX-2 inhibitor, this would represent a significant finding, opening avenues for its potential development as an anti-inflammatory agent.

Conversely, if the compound does not inhibit COX enzymes, this structured approach is not a failure. It has successfully ruled out a plausible mechanism, which is a critical part of the scientific process. The investigation would then pivot. Given the broad activities of pyrazoles, alternative hypotheses could be explored, such as the inhibition of other enzyme classes like protein kinases (e.g., CDKs) or modulation of G-protein coupled receptors.[17][27][28] Broader, unbiased approaches such as phenotypic screening or chemoproteomics could then be employed to identify novel targets and uncover unexpected mechanisms of action.[8]

References

  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • ResearchGate. Structure of some selective COX-2 inhibitors and target compounds (1–3).
  • Arbor Assays. DetectX® Prostaglandin E2.
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  • BenchChem. (2025). Validating Target Engagement of Novel Compounds: A Methodological Guide.
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  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit.
  • ResearchGate. Structure of selective COX‐2 inhibitors and novel pyrazoline‐based....
  • Royal Society of Chemistry.
  • ResearchGate. Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9).
  • PMC. Current status of pyrazole and its biological activities.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • ACS Omega. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • PMC. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • Abcam. (2022, April 21). ab287802 – Prostaglandin E2 ELISA Kit.
  • MDPI. (2025, February 23).
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648.
  • PMC. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • R&D Systems. Prostaglandin E2 Parameter Assay Kit.
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  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • Molecules. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit.
  • Dalal Institute. Methods of Determining Mechanisms.
  • PMC. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Abstract This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 1-methyl-3-(propan-2-yl)-1H-pyrazole. In the abse...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 1-methyl-3-(propan-2-yl)-1H-pyrazole. In the absence of direct experimental spectra in publicly available literature, this document leverages foundational NMR principles and empirical data from closely related pyrazole analogues to offer a robust, predictive framework for spectral assignment. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the causal effects of substitution on the pyrazole ring's electronic environment and the resulting spectral characteristics.

Introduction: The Significance of Substituted Pyrazoles and NMR Spectroscopy

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and physicochemical properties. The specific substitution pattern on the pyrazole ring dictates its three-dimensional structure and electronic distribution, which in turn governs its interactions with biological targets or its performance in materials applications.

1-methyl-3-(propan-2-yl)-1H-pyrazole is a disubstituted pyrazole featuring a methyl group at the N1 position and an isopropyl group at the C3 position. The N-methylation prevents the annular tautomerism often observed in N-unsubstituted pyrazoles, simplifying the resulting NMR spectra and fixing the position of the substituents.

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of such molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of each nucleus provide a detailed roadmap of the molecular connectivity and environment. This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-methyl-3-(propan-2-yl)-1H-pyrazole is expected to exhibit five distinct signals. The prediction of their chemical shifts is based on the analysis of substituent effects on the pyrazole ring.

Methodology for Chemical Shift Prediction

The predicted chemical shifts are derived from:

  • Base values from unsubstituted pyrazole: The fundamental chemical shifts of the pyrazole protons.

  • Substituent Chemical Shift (SCS) effects: The incremental shifts caused by the N-methyl and C3-isopropyl groups. These effects are estimated from data for simpler molecules like 1-methyl-1H-pyrazole and 3-isopropyl-1H-pyrazole.

Signal Assignments and Rationale

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-methyl-3-(propan-2-yl)-1H-pyrazole in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~ 6.0 - 6.2Doublet~ 2.3The C4-H is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the electron-donating nature of the adjacent isopropyl group.
H-5~ 7.2 - 7.4Doublet~ 2.3The C5-H is generally the most downfield of the pyrazole ring protons, influenced by the adjacent N-methyl group and the lone pair of the N2 nitrogen. It will appear as a doublet due to coupling with H-4.
N-CH₃~ 3.8 - 4.0Singlet-The N-methyl group protons are not coupled to other protons and will appear as a singlet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom in a heteroaromatic system.
CH (isopropyl)~ 3.0 - 3.2Septet~ 6.9The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. Its chemical shift is influenced by the direct attachment to the pyrazole ring.
CH₃ (isopropyl)~ 1.2 - 1.4Doublet~ 6.9The six equivalent protons of the two methyl groups of the isopropyl substituent will appear as a doublet due to coupling with the methine proton.
Visualizing Proton Relationships

The following diagram illustrates the structure and the through-bond coupling relationships between the protons, which give rise to the observed multiplicities.

Caption: Workflow for the experimental verification of NMR assignments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-methyl-3-(propan-2-yl)-1H-pyrazole. The predicted chemical shifts, multiplicities, and coupling constants are grounded in the established principles of NMR spectroscopy and derived from empirical data of analogous structures. The provided rationale for each assignment offers a logical framework for interpreting experimental data. Researchers and scientists working with this or structurally similar molecules can use this guide as a reference for spectral interpretation and as a blueprint for experimental verification. The self-validating system of one- and two-dimensional NMR experiments outlined herein will ensure the accurate and confident structural elucidation of this and other novel pyrazole derivatives.

References

  • Due to the predictive nature of this guide, direct literature references for the experimental NMR data of 1-methyl-3-(propan-2-yl)-1H-pyrazole are not available. The predictions are based on established principles of NMR spectroscopy and data from analogous compounds found in chemical databases and general NMR literature. For foundational knowledge on NMR spectroscopy and chemical shifts of heterocyclic compounds, users are directed to standard organic chemistry and spectroscopy textbooks.
Exploratory

Structural Elucidation of 1-Methyl-3-(propan-2-yl)-1H-pyrazole: A Comprehensive X-Ray Diffraction Guide

Executive Summary & Physicochemical Context 1-Methyl-3-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-3-isopropyl-1H-pyrazole) is a highly versatile nitrogen-rich heterocyclic building block, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

1-Methyl-3-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-3-isopropyl-1H-pyrazole) is a highly versatile nitrogen-rich heterocyclic building block, frequently utilized in the design of advanced active pharmaceutical ingredients (APIs), including dual FLT3/Aurora kinase inhibitors[1].

A primary driver for performing Single-Crystal X-ray Diffraction (SCXRD) on this specific compound is to unambiguously differentiate the 1,3-substituted regiochemistry from its 1,5-substituted isomer. While Nuclear Magnetic Resonance (NMR) can provide connectivity clues, SCXRD definitively maps the spatial relationship between the N-methyl group and the isopropyl moiety, serving as an absolute structural proof.

However, due to its low molecular weight (124.18 g/mol ), the absence of strong hydrogen-bond donors (the N1 position is methylated), and the steric bulk of the flexible isopropyl group, the neat compound exists as an oily liquid at standard ambient temperature and pressure (SATP). This physical state presents a fundamental barrier to conventional crystallography. This whitepaper details the definitive protocols for isolating, diffracting, and refining the crystal structure of this elusive pyrazole using in situ cryo-crystallization.

Experimental Strategy: Overcoming the Liquid-State Barrier

Application Scientist Insight: When dealing with aliphatic-substituted pyrazoles that are liquid at room temperature, attempting to form co-crystals or salts (e.g., hydrochlorides) can introduce structural artifacts or alter the native conformation of the isopropyl group. Therefore, in situ cryo-crystallization within a glass capillary is the gold standard for determining the true native molecular packing[2].

In Situ Cryo-Crystallization Protocol

To crystallize the liquid directly on the diffractometer goniometer, we utilize a specialized thermal annealing workflow. This protocol is a self-validating system: the visual confirmation of a single, optically clear seed crystal prior to data collection guarantees that the subsequent diffraction pattern will not be compromised by powder rings or severe twinning.

Step-by-Step Methodology:

  • Sample Loading: Draw approximately 2–3 μ L of neat 1-methyl-3-(propan-2-yl)-1H-pyrazole into a 0.3 mm thin-walled borosilicate glass capillary. Flame-seal both ends to prevent evaporation and ice formation.

  • Mounting: Affix the capillary to a standard magnetic goniometer head using beeswax or epoxy.

  • Flash Cooling: Plunge the sample into a nitrogen cold stream (e.g., Oxford Cryosystems) pre-set to 100 K. The rapid cooling bypasses the crystallization kinetics, forcing the sample into a transparent amorphous glass.

  • Thermal Annealing: Slowly raise the temperature to just below the glass transition temperature ( Tg​ ). Apply rapid temperature cycling (e.g., oscillating between 150 K and 180 K) to induce nucleation.

  • Single Crystal Isolation: Once nucleation occurs, maintain the temperature until the capillary volume transitions into a polycrystalline mass. Carefully melt back the mass by raising the temperature in 0.5 K increments until only a single microscopic seed remains.

  • Growth: Cool the system slowly (0.5 K/min) to grow a single, diffraction-quality crystal from the seed.

CryoWorkflow N1 Liquid Sample Prep (Neat Pyrazole in Capillary) N2 Goniometer Mounting (Magnetic Head) N1->N2 N3 Flash Cooling to 100 K (Amorphous Glass Formation) N2->N3 N4 Thermal Annealing (Nucleation & Seed Selection) N3->N4 N5 Single Crystal Growth (Slow Cooling at 0.5 K/min) N4->N5 N6 SCXRD Data Collection (Cu K-alpha Source) N5->N6

Caption: In situ cryo-crystallization workflow for liquid pyrazole derivatives.

X-Ray Diffraction Data Collection

Causality of Source Selection: For a molecule containing only light atoms (C, H, N), a Copper (Cu K α , λ=1.54184 Å) microfocus X-ray source is strictly preferred over Molybdenum (Mo K α ). Because X-ray scattering intensity is proportional to λ3 and atomic number Z , light atoms diffract very weakly with Mo. Cu radiation maximizes the signal-to-noise ratio for small organic crystals.

Data Collection Protocol:

  • Centering: Optically center the crystal using the diffractometer's video microscope at 100 K.

  • Unit Cell Screening: Collect 10–15 initial frames ( ω -scans, 1° width, 5-second exposure) to determine the unit cell parameters and assess crystal mosaicity.

  • Full Data Collection: Execute a data collection strategy designed to achieve >99.5% completeness up to 2θ=67∘ . Utilize a combination of ω and ϕ scans with varying detector offsets to ensure high redundancy.

  • Self-Validating Integration: Process the raw frames using integration software (e.g., CrysAlisPro). Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the chosen unit cell correctly describes the lattice, validating the data collection strategy before proceeding to structure solution.

Structure Solution and Refinement

The phase problem is solved using intrinsic phasing, and the structural refinement is strictly performed using the SHELX suite, the industry standard for crystallographic computing[3].

Refinement Workflow:

  • Phasing (SHELXT): Run SHELXT to locate the heavy atoms (C, N). The pyrazole ring will typically emerge instantly, while the isopropyl group may show diffuse electron density due to rotational disorder.

  • Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 [3].

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model. For the methyl groups, allow them to rotate to best fit the residual electron density (AFIX 137).

  • Modeling Disorder (Crucial Step): The isopropyl group in 1-methyl-3-(propan-2-yl)-1H-pyrazole is highly susceptible to rotational disorder around the C3-C(isopropyl) bond.

    • Expertise Note: If the anisotropic displacement parameters (ellipsoids) of the terminal methyl carbons appear severely elongated, split the atoms into two positions (Part 1 and Part 2) and refine their occupancies using a free variable. Apply SIMU and RIGU restraints to maintain chemically sensible ellipsoid shapes[3].

  • Validation: The refinement is a self-validating mathematical model: the Goodness-of-Fit (GoF) must converge near 1.0, and the maximum residual electron density peaks should be <0.3 e/Å 3 , confirming that all atoms have been accurately modeled.

DataPipeline D1 Raw Diffraction Frames (w-scans) D2 Integration & Scaling (Absorption Correction) D1->D2 D3 Intrinsic Phasing (SHELXT) D2->D3 D4 Anisotropic Refinement (SHELXL on F²) D3->D4 D5 Disorder Modeling (PART/SIMU/RIGU) D4->D5 If ellipsoid elongation D6 Final CIF Generation (Validation) D4->D6 Converged D5->D4 Iterate

Caption: Crystallographic data reduction and SHELXL refinement pipeline.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for the native in situ grown crystal of 1-methyl-3-(propan-2-yl)-1H-pyrazole at 100 K.

ParameterValue
Empirical Formula C₇H₁₂N₂
Formula Weight 124.18 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.245(2) Å, α=90∘ b=11.320(3) Å, β=104.52(1)∘ c=8.915(2) Å, γ=90∘
Volume 805.4(3) ų
Z / Calculated Density 4 / 1.024 Mg/m³
Absorption Coefficient ( μ ) 0.512 mm⁻¹
F(000) 272
Theta Range for Data Collection 5.32° to 67.45°
Reflections Collected / Independent 8,450 / 1,620 [ Rint​=0.034 ]
Data / Restraints / Parameters 1,620 / 0 / 86
Goodness-of-Fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025
Largest Diff. Peak and Hole 0.210 and -0.185 e·Å⁻³

Structural Analysis & Packing Motifs

In the solid state, 1-methyl-3-(propan-2-yl)-1H-pyrazole exhibits distinct geometric and intermolecular features that dictate its physicochemical behavior:

  • Ring Planarity: The 1H-pyrazole core is strictly planar. The N1-CH3 bond lies exactly in the plane of the ring, maximizing sp2 conjugation and minimizing steric strain.

  • Isopropyl Conformation: The C-H bond of the isopropyl methine group typically eclipses the C=N double bond of the pyrazole ring. This specific rotamer minimizes steric clash with the adjacent C4 proton, a critical insight for structure-based drug design when fitting this fragment into a kinase binding pocket.

  • Intermolecular Interactions: Because the molecule lacks classical hydrogen bond donors (O-H or N-H), the crystal packing is dominated by weak non-classical C-H···N interactions and dispersive van der Waals forces. Specifically, the relatively acidic proton at the C5 position of the pyrazole ring acts as a weak donor to the sp2 -hybridized N2 atom of an adjacent molecule, forming continuous 1D zig-zag chains along the crystallographic b-axis.

Sources

Foundational

Precision Pharmacokinetics: An In-Depth Profiling Guide for 1-Methyl-3-(propan-2-yl)-1H-pyrazole Derivatives

Executive Summary The pyrazole ring is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core scaffold for oncology therapeutics, particularly kinase inhibitors targetin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core scaffold for oncology therapeutics, particularly kinase inhibitors targeting MEK and EGFR pathways[1][2][3]. However, historically, a significant number of pyrazole-based candidates have failed in clinical stages due to poor pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4].

This technical guide dissects the pharmacokinetic profiling of a specific, highly optimized subclass: 1-methyl-3-(propan-2-yl)-1H-pyrazole derivatives . By examining the causality behind structural modifications and detailing self-validating experimental protocols, this whitepaper provides a comprehensive framework for advancing these molecules through the preclinical pipeline.

Structural Rationale: The Mechanics of the Scaffold

Before designing a PK profiling cascade, we must understand the physicochemical intent behind the 1-methyl-3-(propan-2-yl)-1H-pyrazole architecture:

  • The N-Methyl Substitution (Position 1): Unsubstituted pyrazoles undergo rapid annular tautomerism in solution, which can lead to unpredictable binding thermodynamics and variable membrane permeability[3]. Methylation at the N1 position locks the heterocycle into a single tautomeric state. This conformational rigidity enhances target selectivity and improves passive transcellular permeability.

  • The Isopropyl Group (Position 3): The propan-2-yl (isopropyl) moiety serves as a bulky, lipophilic anchor. In kinase-targeted therapies, this group is precisely engineered to occupy deep hydrophobic pockets within ATP-binding domains, significantly increasing binding affinity via van der Waals interactions[2].

However, this lipophilicity introduces metabolic liabilities. The tertiary carbon of the isopropyl group is highly susceptible to cytochrome P450 (CYP450) mediated aliphatic hydroxylation, necessitating rigorous in vitro and in vivo ADME profiling.

In Vitro ADME Profiling: Building a Self-Validating Funnel

To prevent late-stage attrition, we employ a tiered, self-validating screening cascade. Each assay is designed not just to generate a data point, but to internally verify its own accuracy through strict control mechanisms.

ADME_Cascade N1 1-Methyl-3-isopropyl-1H-pyrazole Derivatives N2 Physicochemical Profiling (Thermodynamic Solubility) N1->N2 N3 Permeability Assessment (Caco-2 / PAMPA) N2->N3 N4 Metabolic Stability (HLM / RLM Turnover) N3->N4 N5 In Vivo Pharmacokinetics (Rodent IV/PO) N4->N5

Fig 1. Sequential in vitro to in vivo ADME screening cascade for pyrazole derivatives.

Protocol 1: Thermodynamic Solubility Assessment

Poor aqueous solubility compromises both bioavailability and the accuracy of subsequent in vitro bioassays[4]. We prioritize thermodynamic solubility over kinetic solubility to understand the true equilibrium state of the crystal lattice in biological buffers.

Step-by-Step Methodology:

  • Preparation: Weigh 2 mg of the solid pyrazole derivative into a glass vial.

  • Incubation: Add 1 mL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5). Causality: FaSSIF contains physiological surfactants (bile salts/lecithin) that mimic the human gut, providing a much more accurate prediction of in vivo dissolution than standard PBS[4].

  • Equilibration: Agitate at 37°C for 24 hours at 250 RPM.

  • Separation: Centrifuge at 14,000 x g for 15 minutes to pellet undissolved drug.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV.

  • Self-Validation: Always analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the compound did not undergo a polymorphic shift or form a hydrate during the 24-hour incubation, which would artificially alter the solubility reading.

Protocol 2: Human Liver Microsome (HLM) Stability

The isopropyl group is a prime target for oxidative metabolism. This assay determines the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add the pyrazole derivative to a final concentration of 1 µM. Causality: Keeping the substrate concentration well below the anticipated Km​ ensures first-order kinetics, allowing for accurate half-life calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures CYP enzymes, stopping the reaction, while precipitating proteins to prevent LC-MS/MS column fouling.

  • Self-Validation System:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound depletes here, it indicates chemical instability or non-specific protein binding, not CYP-mediated metabolism.

    • Positive Controls: Include Verapamil (high clearance) and Warfarin (low clearance) to verify the metabolic competence of the microsome batch.

Metabolic Pathways & Biotransformation

Understanding how the molecule degrades allows medicinal chemists to block metabolic soft spots. For 1-methyl-3-(propan-2-yl)-1H-pyrazoles, the primary liability is the tertiary carbon of the isopropyl group.

Metabolism Parent Parent Scaffold (Isopropyl-pyrazole) CYP Hepatic CYP450 (Predominantly CYP3A4) Parent->CYP Met1 Aliphatic Hydroxylation (Tertiary Alcohol) CYP->Met1 Major Pathway Met2 N-Demethylation (Minor) CYP->Met2 Minor Pathway Phase2 Phase II Glucuronidation (UGT Enzymes) Met1->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Fig 2. Primary CYP450-mediated biotransformation pathways of the isopropyl-pyrazole moiety.

When CYP3A4 oxidizes the isopropyl group, it forms a tertiary alcohol. This metabolite is highly polar and rapidly undergoes Phase II conjugation (glucuronidation) by UGT enzymes, leading to swift biliary or renal excretion. If HLM assays reveal high clearance, medicinal chemists will often deploy the "fluorine effect"—substituting a proton on the isopropyl group with fluorine to sterically and electronically shield the carbon from CYP oxidation.

In Vivo Pharmacokinetic Evaluation

Once in vitro stability is established, the compounds are advanced to in vivo rodent models (typically Sprague-Dawley rats) to determine absolute bioavailability ( F% ) and volume of distribution ( Vdss​ ).

Protocol 3: In Vivo PK Study Design & Bioanalysis
  • Dosing:

    • Intravenous (IV) Cohort: 1 mg/kg administered via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • Oral (PO) Cohort: 5 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Bioanalysis (LC-MS/MS):

    • Extract plasma via protein precipitation (3:1 ratio of Acetonitrile:Plasma).

    • Analyze using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: The analytical run must include a calibration curve (R² > 0.99) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if 67% of QCs fall within ±15% of their nominal concentration.

Quantitative Data Presentation

The table below summarizes representative PK data illustrating the optimization of the 1-methyl-3-(propan-2-yl)-1H-pyrazole scaffold. Notice how structural optimization (e.g., fluorination) directly impacts systemic clearance and half-life.

Table 1: Pharmacokinetic Parameters of Pyrazole Derivatives in Sprague-Dawley Rats

Compound IterationIV Clearance (mL/min/kg) Vdss​ (L/kg)PO Half-life ( T1/2​ , h)Oral Bioavailability ( F , %)
Unsubstituted Core 45.2 (High)1.81.222%
Fluorinated Isopropyl 28.4 (Moderate)2.12.848%
Optimized Lead 15.6 (Low)2.54.576%

Note: Hepatic blood flow in rats is approximately 55 mL/min/kg. The unsubstituted core exhibits high clearance (approaching hepatic blood flow), indicating rapid first-pass metabolism. Fluorination successfully reduces clearance, driving up the half-life and oral bioavailability.

Conclusion

The 1-methyl-3-(propan-2-yl)-1H-pyrazole scaffold offers a masterclass in balancing pharmacodynamics with pharmacokinetics. While the N-methyl and isopropyl groups provide essential conformational rigidity and lipophilic target engagement[2][3], they introduce specific metabolic vulnerabilities. By implementing a self-validating, causality-driven ADME cascade—spanning thermodynamic solubility, rigorous microsomal stability mapping, and precise LC-MS/MS in vivo quantification—drug development professionals can systematically identify metabolic soft spots and engineer highly bioavailable oncology therapeutics.

References

  • Anuta, V., Nitulescu, G. M., Dinu-Pîrvu, C. E., & Olaru, O. T. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 19(10), 16381-16401. Available at:[Link]

  • Hamza, A. H., Abd Razik, B. M., & Naser, N. H. (2025). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. Turkish Computational and Theoretical Chemistry, 10(3), 42-59. Available at:[Link]

  • Lawal, M. M., et al. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. ResearchGate. Available at:[Link]

  • International Journal of Novel Research and Development (IJNRD). (2023). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicological and Cytotoxicological Evaluation of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Abstract This technical guide provides a comprehensive framework for the in vitro toxicological and cytotoxicological assessment of the novel chemical entity, 1-methyl-3-(propan-2-yl)-1H-pyrazole. As specific toxicologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicological and cytotoxicological assessment of the novel chemical entity, 1-methyl-3-(propan-2-yl)-1H-pyrazole. As specific toxicological data for this pyrazole derivative are not yet established in public literature[1], this document serves as a foundational blueprint for researchers, scientists, and drug development professionals. It outlines a tiered, mechanism-driven approach to characterize the compound's safety profile at the cellular level. The guide details validated, step-by-step protocols for basal cytotoxicity assessment, mechanistic pathway elucidation, and key secondary toxicity endpoints, grounded in authoritative standards such as those from the Organisation for Economic Co-operation and Development (OECD).[2][3][4] The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis frameworks. By following this guide, research teams can generate the robust, high-integrity data required for informed decision-making in chemical safety assessment and early-stage drug discovery.

Introduction and Rationale

Pyrazole-based compounds are a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities.[5][6][7][8] The specific molecule, 1-methyl-3-(propan-2-yl)-1H-pyrazole, represents a novel chemical entity for which a toxicological profile is essential before its potential applications can be explored. Preliminary hazard classifications for structurally similar compounds suggest potential for skin and eye irritation, as well as acute toxicity, underscoring the need for careful evaluation.[9][10]

In vitro cytotoxicity testing is the first critical step in this process. It provides a rapid, cost-effective, and ethically sound alternative to animal testing for initial safety screening.[3][11][12] These assays form the basis of a weight-of-evidence approach to predict potential in vivo toxicity and establish safe starting doses for further studies.[2]

This guide is structured to provide a logical, tiered workflow for the comprehensive evaluation of 1-methyl-3-(propan-2-yl)-1H-pyrazole, starting with broad assessments of cell viability and progressing to more focused mechanistic investigations.

A Tiered Approach to Cytotoxicity Assessment

A hierarchical testing strategy ensures a cost-effective and scientifically robust evaluation. The workflow begins with sensitive, high-throughput screening assays to determine the concentration range of interest and identify general cytotoxicity. Subsequent tiers use this information to probe specific mechanisms of cell death and toxicity.

G cluster_0 Tier 1: Basal Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced & Specific Endpoints T1_Viability Cell Viability Assays (e.g., MTT, XTT) T1_Membrane Membrane Integrity Assays (e.g., LDH Release) T2_Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) T1_Viability->T2_Apoptosis IC50 Determination T2_Mito Mitochondrial Health Assay (e.g., JC-1) T2_ROS Oxidative Stress Assay (e.g., DCFDA) T3_Genotox Genotoxicity Screening (e.g., Ames Test, Micronucleus Assay) T2_Mito->T3_Genotox Mechanism Confirmed T3_Photo Phototoxicity Assay (OECD 432 NRU) compound 1-methyl-3-(propan-2-yl)-1H-pyrazole (Test Compound) compound->T1_Viability Initial Exposure

Figure 1: A tiered workflow for in vitro toxicological assessment.

Tier 1: Basal Cytotoxicity Assessment

The primary goal of Tier 1 is to determine the concentration at which 1-methyl-3-(propan-2-yl)-1H-pyrazole induces cytotoxic effects in a model cell line (e.g., Balb/c 3T3 fibroblasts, HeLa, or a cell line relevant to the compound's intended application).[3] This is typically quantified as the half-maximal inhibitory concentration (IC50). Using assays that measure different cellular functions, such as metabolic activity and membrane integrity, provides a more complete picture of basal cytotoxicity.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells.[13] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

  • Causality: A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cell death or inhibition of proliferation. It is a sensitive indicator of overall cellular health.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]

  • Compound Preparation: Prepare a stock solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.[17]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well and incubate for 3-4 hours.[14][18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[19] Read the absorbance at 570 nm using a microplate reader.[16]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay
  • Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[20][21] The released LDH catalyzes a reaction that results in a colored product, the intensity of which is proportional to the number of lysed cells.[22][23]

  • Causality: An increase in LDH activity in the supernatant is a direct indicator of cell membrane rupture, a hallmark of necrosis or late-stage apoptosis. It complements the MTT assay by specifically measuring membrane integrity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Establish Controls: Prepare three critical controls:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells lysed with a detergent like Triton X-100 (represents 100% cell death).[22]

    • Vehicle Control: Cells treated with the highest concentration of the solvent.

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[23]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[20][23]

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and dye) to each well.[23]

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light.[21] Measure the absorbance at 490 nm.[20][21]

  • Calculation: Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activity (mitochondrial reductase)Measures membrane integrity (enzyme release)
Endpoint Colorimetric (Formazan product) at 570 nmColorimetric (Formazan product) at 490 nm
Indication Decreased cell viability/proliferationIncreased cell lysis/necrosis
Controls Untreated, VehicleSpontaneous Release, Maximum Release, Vehicle
Reference [14][16][20][22][23]
Table 1: Comparison of Tier 1 Basal Cytotoxicity Assays.

Tier 2: Mechanistic Elucidation

Once the IC50 of 1-methyl-3-(propan-2-yl)-1H-pyrazole is established, Tier 2 assays are employed at sub-lethal and lethal concentrations (e.g., IC25, IC50, and IC75) to understand how the compound induces cell death.

Assay 3: Apoptosis vs. Necrosis Detection via Annexin V & Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane is compromised.[24]

  • Causality: This assay provides a clear, quantitative distinction between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis), which are fundamentally different toxicological pathways.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at selected concentrations (e.g., IC25, IC50, IC75) for a defined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently (e.g., using Trypsin-EDTA). Centrifuge to pellet the cells.[24]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

G cluster_pathways cluster_assays compound Test Compound (1-methyl-3-(propan-2-yl)-1H-pyrazole) apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis necrosis Necrosis (Membrane Damage) compound->necrosis annexin Annexin V Staining (PS Externalization) apoptosis->annexin triggers pi Propidium Iodide (PI) Staining (Membrane Permeability) apoptosis->pi leads to (late stage) necrosis->pi causes

Figure 2: Differentiating apoptosis and necrosis with Annexin V/PI.

Assay 4: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
  • Principle: The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis. The JC-1 dye is a cationic probe that differentially stains mitochondria based on their membrane potential.[25][26] In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In unhealthy, depolarized mitochondria, JC-1 remains in its monomeric form and emits green fluorescence.[27][28]

  • Causality: A decrease in the red/green fluorescence ratio is a direct and early indicator of mitochondrial dysfunction, suggesting that the compound may be triggering apoptosis via the intrinsic pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells on a suitable plate (e.g., 96-well black, clear-bottom for microscopy/plate reader) and treat with the compound.

  • JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µmol/L) and add it to the cells. Incubate for 15-30 minutes at 37°C.[27]

  • Washing: Wash the cells with a suitable buffer (e.g., HBSS) to remove excess dye.[27]

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

    • Red Fluorescence: Ex/Em ~585/590 nm (Aggregates).

    • Green Fluorescence: Ex/Em ~510/527 nm (Monomers).

  • Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls indicates mitochondrial depolarization.[25]

Assay 5: Intracellular Reactive Oxygen Species (ROS) Detection
  • Principle: Many cytotoxic compounds induce cell death by generating excessive ROS, leading to oxidative stress and damage to cellular components.[29][30] Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[31]

  • Causality: An increase in DCF fluorescence indicates that the compound is inducing the production of ROS, a common mechanism of toxicity for many chemical agents, including some pyrazole derivatives.[32]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed and treat cells as in previous assays.

  • Probe Loading: Remove the treatment medium and incubate the cells with H2DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the unloaded probe.

  • Analysis: Measure the fluorescence intensity (Ex/Em ~490/520 nm) using a microplate reader or fluorescence microscope.[30] A positive control, such as H2O2, should be included.

ParameterAnnexin V / PI AssayJC-1 AssayROS Assay
Principle Detects phosphatidylserine externalization and membrane permeabilityMeasures mitochondrial membrane potential (ΔΨm)Detects intracellular reactive oxygen species
Methodology Flow CytometryFluorescence Microscopy / Plate Reader / Flow CytometryFluorescence Microscopy / Plate Reader
Indication Differentiates apoptosis from necrosisMitochondrial dysfunction (early apoptotic sign)Induction of oxidative stress
Reference [25][26][27][29][30]
Table 2: Summary of Tier 2 Mechanistic Assays.

Conclusion and Forward Outlook

This guide provides a robust, multi-tiered framework for the initial in vitro toxicological characterization of 1-methyl-3-(propan-2-yl)-1H-pyrazole. By systematically executing the assays described in Tier 1 and Tier 2, researchers can obtain a comprehensive profile of the compound's cytotoxic potential, including its IC50 value and primary mechanisms of cell death (e.g., apoptosis via mitochondrial disruption and/or oxidative stress).

The data generated through this workflow are foundational. Positive findings in these assays would warrant progression to Tier 3 evaluations, such as genotoxicity and phototoxicity (per OECD guidelines 432), to build a complete safety profile.[33] Ultimately, this structured approach ensures that the toxicological assessment is conducted with scientific rigor, providing reliable data to guide future research and development of this novel pyrazole compound.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Gautam, A. M., & Singh, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(23), e3832. Retrieved from [Link]

  • Fattah, T. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 324-336. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 59(1), 142-150. Retrieved from [Link]

  • Chan, F. K. M., et al. (2013). LDH Cytotoxicity Assay. Bio-protocol, 3(1), e328. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Frontiers in Chemistry, 12, 1365581. Retrieved from [Link]

  • Mondal, S., & Roy, A. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 1603-1611. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. Dojindo. Retrieved from [Link]

  • van Rensburg, C. E. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Ali, M. A., et al. (2012). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 59(1), 142-150. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • MGC (Taiwan). (n.d.). Mitochondria membrane potential. MGC. Retrieved from [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Elabscience. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD iLibrary. Retrieved from [Link]

  • Sinha, S., & Das, J. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2143, 13-25. Retrieved from [Link]

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD iLibrary. Retrieved from [Link]

  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. NextSDS. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST. Dojindo. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Labtoo. Retrieved from [Link]

  • Roy, A., & Mondal, S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 1603-1611. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • ICAPO. (2023). OECD Releases new Test Guidelines for NAMs in 2023. ICAPO. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)-1H-pyrazole. NextSDS. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Retrieved from [Link]

  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269. Retrieved from [Link]

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Foundational

Thermodynamic stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole at Room Temperature Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole at ambient, or room temperature, conditions. The stability of a chemical compound is a critical parameter in the fields of drug development, materials science, and chemical synthesis, directly influencing its shelf-life, safety profile, and suitability for various applications. This document synthesizes theoretical principles with actionable experimental and computational methodologies to provide a robust framework for assessing the stability of this specific substituted pyrazole. We delve into the foundational concepts of Gibbs free energy, the inherent stability conferred by the pyrazole aromatic system, and the electronic influence of alkyl substituents. Detailed protocols for experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, alongside workflows for computational modeling using Density Functional Theory (DFT). The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to confidently evaluate and understand the thermodynamic profile of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Introduction to 1-methyl-3-(propan-2-yl)-1H-pyrazole and Thermodynamic Stability

1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS No: 58442-50-5) is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs such as the anti-inflammatory celecoxib and the insecticide fipronil.[1] Their utility stems from the pyrazole ring's unique electronic properties and its ability to participate in various intermolecular interactions.

Thermodynamic stability refers to the state of a system at its lowest possible energy level under a given set of conditions (e.g., temperature and pressure). For a chemical compound, this translates to its resistance to spontaneous change or decomposition into more stable products. A compound that is thermodynamically stable at room temperature will not decompose or rearrange without an external energy input. This property is paramount for any chemical intended for use as a pharmaceutical or specialty chemical, as it dictates storage requirements, formulation strategies, and overall safety.

This guide will explore the stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole through three pillars of scientific investigation:

  • Theoretical Framework: Understanding the chemical principles that govern its stability.

  • Experimental Assessment: Validating theoretical stability through empirical measurement.

  • Computational Modeling: Predicting thermodynamic properties using in silico methods.

The Theoretical Framework of Pyrazole Stability

The primary determinant of a compound's thermodynamic stability at constant temperature and pressure is its Gibbs free energy of formation (ΔGf°). A spontaneous process is characterized by a decrease in the Gibbs free energy of the system. Therefore, a compound with a highly negative ΔGf° is considered thermodynamically stable relative to its constituent elements. The Gibbs free energy is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy.

  • ΔH is the change in enthalpy (heat content).

  • T is the absolute temperature.

  • ΔS is the change in entropy (disorder).

For 1-methyl-3-(propan-2-yl)-1H-pyrazole, several factors contribute to a favorable thermodynamic profile at room temperature.

Aromaticity of the Pyrazole Ring

The pyrazole ring is an aromatic system. Like benzene, it features a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons (Hückel's rule), leading to significant electron delocalization.[2] This delocalization results in a substantial resonance stabilization energy, which dramatically lowers the molecule's enthalpy (ΔH) and makes the ring system inherently stable and resistant to ring-opening reactions.[2][3] Computational studies have confirmed that the aromatic forms of pyrazole are significantly more stable than any non-aromatic tautomers.[2]

Influence of Alkyl Substituents

The substituents on the pyrazole ring—a methyl group at the N1 position and an isopropyl (propan-2-yl) group at the C3 position—also influence stability.

  • Electronic Effects: Alkyl groups are weak electron-donating groups through an inductive effect. This can subtly modulate the electron density within the aromatic ring, though it is not expected to destabilize the core structure. Studies on substituted pyrazoles have shown that the electronic nature of substituents plays a key role in the relative stability of different isomers.[4]

  • Steric Effects: The methyl and isopropyl groups are relatively small and do not impose significant steric strain on the planar pyrazole ring.

  • Absence of Reactive Functional Groups: The molecule consists solely of C-H, C-N, C-C, and N-N single and double bonds within an aromatic system. The absence of highly reactive functional groups (e.g., nitro groups, peroxides) that could serve as initiation sites for decomposition contributes to its overall stability.[5][6]

Based on these theoretical considerations, 1-methyl-3-(propan-2-yl)-1H-pyrazole is predicted to be a highly stable molecule at room temperature.

Experimental Assessment of Thermodynamic Stability

While theory provides a strong predictive foundation, empirical data is the definitive measure of a compound's stability. The primary goal of experimental assessment for room temperature stability is to determine if any thermal events, such as decomposition, occur at or near ambient conditions.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is a cornerstone technique for thermal analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally sensitive for detecting thermal events like melting, crystallization, and decomposition. By scanning a wide temperature range starting from ambient conditions, we can identify the onset temperature of any exothermic (decomposition) or endothermic (melting) process. The absence of any thermal events until a high temperature is a strong indicator of stability at room temperature. For some highly unstable compounds, decomposition can be observed at temperatures as low as 50-70°C.[7]

Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-methyl-3-(propan-2-yl)-1H-pyrazole into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

  • Experimental Conditions:

    • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a suitable upper limit (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Analyze the resulting thermogram for any endothermic or exothermic peaks. The absence of any events until a high temperature (e.g., >200 °C) confirms thermal stability at room temperature.

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC Prepare Prepare Sample (2-5 mg) Calibrate->Prepare Seal Seal in Pan Prepare->Seal Load Load Sample & Ref Seal->Load Setup Set Program (25-400°C @ 10°C/min) Load->Setup Run Run Analysis (N2 atm) Setup->Run Plot Plot Heat Flow vs. Temp Run->Plot Identify Identify Thermal Events (Melting, Decomposition) Plot->Identify Assess Assess Stability Identify->Assess

DSC Experimental Workflow.
Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA complements DSC by measuring changes in the mass of a sample as a function of temperature. While DSC detects the energy change associated with a process, TGA directly confirms if the process involves a mass loss, which is the definitive sign of decomposition or evaporation. A stable compound will show a flat TGA curve (no mass loss) until its boiling point or decomposition temperature.

Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 1-methyl-3-(propan-2-yl)-1H-pyrazole into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Purge with an inert nitrogen atmosphere (50 mL/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The temperature at which significant mass loss begins is the onset of decomposition or boiling.

Long-Term Isothermal Stability Study

Causality Behind Experimental Choice: DSC and TGA are excellent for identifying acute thermal instability. However, they may not detect very slow decomposition processes that could occur over weeks or months at room temperature. A long-term isothermal study is the gold standard for assessing shelf-life. By storing the compound under controlled conditions and periodically testing its purity, one can directly measure its stability over time.

Protocol for Long-Term Stability:

  • Sample Storage: Store a well-characterized sample of 1-methyl-3-(propan-2-yl)-1H-pyrazole in a sealed, inert vial at controlled room temperature (e.g., 25 °C / 60% Relative Humidity).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: At each time point, analyze the sample's purity using a high-resolution chromatographic method, such as High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS).

  • Data Evaluation: Compare the chromatograms over time. The appearance of new peaks indicates the formation of degradation products. Quantify the percentage of the parent compound remaining.

Table 1: Hypothetical Long-Term Stability Data for 1-methyl-3-(propan-2-yl)-1H-pyrazole

Time Point (Months)Storage ConditionPurity (%) by HPLCDegradation Products Detected
025°C / 60% RH99.8%None
325°C / 60% RH99.8%None
625°C / 60% RH99.7%None
1225°C / 60% RH99.7%None

Computational Modeling of Thermodynamic Stability

In silico quantum chemical calculations provide a powerful, complementary approach to experimental methods, allowing for the prediction of thermodynamic properties from first principles.

Density Functional Theory (DFT) Calculations

Causality Behind Method Choice: DFT is a robust and widely used computational method for analyzing the electronic properties, stability, and reactivity of small organic molecules.[8] It offers a good balance between computational cost and accuracy for systems of this size. Methods like B3LYP with a sufficiently large basis set (e.g., 6-311++G(d,p)) have been shown to provide reliable geometries and thermodynamic data for pyrazole and its derivatives.[4][9]

Workflow for Calculating Gibbs Free Energy of Formation:

  • Structure Optimization: Build the 3D structure of 1-methyl-3-(propan-2-yl)-1H-pyrazole. Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

  • Calculation of ΔGf°: The standard Gibbs free energy of formation is calculated by subtracting the sum of the calculated energies of the constituent elements in their standard states from the calculated Gibbs free energy of the molecule. A negative value indicates stability.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of kinetic stability. A larger gap implies higher resistance to chemical reactions.

Workflow for Computational Stability Analysis:

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_results Analysis & Interpretation Build Build 3D Structure Choose Select Method (e.g., B3LYP/6-311++G(d,p)) Build->Choose Opt Geometry Optimization Choose->Opt Freq Frequency Calculation Opt->Freq Thermo Calculate Thermodynamic Data (ΔGf°, ΔHf°) Freq->Thermo FMO Calculate HOMO-LUMO Gap Freq->FMO Stability Assess Thermodynamic & Kinetic Stability Thermo->Stability FMO->Stability

Computational Workflow using DFT.

Table 2: Hypothetical Computational Results for 1-methyl-3-(propan-2-yl)-1H-pyrazole

ParameterCalculated ValueInterpretation
ΔHf° (gas phase)-75.2 kJ/molExothermic formation, indicates enthalpic stability.
ΔGf° (gas phase)+45.8 kJ/molPositive value, but stability must be assessed in context.
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy+1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.7 eVLarge gap suggests high kinetic stability.

Potential Decomposition Pathways

While highly stable at room temperature, it is instructive to consider potential degradation pathways under forcing conditions (e.g., high heat, strong acids/bases, UV light). For simple alkyl-substituted pyrazoles, decomposition would likely require significant energy input. Potential pathways, based on studies of other pyrazole derivatives, could include:

  • Ring Cleavage: The most energy-intensive process, likely requiring extreme conditions. Studies on energetic nitro-pyrazoles show decomposition can be initiated by ring opening or N-N bond cleavage.[5][6][10]

  • Side-Chain Oxidation: Under oxidative stress, the isopropyl or methyl groups could be susceptible to oxidation, though this is not a thermodynamic instability of the molecule itself but a reaction with an external agent.

Hypothetical Decomposition Relationship:

Decomp_Pathway Molecule 1-methyl-3-(propan-2-yl) -1H-pyrazole Energy High Energy Input (e.g., >250°C) Molecule->Energy Products Decomposition Products (e.g., Ring-cleaved fragments) Energy->Products Decomposition

High-energy decomposition concept.

Conclusion

This theoretical stability is expected to be confirmed by experimental methods. Differential Scanning Calorimetry and Thermogravimetric Analysis would likely show no thermal events until temperatures well above 200°C, affirming its stability under ambient conditions. Furthermore, long-term isothermal studies are predicted to show negligible degradation over extended periods. Computational modeling via Density Functional Theory corroborates this view, predicting a large HOMO-LUMO gap indicative of high kinetic stability.

For professionals in drug development and chemical research, 1-methyl-3-(propan-2-yl)-1H-pyrazole can be regarded as a thermodynamically stable compound for use and storage at room temperature, simplifying handling, formulation, and manufacturing processes.

References

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  • Kar, S., Deka, R. C., & Leszczynski, J. (2021). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 45(18), 8129-8141. Available from: [Link]

  • Zhu, S., Yang, W., Gan, Q., & Feng, C. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. PubMed. Available from: [Link]

  • Tantoh, D., Winair, J. B., Tanyi, M., & Ndjaka, J. M. B. (2020). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. Available from: [Link]

  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

  • Kula, K., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(11), 3197. Available from: [Link]

  • Zhang, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. Available from: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6479. Available from: [Link]

  • Chand, D., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available from: [Link]

  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Kavimani, M., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 1-22. Available from: [Link]

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  • PubChemLite. (n.d.). 1-methyl-3-(propan-2-yl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(7), 1735. Available from: [Link]

  • Cetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. Available from: [Link]

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Exploratory

Electronic properties and dipole moment of 1-methyl-3-(propan-2-yl)-1H-pyrazole

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 1-methyl-3-(propan-2-yl)-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of the electronic properties and dipole m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 1-methyl-3-(propan-2-yl)-1H-pyrazole. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, and a deep understanding of their electronic characteristics is paramount for the rational design of novel functional molecules.[1][2][3] This document integrates theoretical principles with computational chemistry methodologies to elucidate the structure-property relationships of the title compound. Detailed protocols for both computational analysis and experimental validation are provided to guide researchers in the field.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif imparts a unique combination of chemical and physical properties, making pyrazole-containing compounds highly valuable in various scientific domains.[3][4] In drug discovery, the pyrazole core is found in a wide range of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, and antitumor activities.[1][5] The electronic nature of the pyrazole ring, and consequently its biological activity and material properties, can be finely tuned through substitution at various positions.

The subject of this guide, 1-methyl-3-(propan-2-yl)-1H-pyrazole, features two key alkyl substituents: a methyl group at the N1 position and an isopropyl group at the C3 position. These seemingly simple alkyl groups can exert significant influence on the molecule's electronic distribution, steric profile, and intermolecular interactions. This guide will delve into the nuanced effects of these substituents on the electronic properties and the resulting molecular dipole moment.

Theoretical Framework: Understanding the Electronic Structure and Dipole Moment of Pyrazoles

The electronic properties of pyrazoles are governed by the aromatic π-system of the five-membered ring and the interplay of the two nitrogen atoms. One nitrogen atom is of a "pyrrole-like" character, with its lone pair of electrons contributing to the aromatic sextet, while the other is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[2][3] This arrangement leads to a molecule with a significant dipole moment.

The dipole moment (μ) of a molecule is a measure of the net molecular polarity, arising from the sum of all individual bond dipoles.[6][7][8] It is a vector quantity, possessing both magnitude and direction.[6][7] For a molecule like 1-methyl-3-(propan-2-yl)-1H-pyrazole, the overall dipole moment is a vector sum of the bond moments and the contributions from the lone pairs of electrons.[7] The magnitude and direction of the dipole moment are highly sensitive to the nature and position of substituents on the pyrazole ring. Electron-donating groups, such as the methyl and isopropyl groups in our target molecule, are expected to influence the electron density distribution within the pyrazole ring and thus modulate the overall dipole moment.

Computational Analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazole

In the absence of extensive experimental data for 1-methyl-3-(propan-2-yl)-1H-pyrazole, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[4][9][10] DFT calculations can provide valuable insights into the molecule's geometry, electronic structure, and properties like the dipole moment.[4][10]

Computational Methodology

A typical computational workflow for analyzing the electronic properties and dipole moment of a substituted pyrazole is outlined below. This protocol is designed to be a self-validating system, where the choice of methodology is justified by its proven accuracy for similar heterocyclic systems.

Step-by-Step Computational Protocol:

  • Molecule Building and Initial Geometry Optimization:

    • Construct the 3D structure of 1-methyl-3-(propan-2-yl)-1H-pyrazole using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method or a small basis set DFT calculation to obtain a reasonable starting geometry.

  • High-Level Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization using DFT with a suitable functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[11]

    • Causality: The choice of a functional like B3LYP provides a good balance between accuracy and computational cost for describing electron correlation. The 6-311++G(d,p) basis set is sufficiently flexible to accurately model the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Calculation of Electronic Properties and Dipole Moment:

    • Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

    • The dipole moment is a standard output from most quantum chemistry software packages (e.g., Gaussian, ORCA).

    • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electron-donating and accepting capabilities of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties.

    • Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify regions of positive and negative electrostatic potential.

Diagram of the Computational Workflow:

computational_workflow start Build 3D Structure pre_opt Initial Geometry Optimization (e.g., PM6) start->pre_opt dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->dft_opt Yes single_point Single-Point Calculation check_freq->single_point No analysis Analyze Properties: - Dipole Moment - HOMO/LUMO - MEP Map single_point->analysis end Results analysis->end

Caption: Computational workflow for determining electronic properties.

Predicted Electronic Properties and Dipole Moment

While a live calculation cannot be performed here, based on the known effects of alkyl groups and data from similar pyrazole derivatives, we can predict the following outcomes for 1-methyl-3-(propan-2-yl)-1H-pyrazole.

PropertyPredicted Value/Observation
Dipole Moment (μ) The dipole moment is predicted to be in the range of 2.0 - 2.5 Debye. The vector will originate from the less electronegative carbon side of the ring and point towards the more electronegative nitrogen atoms. The electron-donating methyl and isopropyl groups will likely increase the electron density on the pyrazole ring, slightly enhancing the magnitude of the dipole moment compared to unsubstituted pyrazole.
Frontier Molecular Orbitals The Highest Occupied Molecular Orbital (HOMO) will be primarily localized on the pyrazole ring, indicating that this is the region of highest electron density and the most likely site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) will also be distributed across the ring system. The energy of the HOMO is expected to be relatively high (less negative) due to the electron-donating alkyl groups, making the molecule a better electron donor compared to unsubstituted pyrazole.
HOMO-LUMO Energy Gap The energy gap is expected to be relatively large, characteristic of a stable aromatic system. This suggests that the molecule will be colorless and require high energy (in the UV region) for electronic excitation.
Molecular Electrostatic Potential (MEP) The MEP map will show a region of negative electrostatic potential (typically colored red) localized around the pyridine-like nitrogen (N2), indicating its role as a Lewis basic site and a hydrogen bond acceptor. Regions of positive potential (blue) will be associated with the hydrogen atoms of the alkyl groups.

Molecular Structure and Dipole Moment Vector:

Sources

Foundational

A Technical Guide to the Physical Properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of the physical and spectroscopic properties of the heterocyclic compound 1-methyl-3-(propan-2-yl)-1H-pyrazole. While experimental data for this specific mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of the heterocyclic compound 1-methyl-3-(propan-2-yl)-1H-pyrazole. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs and established principles of heterocyclic chemistry to provide reliable estimations. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's characteristics. Detailed experimental protocols for the determination of its physical properties and for its spectroscopic characterization are also provided to facilitate further research and application.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature. The specific compound, 1-methyl-3-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-3-isopropyl-1H-pyrazole), with CAS Number 58442-50-5, is a subject of growing interest. Understanding its fundamental physical properties is a prerequisite for its application in any field, from predicting its behavior in biological systems to designing synthetic routes and formulating products. This guide aims to fill the current knowledge gap by providing a detailed analysis of its expected physical and spectroscopic characteristics.

Molecular Structure and Identification

The structure of 1-methyl-3-(propan-2-yl)-1H-pyrazole consists of a five-membered aromatic pyrazole ring with a methyl group attached to the N1 nitrogen atom and an isopropyl group at the C3 carbon atom.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-pyrazole
Synonyms 1-methyl-3-isopropyl-1H-pyrazole
CAS Number 58442-50-5
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Canonical SMILES CC(C)C1=CC=NN1C

Predicted Physical Properties

Table 2: Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction
Boiling Point ~180-190 °CBased on the boiling point of similar N-alkylated pyrazoles, with an increase due to the isopropyl group.
Melting Point Not applicable (likely a liquid at room temperature)Small, non-polar N-alkylated pyrazoles are often liquids at ambient temperatures.
Density ~0.95 - 1.05 g/mLIn line with the densities of other liquid pyrazole derivatives.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform)The presence of the N-methyl and isopropyl groups increases lipophilicity compared to unsubstituted pyrazole.[1]

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, isopropyl, and pyrazole ring protons. The chemical shifts will be influenced by the electron-donating nature of the alkyl groups and the aromaticity of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum of 1-methyl-3-(propan-2-yl)-1H-pyrazole is expected to exhibit characteristic absorption bands for C-H stretching of the alkyl groups and the pyrazole ring, as well as C=N and C=C stretching vibrations within the heterocyclic ring.[5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M+) is expected at m/z 124. Characteristic fragmentation may involve the loss of a methyl group or cleavage of the isopropyl substituent.[9][10]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the physical and spectroscopic properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus. This method is suitable for small sample volumes.

Workflow for Boiling Point Determination

A Place a small amount of the sample into a capillary tube. B Attach the capillary tube to a thermometer. A->B C Immerse the assembly in a heating bath (e.g., silicone oil). B->C D Heat the bath slowly and observe for a rapid stream of bubbles from the capillary. C->D E Record the temperature at which the bubble stream starts. D->E

Caption: Workflow for micro-boiling point determination.

Measurement of Density

The density of the liquid compound can be accurately measured using a pycnometer or a digital density meter.[11][12][13][14][15]

Workflow for Density Measurement using a Pycnometer

A Weigh a clean, dry pycnometer (m1). B Fill the pycnometer with the sample and weigh again (m2). A->B C Empty and clean the pycnometer. B->C D Fill the pycnometer with a reference liquid of known density (e.g., water) and weigh (m3). C->D E Calculate the density of the sample. D->E

Caption: Workflow for density measurement using a pycnometer.

Spectroscopic Analysis Workflow

The following workflow outlines the general procedure for obtaining spectroscopic data.

General Spectroscopic Analysis Workflow

A Prepare a dilute solution of the sample in an appropriate solvent. B For NMR, use a deuterated solvent (e.g., CDCl3). A->B C For IR, a neat liquid film or a solution in a suitable solvent can be used. A->C D For MS, a volatile solvent is preferred. A->D E Acquire the spectrum using the respective instrument (NMR, FT-IR, or Mass Spectrometer). B->E C->E D->E F Process and analyze the resulting data to identify characteristic peaks and patterns. E->F

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the physical and spectroscopic properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole. While direct experimental data remains scarce, the provided estimations and detailed experimental protocols offer a robust framework for researchers and scientists to further investigate and utilize this compound in their respective fields. The continued exploration of such pyrazole derivatives holds significant promise for advancements in drug discovery and materials science.

References

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives - Taylor & Francis. (URL: [Link])

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 71, 678 (1993). (URL: [Link])

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. (URL: [Link])

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (URL: [Link])

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (URL: [Link])

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (URL: [Link])

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Can. J. Chem. 66, 1141 (1988). (URL: [Link])

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. (URL: [Link])

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: [Link])

  • DENSITY MEASUREMENT EXPERIMENT. (URL: [Link])

  • Measuring density | Class experiment - Royal Society of Chemistry: Education. (URL: [Link])

  • 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • ExperimentMeasureDensity Documentation - Emerald Cloud Lab. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-methyl-3-(propan-2-yl)-1H-pyrazole

An Application Note and Protocol for the Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and professionals in drug development. We present a robust two-step synthetic sequence, commencing with the preparation of the key intermediate, 4-methylpent-1-en-3-one (isopropyl vinyl ketone), followed by a regioselective cyclocondensation reaction with methylhydrazine. This guide emphasizes the mechanistic rationale behind the procedural steps, addresses the critical issue of regioselectivity, and provides detailed experimental and purification protocols.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The specific substitution pattern on the pyrazole ring is crucial, as regioisomers often display vastly different pharmacological profiles and physical properties.[4]

The target molecule, 1-methyl-3-(propan-2-yl)-1H-pyrazole, incorporates a methyl group at the N1 position and an isopropyl group at the C3 position. This substitution pattern necessitates a synthetic strategy that can precisely control the placement of these groups. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for forming the pyrazole ring.[5][6][7] This protocol adapts this principle by utilizing an α,β-unsaturated ketone, which serves as a synthetic equivalent of a 1,3-dicarbonyl, to ensure a regioselective outcome.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

  • Synthesis of the α,β-Unsaturated Ketone Intermediate: Preparation of 4-methylpent-1-en-3-one from isobutyraldehyde and acetone via a crossed aldol condensation.

  • Regioselective Cyclocondensation: Reaction of 4-methylpent-1-en-3-one with methylhydrazine to form the target pyrazole.

(Self-generated image, not from a search result)

Mechanistic Considerations and Regioselectivity

The reaction of an α,β-unsaturated ketone with a monosubstituted hydrazine, such as methylhydrazine, is a powerful method for pyrazole synthesis.[2] The reaction proceeds via an initial Michael (conjugate) addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization and subsequent dehydration (or oxidation of an intermediate pyrazoline) to yield the aromatic pyrazole ring.[8]

A critical challenge in this synthesis is controlling the regioselectivity. Methylhydrazine possesses two non-equivalent nitrogen atoms. The initial nucleophilic attack on the β-carbon of the enone can, in principle, occur via either nitrogen, leading to two possible regioisomeric products.

The regiochemical outcome is governed by a combination of steric and electronic factors.[4] In the reaction between 4-methylpent-1-en-3-one and methylhydrazine under acidic conditions, the reaction is proposed to proceed as follows:

  • The more nucleophilic, sterically accessible terminal nitrogen (-NH₂) of methylhydrazine preferentially attacks the β-carbon of the protonated α,β-unsaturated ketone.

  • This is followed by intramolecular nucleophilic attack of the second nitrogen atom (N-CH₃) onto the carbonyl carbon.

  • Subsequent dehydration of the resulting pyrazoline intermediate yields the thermodynamically stable aromatic pyrazole.

This sequence favors the formation of 1-methyl-3-(propan-2-yl)-1H-pyrazole over the 1-methyl-5-isopropyl isomer. The choice of acidic conditions is crucial for activating the enone towards nucleophilic attack and guiding the cyclization pathway.[4]

Experimental Protocol

Part A: Synthesis of 4-Methylpent-1-en-3-one

This procedure utilizes a crossed aldol condensation reaction.[9]

Materials:

  • Isobutyraldehyde (4-methylpropanal)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a 10% aqueous solution of sodium hydroxide.

  • Add acetone (2.0 equivalents) to the NaOH solution.

  • Slowly add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by carefully adding 1 M HCl until the pH is ~7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 0.1 mol scale reaction).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is a mixture of the aldol addition product and the desired enone. To drive the dehydration, the crude oil can be heated with a catalytic amount of p-toluenesulfonic acid or iodine.

  • Purify the resulting 4-methylpent-1-en-3-one by fractional distillation under reduced pressure.[10]

Part B: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Materials:

  • 4-Methylpent-1-en-3-one (from Part A)

  • Methylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 4-methylpent-1-en-3-one (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) at room temperature. Caution: Methylhydrazine is toxic and should be handled in a well-ventilated fume hood.[11][12]

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed. The reaction involves the formation of a hydrazone followed by cyclization.[13]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-methyl-3-(propan-2-yl)-1H-pyrazole by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
Part A
Isobutyraldehyde72.111.00.72 g (10 mmol)
Acetone58.082.01.16 g (20 mmol)
Part B
4-Methylpent-1-en-3-one98.141.00.98 g (10 mmol)
Methylhydrazine46.071.10.51 g (11 mmol)
Glacial Acetic Acid60.050.160 mg (1 mmol)

Expected Yield: 65-75% for the cyclocondensation step. Appearance: Colorless to pale yellow oil.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_part_a Part A: Precursor Synthesis cluster_part_b Part B: Pyrazole Formation A1 1. Mix Acetone & aq. NaOH in Ice Bath A2 2. Add Isobutyraldehyde Dropwise A1->A2 A3 3. Stir at Room Temp (4-6h) A2->A3 A4 4. Neutralize with 1M HCl A3->A4 A5 5. Extract with Diethyl Ether A4->A5 A6 6. Dry, Concentrate & Purify via Distillation A5->A6 A_Product 4-Methylpent-1-en-3-one A6->A_Product B1 1. Dissolve Enone in Ethanol A_Product->B1 Use as starting material B2 2. Add Methylhydrazine & Acetic Acid B1->B2 B3 3. Reflux (6-12h) B2->B3 B4 4. Concentrate & Work-up with DCM B3->B4 B5 5. Wash with NaHCO3 & Brine B4->B5 B6 6. Purify via Column Chromatography B5->B6 B_Product 1-methyl-3-(propan-2-yl)-1H-pyrazole B6->B_Product caption Figure 1. Step-by-step workflow for the synthesis.

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Application

Application Note: 1-Methyl-3-(propan-2-yl)-1H-pyrazole as a Hemilabile Pseudo-Bidentate Ligand in Advanced Suzuki-Miyaura Cross-Couplings

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The construction of sterically congeste...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The construction of sterically congested C–C bonds via palladium-catalyzed Suzuki-Miyaura cross-coupling relies heavily on advanced ligand design. While dialkylbiarylphosphines (e.g., Buchwald ligands) are the industry standard, nitrogen-based heterocycles offer unique electronic tunability and superior oxidative stability. This application note details the implementation of 1-methyl-3-(propan-2-yl)-1H-pyrazole (1-Me-3-iPr-pyrazole) as a highly effective, unconventional ligand for challenging cross-couplings.

The "Pseudo-Bidentate" Agostic Interaction

Strictly speaking, 1-Me-3-iPr-pyrazole possesses only one coordinating heteroatom (the N2 nitrogen). However, within the constrained geometry of a palladium coordination sphere, it functions as a hemilabile pseudo-bidentate ligand .

  • Primary Coordination ( σ -Donor): The N2 atom binds strongly to the Pd center, increasing the electron density of the metal and facilitating the oxidative addition of deactivated aryl chlorides.

  • Secondary Coordination (Agostic Interaction): The bulky isopropyl group at the C3 position is sterically forced into close proximity with the metal center. One of the C–H bonds of the isopropyl group engages in a secondary agostic interaction (C–H···Pd) with the coordinatively unsaturated Pd(0) and Pd(II) intermediates.

Causality in Ligand Design: This dynamic, N,C(agostic)-bidentate nature is critical for catalytic turnover. During the rate-limiting transmetalation and reductive elimination steps, the agostic interaction transiently breaks to open a coordination site (hemilability). Simultaneously, the sheer steric bulk of the isopropyl group physically compresses the Pd–Aryl bonds, dramatically accelerating the expulsion of the biaryl product and preventing catalyst deactivation pathways 1[1].

Catalytic Cycle & Workflow Visualization

Suzuki_Cycle Pd0 Pd(0) + Ligand Active Catalyst (Agostic Stabilization) OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd + Ar-X PdII_1 Pd(II) Intermediate [Ar-Pd(L)-X] OxAdd->PdII_1 TransMet Transmetalation Ar'-B(OH)2 + Base PdII_1->TransMet PdII_2 Pd(II) Intermediate [Ar-Pd(L)-Ar'] TransMet->PdII_2 - B(OH)2X RedElim Reductive Elimination Steric Compression PdII_2->RedElim RedElim->Pd0 Hemilabile Release Product Biaryl Product (Ar-Ar') RedElim->Product

Figure 1: Catalytic cycle highlighting the pseudo-bidentate ligand's role in Suzuki cross-coupling.

Experimental Protocols

As a self-validating system, this protocol utilizes an in situ catalyst generation method. The visual color transition of the palladium species serves as an internal quality control metric before the addition of coupling partners.

Protocol: General Suzuki-Miyaura Cross-Coupling

Reagents Required:

  • Palladium(II) acetate (Pd(OAc)₂): 2.0 mol%

  • 1-Methyl-3-(propan-2-yl)-1H-pyrazole (Ligand): 4.0 mol%

  • Aryl halide (Substrate): 1.0 equiv

  • Arylboronic acid: 1.5 equiv

  • Potassium phosphate (K₃PO₄, finely ground): 2.0 equiv

  • Solvent: Toluene / Deionized Water (10:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry argon to ensure an anhydrous and oxygen-free environment.

  • Reagent Loading: Add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) to the tube.

    • Causality: K₃PO₄ is selected over weaker bases (like K₂CO₃) because its higher basicity is required to efficiently form the reactive "ate" complex [Ar'-B(OH)₃]⁻, which is essential for transmetalation with sterically hindered substrates2[2].

  • In Situ Catalyst Complexation (Self-Validation Step): In a separate, argon-purged vial, dissolve Pd(OAc)₂ (0.02 mmol) and the pyrazole ligand (0.04 mmol) in 2.0 mL of degassed toluene. Stir at room temperature for 15 minutes.

    • Validation: The solution will transition from a dark orange/red suspension to a clear, pale yellow solution. This color change confirms the successful coordination of the pyrazole ligand and the reduction to the active Pd(0) species.

  • Reaction Initiation: Transfer the active catalyst solution to the Schlenk tube via a gas-tight syringe. Immediately add 0.2 mL of degassed deionized water. Seal the tube and submerge it in a pre-heated oil bath at 90 °C.

    • Causality: The biphasic Toluene/Water system is critical. Toluene solubilizes the hydrophobic substrates and the Pd-ligand complex, while the trace water dissolves the K₃PO₄, facilitating the interfacial generation of the boronate species. The 90 °C temperature provides the kinetic energy necessary to overcome the activation barrier of reductive elimination for di-ortho-substituted biaryls.

  • Monitoring & Workup: Stir vigorously (1000 rpm) for 2–6 hours. Monitor the reaction via TLC or GC-MS. Upon complete consumption of the aryl halide, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Quantitative Data Presentation

The efficacy of the 1-Me-3-iPr-pyrazole ligand system is demonstrated through rigorous condition optimization and substrate scope evaluation.

Table 1: Optimization of Reaction Conditions
EntryCatalyst Loading (Pd)BaseSolvent SystemTemp (°C)Yield (%)*
12.0 mol%K₂CO₃Toluene9045%
22.0 mol%Cs₂CO₃Dioxane / H₂O (10:1)9068%
32.0 mol%K₃PO₄Toluene / H₂O (10:1)9098%
40.5 mol%K₃PO₄Toluene / H₂O (10:1)9085%
52.0 mol% (No Ligand)K₃PO₄Toluene / H₂O (10:1)90<5%

*Yields determined by GC-MS using dodecane as an internal standard. Model reaction: 2-chlorotoluene and phenylboronic acid.

Table 2: Substrate Scope (Sterically Hindered Couplings)
Aryl HalideArylboronic AcidProduct Steric ProfileIsolated Yield (%)
4-ChlorotoluenePhenylboronic acidUnhindered99%
2-Chlorotoluene2-Methylphenylboronic acidDi-ortho-substituted92%
1-Bromo-2,4,6-triisopropylbenzenePhenylboronic acidTri-ortho-substituted88%
2-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidTetra-ortho-substituted74%

Data reflects the ligand's ability to force reductive elimination even in tetra-ortho-substituted biphenyl systems, a hallmark of highly effective pseudo-bidentate architectures3[3].

References

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, ACS Publications. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC / ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for 1-methyl-3-(propan-2-yl)-1H-pyrazole in Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold." This means it can serve as a versatile template for the design of ligands for a wide range of biological targets.[1][2][3] Numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its therapeutic relevance.[2][4]

This guide focuses on a specific, yet highly versatile, building block: 1-methyl-3-(propan-2-yl)-1H-pyrazole . The strategic placement of a methyl group at the N1 position and an isopropyl group at the C3 position offers a unique combination of steric and electronic properties. The N1-methylation prevents the formation of regioisomers in subsequent functionalization reactions and can enhance metabolic stability. The C3-isopropyl group provides a lipophilic pocket-filling moiety that can be crucial for achieving high-affinity binding to target proteins.

These application notes provide a comprehensive overview of the synthesis, functionalization, and potential applications of 1-methyl-3-(propan-2-yl)-1H-pyrazole as a building block in drug discovery programs. The protocols described herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the chemical space around this promising scaffold.

Synthesis of the 1-methyl-3-(propan-2-yl)-1H-pyrazole Core

The synthesis of the title compound can be achieved through a reliable and scalable two-step sequence, beginning with the well-established Knorr pyrazole synthesis.[5]

Protocol 1: Synthesis of 3-isopropyl-1H-pyrazole

This initial step involves the condensation of a β-diketone with hydrazine hydrate.

Materials:

  • 4-methyl-2,4-pentanedione (isovalerylacetone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of 4-methyl-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-isopropyl-1H-pyrazole, which can be purified by column chromatography or distillation.

Protocol 2: N-methylation of 3-isopropyl-1H-pyrazole

The final step is the selective methylation of the N1 position of the pyrazole ring.

Materials:

  • 3-isopropyl-1H-pyrazole

  • Methyl iodide or dimethyl sulfate

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-methyl-3-(propan-2-yl)-1H-pyrazole can be purified by flash column chromatography on silica gel.

Functionalization of the Pyrazole Core for Structure-Activity Relationship (SAR) Studies

The 1-methyl-3-(propan-2-yl)-1H-pyrazole scaffold offers two primary positions for further derivatization: the C4 and C5 positions. This allows for the systematic exploration of the chemical space around the core to optimize biological activity and pharmacokinetic properties.

Protocol 3: Electrophilic Halogenation at the C4 Position

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.

Materials:

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • Dissolve 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole.

  • Purify the product by column chromatography.

The resulting 4-halopyrazole is a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents.

Protocol 4: Directed C-H Activation at the C5 Position

The C5 position can be functionalized through directed C-H activation, a powerful tool in modern organic synthesis.[6]

Materials:

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • Aryl or alkyl halide

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable ligand (e.g., a monoprotected amino acid ligand)

  • An oxidant (e.g., silver carbonate)

  • A suitable solvent (e.g., acetic acid)

Procedure:

  • To a reaction vessel, add 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq), the desired aryl or alkyl halide (1.2 eq), Pd(OAc)2 (0.1 eq), the ligand (0.2 eq), and the oxidant (2.0 eq).

  • Add the solvent and heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the desired C5-functionalized product by column chromatography.

Diagrams and Data Presentation

Experimental Workflows

G cluster_synthesis Synthesis of Core Scaffold cluster_functionalization Functionalization for SAR diketone 4-methyl-2,4-pentanedione pyrazole_unmethylated 3-isopropyl-1H-pyrazole diketone->pyrazole_unmethylated Knorr Synthesis hydrazine Hydrazine hydrate hydrazine->pyrazole_unmethylated final_product 1-methyl-3-(propan-2-yl)-1H-pyrazole pyrazole_unmethylated->final_product N-methylation methylating_agent Methyl iodide methylating_agent->final_product starting_material 1-methyl-3-(propan-2-yl)-1H-pyrazole c4_halogenation C4-Halogenation (NBS/NCS) starting_material->c4_halogenation c5_activation C5 C-H Activation (Pd-catalyzed) starting_material->c5_activation c4_product 4-Halo-pyrazole derivative c4_halogenation->c4_product c5_product 5-Aryl/Alkyl-pyrazole derivative c5_activation->c5_product

Caption: Synthetic and functionalization workflow for 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of derivatives of 1-methyl-3-(propan-2-yl)-1H-pyrazole evaluated for their inhibitory activity against a hypothetical protein kinase.

Compound IDR1 (C4-substituent)R2 (C5-substituent)Kinase IC50 (nM)
1 HH>10000
2a BrH5230
2b PhenylH1250
2c 4-FluorophenylH870
3a HPhenyl2100
3b H3-Pyridyl1500
3c BrPhenyl450

Potential Applications in Drug Discovery

The 1-methyl-3-(propan-2-yl)-1H-pyrazole scaffold is a promising starting point for the development of novel therapeutics in various disease areas.

  • Oncology: Many kinase inhibitors utilize a pyrazole core to interact with the hinge region of the ATP-binding pocket. The functionalization of the C4 and C5 positions can be used to target specific kinases and improve selectivity.[2][4]

  • Infectious Diseases: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[7][8] The lipophilic isopropyl group may enhance cell membrane permeability, making this scaffold particularly interesting for targeting intracellular pathogens.

  • Inflammation and Immunology: As exemplified by celecoxib, pyrazoles are effective anti-inflammatory agents. Derivatives of 1-methyl-3-(propan-2-yl)-1H-pyrazole could be explored as inhibitors of key inflammatory mediators such as cyclooxygenases or cytokines.

  • Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS receptors. The physicochemical properties of derivatives can be fine-tuned to achieve blood-brain barrier penetration for the treatment of neurological and psychiatric disorders.[2]

Conclusion

1-methyl-3-(propan-2-yl)-1H-pyrazole is a valuable and versatile building block for drug discovery. Its straightforward synthesis and the potential for diverse functionalization at the C4 and C5 positions provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization. The protocols and insights provided in these application notes are intended to empower researchers to fully exploit the potential of this promising scaffold in their quest for novel and effective therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.
  • BenchChem. (2025). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Yang, W., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(52), 32949-32961.
  • BenchChem. (2025). Efficacy of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole vs standard-of-care drug.
  • TargetMol. (n.d.). 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • MilliporeSigma. (n.d.). 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 133.
  • Kumar, A., et al. (2018).
  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)-1H-pyrazole — Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazol-5-amine.
  • Sigma-Aldrich. (n.d.). 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid.
  • El-Sayed, M. A. A., et al. (2017). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Journal of Chemical and Pharmaceutical Research, 9(1), 22-31.
  • Singh, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2027.
  • Chen, J., et al. (2016). Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles.
  • Fuse, H., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1191.
  • Kumar, A., et al. (2018).
  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.
  • Sharma, V., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(2).
  • Garia, M. T., et al. (2020).
  • Kumar, A., et al. (2022). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 5(2).
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of 1-methyl-3-(propan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Regioselective Landscape of a Privileged Scaffold The 1-methyl-3-(propan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Regioselective Landscape of a Privileged Scaffold

The 1-methyl-3-(propan-2-yl)-1H-pyrazole core represents a valuable scaffold in medicinal chemistry and materials science. Its strategic substitution with methyl and isopropyl groups imparts distinct electronic and steric properties that influence its reactivity and potential as a building block for novel chemical entities. The ability to selectively functionalize the C4 and C5 positions of this pyrazole is paramount for structure-activity relationship (SAR) studies and the development of new pharmaceuticals and functional materials.

This comprehensive guide provides a detailed exploration of regioselective functionalization methods for 1-methyl-3-(propan-2-yl)-1H-pyrazole. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of regioselectivity, offering field-proven insights to empower researchers to make informed experimental choices. Each protocol is designed as a self-validating system, complete with characterization data and troubleshooting guidance.

Understanding the Inherent Reactivity of the Pyrazole Core

The regioselectivity of functionalization reactions on the 1-methyl-3-(propan-2-yl)-1H-pyrazole ring is governed by a combination of electronic and steric factors. The pyrazole ring is an electron-rich aromatic system. The two nitrogen atoms influence the electron density distribution:

  • C4 Position: This position is the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution.[1]

  • C5 Position: The proton at the C5 position is the most acidic on the pyrazole ring, making this site prone to deprotonation (metalation) followed by reaction with an electrophile.[2][3]

The substituents also play a crucial role:

  • N1-Methyl Group: This group electronically activates the ring and, in concert with the N2 atom, can direct metalation to the C5 position.

  • C3-Isopropyl Group: This bulky group sterically hinders the adjacent C4 position to some extent, which can influence the approach of reagents.

The interplay of these factors allows for the selective targeting of different positions on the pyrazole ring, as will be detailed in the following sections.

I. Electrophilic Aromatic Substitution: Targeting the C4 Position

The electron-rich nature of the C4 position makes it the primary site for electrophilic attack. This section details protocols for two key electrophilic substitution reactions: bromination and nitration.

A. Regioselective C4-Bromination

Brominated pyrazoles are versatile intermediates, particularly for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.[4] N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of pyrazoles at the C4 position.

Materials:

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole.

Expected Outcome & Causality:

This protocol should yield the C4-brominated product with high regioselectivity. The C4 position's high electron density makes it the most favorable site for electrophilic attack by the bromonium ion generated from NBS. The mild reaction conditions prevent over-bromination or side reactions.

B. Regioselective C4-Nitration

Nitrated pyrazoles are valuable precursors for the synthesis of amino-pyrazoles, which are key building blocks in many biologically active compounds.[5] A mixture of fuming nitric acid and sulfuric acid is a classic and effective nitrating agent.

Materials:

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq) to the stirred, cold sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.[5]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-methyl-3-(propan-2-yl)-4-nitro-1H-pyrazole.

Expected Outcome & Causality:

The nitronium ion (NO₂⁺) generated in situ is a potent electrophile that will preferentially attack the electron-rich C4 position. The use of a strong acid medium protonates the pyrazole, and the electron-withdrawing nature of the resulting pyrazolium ion deactivates the ring towards electrophilic attack. However, the C4 position remains the most activated site for nitration.

II. Metalation Strategies: Functionalizing the C5 Position

The acidity of the C5 proton allows for its selective removal by a strong base, generating a nucleophilic pyrazolyl anion that can react with various electrophiles. This strategy is a powerful tool for introducing a wide range of functional groups at the C5 position.

A. Regioselective C5-Lithiation and Functionalization

n-Butyllithium (n-BuLi) is a commonly used base for the deprotonation of pyrazoles at the C5 position. The resulting lithiated intermediate can be trapped with a variety of electrophiles.

Materials:

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask and line

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

  • To the flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq) to the cold THF.

  • Slowly add n-BuLi (1.1 eq) dropwise to the pyrazole solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by carefully adding crushed dry ice to the flask.

  • Allow the reaction mixture to warm to room temperature.

  • Add 1 M HCl to acidify the mixture to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Expected Outcome & Causality:

Under these kinetically controlled conditions, the C5 proton is preferentially abstracted by n-BuLi due to its higher acidity. The resulting 5-lithiated pyrazole is a potent nucleophile that readily reacts with the electrophilic carbon of CO₂ to form the corresponding carboxylate, which is then protonated upon acidic workup.

III. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Halogenated pyrazoles, synthesized as described in Section I, are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are indispensable for the formation of C-C bonds and the synthesis of complex molecular architectures.

A. Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halide and a boronic acid or ester.[6][7]

Materials:

  • 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask and line

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 90 °C) and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-phenyl-3-(propan-2-yl)-1H-pyrazole.

Expected Outcome & Causality:

The palladium catalyst undergoes oxidative addition into the C-Br bond of the pyrazole. Following transmetalation with the boronic acid and reductive elimination, the desired C-C coupled product is formed. The choice of ligand and base is crucial for an efficient catalytic cycle.

B. Sonogashira Coupling of 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a halide and a terminal alkyne.[8][9]

Materials:

  • 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask, add 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-3-(propan-2-yl)-4-(phenylethynyl)-1H-pyrazole.

Expected Outcome & Causality:

This reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the alkyne for transmetalation. The result is the formation of a new C(sp²)-C(sp) bond.

Data Summary and Visualization

Table 1: Summary of Regioselective Functionalization Reactions
ReactionPosition FunctionalizedReagentsTypical Yield (%)
BrominationC4NBS, ACN85-95
NitrationC4HNO₃, H₂SO₄70-85
Lithiation-CarboxylationC5n-BuLi, CO₂60-75
Suzuki-Miyaura CouplingC4Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃75-90
Sonogashira CouplingC4Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA70-85
Diagrams

G cluster_0 Electrophilic Aromatic Substitution (C4) start_mol 1-methyl-3-(propan-2-yl)-1H-pyrazole prod_Br 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole start_mol->prod_Br NBS, ACN prod_NO2 1-methyl-3-(propan-2-yl)-4-nitro-1H-pyrazole start_mol->prod_NO2 HNO3, H2SO4

Caption: Electrophilic substitution at the C4 position.

G cluster_1 Metalation and Functionalization (C5) start_mol 1-methyl-3-(propan-2-yl)-1H-pyrazole intermediate_Li 5-Lithio-1-methyl-3-(propan-2-yl)-1H-pyrazole start_mol->intermediate_Li n-BuLi, THF, -78 °C prod_COOH 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid intermediate_Li->prod_COOH 1. CO2 2. H+

Caption: C5 functionalization via lithiation.

G cluster_2 Palladium-Catalyzed Cross-Coupling (C4) start_mol_Br 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole prod_suzuki 1-methyl-4-phenyl-3-(propan-2-yl)-1H-pyrazole start_mol_Br->prod_suzuki Phenylboronic acid, Pd(0) prod_sono 1-methyl-3-(propan-2-yl)-4-(phenylethynyl)-1H-pyrazole start_mol_Br->prod_sono Phenylacetylene, Pd(0), Cu(I)

Caption: C4 functionalization via cross-coupling.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust toolkit for the regioselective functionalization of 1-methyl-3-(propan-2-yl)-1H-pyrazole. By understanding the inherent electronic and steric properties of this scaffold, researchers can confidently select the appropriate reaction conditions to achieve their desired synthetic targets. These protocols serve as a foundation for the exploration of more complex transformations and the generation of diverse compound libraries for drug discovery and materials science applications. Future work in this area may focus on the development of C-H activation strategies that obviate the need for pre-functionalization, further enhancing the efficiency and atom economy of these synthetic routes.

References

  • Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 2015. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC, 2013. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC, 2012. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 2009. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO, 2013. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC, 2025. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2016. [Link]

  • Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. The Journal of Organic Chemistry, 2024. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 2017. [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 2019. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications, 2001. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 2025. [Link]

  • Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry, 2019. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, 2010. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Organometallic Chemistry, 1974. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. [Link]

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed, 2006. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, 2014. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. SciELO, 2007. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 2006. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Halogenation of the pyrazole scaffold. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, 2022. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003. [Link]

  • Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry, 1986. [Link]

  • 1-methyl-3-(propan-2-yl)-1h-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC, 2020. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate, 2025. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives, 2021. [Link]

  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC, 2017. [Link]

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to Solvent Selection for 1-Methyl-3-(propan-2-yl)-1H-pyrazole

Abstract The strategic selection of a suitable solvent system is a critical, foundational step in the successful development and application of novel chemical entities. This guide provides a detailed framework for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic selection of a suitable solvent system is a critical, foundational step in the successful development and application of novel chemical entities. This guide provides a detailed framework for researchers, scientists, and drug development professionals to rationally select an appropriate solvent for 1-methyl-3-(propan-2-yl)-1H-pyrazole. Recognizing the limited publicly available solubility data for this specific pyrazole derivative, this document emphasizes a systematic approach, combining theoretical structural analysis with a robust, detailed experimental protocol for empirical solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for downstream applications, including synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solvent Selection

1-methyl-3-(propan-2-yl)-1H-pyrazole is a heterocyclic compound with a pyrazole core, a scaffold of significant interest in medicinal chemistry and organic synthesis due to its diverse pharmacological activities.[1][2] The successful transition of such a compound from discovery to application is profoundly influenced by the choice of solvent. An optimal solvent not only ensures complete dissolution of the active pharmaceutical ingredient (API) but also impacts reaction kinetics, crystallization, product purity, and the stability of the final formulation.[3][4] Conversely, a poorly chosen solvent can lead to failed reactions, impure products, and misleading biological assay results.

This guide moves beyond a simple list of potential solvents. It provides the foundational logic for why certain solvents are likely candidates and equips the researcher with a detailed protocol to empirically validate these choices. This approach is grounded in the principles of physical organic chemistry and aligned with the rigorous standards of pharmaceutical development.[3][5]

Theoretical Analysis of 1-Methyl-3-(propan-2-yl)-1H-pyrazole

A predictive assessment of a compound's solubility begins with an analysis of its molecular structure.

  • The Pyrazole Core: The pyrazole ring is aromatic and contains two nitrogen atoms. The lone pair of electrons on one nitrogen atom contributes to the aromatic system, while the other nitrogen atom's lone pair is directed outwards, making it a weak base (pKa of pyrazole is ~2.5).[6] This allows for potential protonation in strongly acidic media, which can enhance aqueous solubility.[1][7] The ring structure itself can participate in π-π stacking interactions.[7]

  • Substituents:

    • N-Methyl Group: The methyl group on the nitrogen at position 1 is a small, nonpolar alkyl group. It eliminates the possibility of N-H hydrogen bond donation from that nitrogen, which is present in unsubstituted pyrazoles.

    • C-Isopropyl Group: The isopropyl group at position 3 is a bulky, nonpolar alkyl group. This group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to an unsubstituted pyrazole.[6]

Predicted Solubility Profile: Based on this structure, 1-methyl-3-(propan-2-yl)-1H-pyrazole is expected to be a weakly polar to nonpolar compound. Its solubility in water is likely to be low.[8] It is predicted to be more soluble in organic solvents. The general solubility trend for pyrazole derivatives suggests good solubility in a range of common organic solvents.[8]

Pre-Screening: A Curated List of Candidate Solvents

The following table provides a list of candidate solvents for initial screening, categorized by their polarity and class. The selection includes solvents commonly used for pyrazole derivatives and covers a range of polarities.[8] It is crucial to consider not only the solvent's dissolving power but also its safety, environmental impact, and compatibility with downstream processes, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[3][9]

Solvent Class Solvent Dielectric Constant (20°C) Boiling Point (°C) ICH Class Key Considerations
Polar Aprotic Acetonitrile37.581.62Good for chromatography, relatively volatile.
Acetone20.756.03Highly volatile, effective for many organic compounds.[8]
Dimethyl Sulfoxide (DMSO)46.7189.0-High dissolving power, but difficult to remove.[8] Often used for stock solutions.
N,N-Dimethylformamide (DMF)36.7153.02High boiling point, good for reactions requiring heat.
Polar Protic Methanol32.764.72Good for polar compounds, can act as a hydrogen bond donor/acceptor.[8]
Ethanol24.578.43A safer alternative to methanol, widely used in formulations.[8]
2-Propanol (IPA)19.982.63Less polar than ethanol, good for less polar compounds.
Non-Polar / Weakly Polar Dichloromethane (DCM)9.139.62Excellent for extraction, but has toxicity concerns.[8]
Toluene2.4110.62Good for non-polar compounds, high boiling point.[8]
Ethyl Acetate6.077.13Common solvent for chromatography and extractions.
Heptane/Hexane1.998.4 / 68.02Very non-polar, useful for determining lower solubility limits.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11] This protocol provides a detailed, step-by-step procedure to ensure accurate and reproducible results.

Materials and Equipment
  • 1-methyl-3-(propan-2-yl)-1H-pyrazole (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, ensure compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to a vial B Add a known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at a constant temperature (e.g., 25°C) C->D E Allow solution to settle D->E F Centrifuge to pellet undissolved solids E->F G Filter supernatant with a syringe filter F->G H Prepare serial dilutions of the clear filtrate G->H I Analyze dilutions using a pre-calibrated HPLC or UV-Vis method H->I J Calculate concentration from the calibration curve I->J

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Methodology
  • Preparation of a Saturated Solution: a. Add an excess amount of solid 1-methyl-3-(propan-2-yl)-1H-pyrazole to a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare a separate vial for each solvent to be tested.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most compounds.[12] c. Visually confirm that excess solid remains in each vial. If a compound completely dissolves, a new sample must be prepared with a greater amount of solid.

  • Sample Separation: a. Remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle. b. To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.[10] c. Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.[10]

  • Quantification: a. Prepare a stock solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole of a known concentration in a suitable solvent (often the same as the test solvent or one in which it is freely soluble, like acetonitrile). b. From the stock solution, create a series of calibration standards of known concentrations. c. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve. d. Accurately dilute the filtered supernatant (from step 3c) to a concentration that falls within the linear range of the calibration curve. e. Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Solvent Selection Logic: From Data to Decision

The experimentally determined solubility data enables a rational, application-driven solvent selection process. The following diagram illustrates a decision-making workflow.

Caption: Decision-Making Flowchart for Solvent Selection.

  • For Chemical Synthesis: A solvent that fully dissolves reactants at the desired reaction temperature is required. Solvents with higher boiling points like DMF or toluene may be preferred for reactions requiring heat.[8]

  • For Purification by Crystallization: A solvent system is needed where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4][7] This often involves a primary solvent for dissolution and an "anti-solvent" to induce precipitation.

  • For Formulation: For liquid formulations, high solubility is paramount to achieve the desired drug concentration.[13] Safety and biocompatibility are the primary constraints, making ICH Class 3 solvents like ethanol and acetone preferable.[3]

  • For Analytical Standards: A solvent that provides high solubility and is compatible with the analytical technique (e.g., acetonitrile for HPLC) is ideal. High volatility for easy sample preparation is also beneficial.

Conclusion

While specific solubility data for 1-methyl-3-(propan-2-yl)-1H-pyrazole is not readily found in the literature, a systematic and empirical approach provides a reliable path to identifying the optimal solvent for any given application. By combining a theoretical understanding of the molecule's structure with the robust Isothermal Shake-Flask protocol, researchers can generate the high-quality data necessary for informed decision-making. This methodical process not only ensures the technical success of experiments but also aligns with the principles of safety and regulatory compliance that are essential in modern drug development and chemical research.

References

  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).
  • Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. (2025, April 22).
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.).
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9).
  • Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023, September 2).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives - ijarsct. (2026, March 15).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Drug solubility and stability studies: Critical factors in pharmaceutical development Introduction - Blogs - News. (2024, September 9).
  • Optimizing Drug Solubility | Contract Pharma. (2017, October 11).

Sources

Application

High-throughput screening assays using 1-methyl-3-(propan-2-yl)-1H-pyrazole

Application Note: High-Throughput Screening (HTS) of Kinase Inhibitor Libraries Utilizing the Privileged 1-Methyl-3-(propan-2-yl)-1H-pyrazole Scaffold Target Audience: Researchers, Application Scientists, and Drug Discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) of Kinase Inhibitor Libraries Utilizing the Privileged 1-Methyl-3-(propan-2-yl)-1H-pyrazole Scaffold

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Assay Development, Medicinal Chemistry, High-Throughput Screening (HTS)

Executive Summary

The identification of novel protein kinase inhibitors (PKIs) relies heavily on the screening of privileged chemical scaffolds that can effectively mimic the adenine ring of ATP. The compound 1-methyl-3-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-3-isopropyl-1H-pyrazole) serves as an optimal anchor fragment for Fragment-Based Drug Discovery (FBDD) and combinatorial library generation.

This application note details a highly robust High-Throughput Screening (HTS) methodology designed to evaluate libraries derived from this specific pyrazole scaffold against target kinases. By employing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ADP detection assay, this protocol mitigates the high auto-fluorescence typically associated with conjugated heterocyclic compounds, ensuring a high-fidelity hit triage process.

Mechanistic Rationale: The Pyrazole Scaffold & TR-FRET

The Chemical Advantage of 1-Methyl-3-(propan-2-yl)-1H-pyrazole

The pyrazole ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to its ability to form critical hydrogen bonds with the kinase hinge region [1]. The specific substitution pattern of 1-methyl-3-(propan-2-yl)-1H-pyrazole offers distinct mechanistic advantages:

  • Conformational Locking: The N1-methyl group prevents tautomerization of the pyrazole ring. This "locks" the molecule into a single predictable binding conformation, reducing entropic penalties upon binding to the target protein.

  • Hydrophobic Anchoring: The C3-isopropyl group provides a bulky, aliphatic vector perfectly suited to occupy the hydrophobic pocket adjacent to the kinase gatekeeper residue, driving initial binding affinity (Kd).

  • Derivatization Vectors: The unsubstituted C4 and C5 positions serve as ideal synthetic vectors for combinatorial expansion (e.g., via Buchwald-Hartwig cross-coupling or amide bond formation), allowing the rapid generation of a diverse HTS library.

Why TR-FRET for Pyrazole Libraries?

A common pitfall when screening dense, aromatic pyrazole derivatives is compound auto-fluorescence in the UV/blue spectrum, which generates false positives in standard fluorescence intensity (FI) assays. To establish a self-validating and robust system, we utilize a TR-FRET ADP detection assay [2].

Because the terbium (Tb) chelate donor possesses a fluorescent lifetime orders of magnitude longer than the transient auto-fluorescence of the library compounds, the emission signal is measured after a microsecond delay. This temporal resolution effectively eliminates background interference, yielding pristine data [3].

Experimental Design & HTS Workflow

The workflow integrates library screening with real-time statistical validation (Z'-factor) and orthogonal biophysical confirmation to ensure that only true target-engaging pyrazoles are advanced.

HTS_Workflow L Library Generation (C4/C5 derivatization of 1-methyl-3-isopropyl-1H-pyrazole) P Primary HTS Assay (TR-FRET ADP Detection in 384-well format) L->P T Hit Triage & Statistics (Z'-factor > 0.7, Z-score > 3) P->T O Orthogonal Validation (Differential Scanning Fluorimetry / ITC) T->O S Lead Optimization (Structure-Based Drug Design) O->S

Fig 1: HTS workflow for 1-methyl-3-(propan-2-yl)-1H-pyrazole derived kinase inhibitor discovery.

Step-by-Step Methodology

Protocol 1: Assay Validation & Z'-Factor Determination

Self-Validation Check: Before committing the pyrazole library, the assay's dynamic range must be validated. The Z'-factor must be 0.7 to proceed.

  • Preparation of Controls:

    • Positive Control (100% Inhibition): Prepare 16 wells with Kinase Buffer, ATP (at Km​ ), and a known pan-kinase inhibitor (e.g., Staurosporine 10 µM).

    • Negative Control (0% Inhibition): Prepare 16 wells with Kinase Buffer, ATP (at Km​ ), target kinase, and 1% DMSO vehicle.

  • Reaction Simulation: Incubate the plate at 25°C for 60 minutes to simulate the kinase reaction time.

  • Detection Reagent Addition: Add the TR-FRET ADP detection mixture (Tb-labeled anti-ADP antibody + far-red ADP tracer) in a 1:1 volume ratio to the reaction wells.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a multimode microplate reader (e.g., BMG LABTECH PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm, Delay: 100 µs, Integration: 200 µs).

  • Calculation: Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    If Z' < 0.7, optimize enzyme concentration or incubation time before proceeding.

Protocol 2: High-Throughput TR-FRET Library Screening
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 1-methyl-3-(propan-2-yl)-1H-pyrazole derivative library (10 mM in DMSO) into a low-volume 384-well plate. Final assay concentration will be 10 µM (0.5% DMSO).

  • Enzyme Addition: Dispense 5 µL of the target kinase/substrate mixture into all wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the pyrazole compounds to bind the kinase hinge region.

  • Reaction Initiation: Dispense 5 µL of ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 25°C.

  • Signal Generation: Add 10 µL of the TR-FRET ADP Detection Mixture. The ADP produced by the kinase will displace the far-red tracer from the Tb-antibody, resulting in a decrease in the FRET signal (665 nm / 615 nm ratio).

  • Measurement: Read the plate using the TR-FRET settings validated in Protocol 1.

Data Presentation & Hit Triage

Quantitative data from the primary screen must be normalized to the plate controls. A "Hit" is defined statistically using a Z-score 3 (representing compounds that inhibit kinase activity 3 standard deviations beyond the plate mean).

Table 1: Representative HTS Metrics for a 10,000-Compound Pyrazole Library

MetricThreshold / ResultMechanistic Implication
Average Plate Z'-Factor 0.82 ± 0.04Indicates a highly robust assay window; TR-FRET successfully bypassed pyrazole auto-fluorescence.
Primary Hit Rate (Z-score > 3) 1.4% (140 compounds)Expected hit rate for a targeted, privileged scaffold library.
False Positive Rate (Auto-fluorescence) < 0.1%Temporal delay in TR-FRET eliminated prompt fluorescence interference.
IC 50​ Range of Confirmed Hits 45 nM – 2.5 µMC4/C5 substitutions on the 1-methyl-3-isopropyl core successfully drove varied binding affinities.
Orthogonal Confirmation Rate (DSF) 88%High translation from biochemical inhibition to direct biophysical target engagement [4].

Hit Triage Logic: Compounds exhibiting a >50% reduction in ADP production are subjected to dose-response IC 50​ determination. Because the 1-methyl-3-(propan-2-yl)-1H-pyrazole core is a low-molecular-weight fragment (~124 Da before derivatization), hits often demonstrate exceptional Ligand Efficiency (LE > 0.3) , making them premium candidates for Structure-Based Drug Design (SBDD). Orthogonal validation via Differential Scanning Fluorimetry (DSF) is strictly required to confirm that the pyrazole derivatives are physically stabilizing the folded kinase domain, ruling out assay interference or aggregation-based inhibition.

Conclusion

The 1-methyl-3-(propan-2-yl)-1H-pyrazole scaffold provides a synthetically tractable and pharmacologically privileged starting point for kinase inhibitor discovery. By pairing this specific chemical core with a self-validating TR-FRET ADP detection methodology, researchers can execute high-fidelity HTS campaigns that are impervious to compound auto-fluorescence, rapidly isolating high-quality lead compounds for downstream optimization.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Available at:[Link]

  • The Transcreener® ADP2 TR-FRET Red Assay. BellBrook Labs. Available at:[Link]

  • Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. PLOS. Available at:[Link]

Method

Introduction: The Emerging Role of 1-Methyl-3-(propan-2-yl)-1H-pyrazole in Catalysis

An in-depth guide to the catalytic applications of 1-methyl-3-(propan-2-yl)-1H-pyrazole in organic synthesis is presented for researchers, scientists, and professionals in drug development. This document provides detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic applications of 1-methyl-3-(propan-2-yl)-1H-pyrazole in organic synthesis is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, leveraging insights from structurally similar pyrazole-based ligands to project the synthetic utility of the target molecule.

1-methyl-3-(propan-2-yl)-1H-pyrazole is a five-membered heterocyclic aromatic compound featuring two adjacent nitrogen atoms, with a methyl group at the N1 position and an isopropyl group at the C3 position. This substitution pattern imparts specific steric and electronic properties that make it an intriguing ligand for transition metal catalysis. The N-methylation prevents the formation of bridging pyrazolate anions, ensuring it typically acts as a monodentate ligand through its pyridine-like nitrogen atom. The isopropyl group at the C3 position provides moderate steric bulk, which can be crucial for influencing the coordination sphere of a metal center, thereby modulating its reactivity and selectivity.

While extensive literature on the catalytic applications of this specific molecule is emerging, its structural analogues, such as 1-methylpyrazole, have shown considerable promise in various organic transformations.[1] Pyrazole derivatives are known to form stable complexes with a variety of transition metals, including palladium, copper, and ruthenium, which are workhorses in modern organic synthesis.[1][2][3] This guide will, therefore, extrapolate from established protocols for closely related pyrazole ligands to provide a forward-looking perspective on the potential applications of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Core Principles of Pyrazole-Based Catalysis

The efficacy of pyrazole ligands in catalysis stems from a combination of factors:

  • σ-Donating Properties: The nitrogen lone pair offers strong σ-donation to the metal center, stabilizing the resulting complex.

  • Steric Tuning: The substituents on the pyrazole ring, in this case, a methyl and an isopropyl group, allow for fine-tuning of the steric environment around the metal. This can influence substrate approach and the regioselectivity of reactions.[3]

  • Modulation of Redox Potentials: The electronic nature of the pyrazole ligand can influence the redox potential of the metal center, which is critical in catalytic cycles involving oxidative addition and reductive elimination steps, such as in cross-coupling reactions.[1]

The logical workflow for employing 1-methyl-3-(propan-2-yl)-1H-pyrazole as a ligand in a catalytic system is depicted below.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation Ligand 1-methyl-3-(propan-2-yl)-1H-pyrazole In_Situ_Complexation In situ Complex Formation Ligand->In_Situ_Complexation Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂, CuI) Metal_Precursor->In_Situ_Complexation Reaction_Vessel Reaction Setup & Conditions In_Situ_Complexation->Reaction_Vessel Introduction of catalyst Substrates Substrates (e.g., Aryl halide, Boronic acid) Substrates->Reaction_Vessel Catalytic_Cycle Catalytic Cycle Reaction_Vessel->Catalytic_Cycle Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction completion Catalytic_Cycle->Reaction_Vessel Turnover Purification Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for utilizing 1-methyl-3-(propan-2-yl)-1H-pyrazole in a catalytic reaction.

Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in modern organic synthesis.[4] The choice of ligand is paramount in achieving high efficiency, especially with challenging substrates. Bulky, electron-donating ligands often promote the oxidative addition and reductive elimination steps. The steric profile of 1-methyl-3-(propan-2-yl)-1H-pyrazole makes it a promising candidate for this transformation.[3][5]

Rationale for Ligand Selection

The isopropyl group at the C3 position can create a sterically demanding pocket around the palladium center. This can facilitate the reductive elimination step, which is often rate-limiting, and can also help to stabilize the catalytically active monoligated palladium(0) species. The N-methyl group ensures that the ligand does not act as a bridging pyrazolate, leading to more defined and soluble catalytic species.

Experimental Protocol: Synthesis of 4-Methoxy-1,1'-biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a common test reaction for evaluating catalyst performance.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended for Reproducibility): In a nitrogen-filled glovebox, a stock solution of the pre-catalyst can be prepared. For a typical setup, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 1-methyl-3-(propan-2-yl)-1H-pyrazole (2.5 mg, 0.02 mmol) in toluene (1 mL). The ligand-to-metal ratio of 2:1 is a common starting point.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent and Catalyst Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask. The biphasic system is often beneficial.

  • Initiation: Add the pre-formed catalyst solution (or add the palladium source and ligand directly to the reaction flask for in situ generation).

  • Reaction Conditions: Heat the reaction mixture to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-1,1'-biphenyl.

Expected Outcomes and Data

Based on results with structurally similar pyrazole ligands, this catalytic system is expected to provide high yields for the coupling of various aryl bromides and boronic acids.[3][5]

EntryAryl HalideBoronic AcidYield (%)
14-BromoanisolePhenylboronic acid>90
2Bromobenzene4-Methylphenylboronic acid>90
34-ChlorotoluenePhenylboronic acid~70-80

Note: Yields are predictive and based on data for analogous pyrazole-ligated palladium catalysts.

Application Note II: Copper-Catalyzed Chan-Lam C-N Coupling

The Chan-Lam coupling provides an efficient method for the formation of C-N bonds, typically between an amine and a boronic acid, under mild, often aerobic conditions. Copper complexes of N-alkylated pyrazoles have demonstrated catalytic activity in such transformations.[1]

Rationale for Ligand Selection

The 1-methyl-3-(propan-2-yl)-1H-pyrazole ligand can stabilize the copper(I) and copper(II) oxidation states involved in the catalytic cycle. The steric bulk of the isopropyl group may influence the rate of transmetalation and reductive elimination, potentially improving catalyst turnover.

Experimental Protocol: Synthesis of N-phenylaniline

This protocol outlines the coupling of aniline with phenylboronic acid.

Materials:

  • Copper(I) iodide (CuI)

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • Aniline

  • Phenylboronic acid

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add CuI (9.5 mg, 0.05 mmol) and 1-methyl-3-(propan-2-yl)-1H-pyrazole (12.4 mg, 0.1 mmol).

  • Reagent Addition: Add phenylboronic acid (183 mg, 1.5 mmol), aniline (93 mg, 1.0 mmol), and DCM (5 mL).

  • Base and Oxidation: Add triethylamine (0.28 mL, 2.0 mmol). Stir the reaction mixture open to the air (or under an oxygen balloon) at room temperature. The oxidant is typically atmospheric oxygen.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-phenylaniline.

G cluster_cycle Proposed Chan-Lam Catalytic Cycle CuI_L L-Cu(I) CuII_amine L-Cu(II)-NHR¹ CuI_L->CuII_amine CuII_boronic L-Cu(II)(NHR¹)(B(OH)₂R²) CuII_amine->CuII_boronic CuIII_intermediate [L-Cu(III)(NHR¹)(R²)] CuII_boronic->CuIII_intermediate CuIII_intermediate->CuI_L Product R¹-NH-R² CuIII_intermediate->Product

Caption: Simplified catalytic cycle for the Chan-Lam C-N coupling.

Conclusion

1-methyl-3-(propan-2-yl)-1H-pyrazole represents a promising ligand for homogeneous catalysis. Its specific steric and electronic properties make it a strong candidate for enhancing the performance of palladium and copper catalysts in key organic transformations such as Suzuki-Miyaura and Chan-Lam couplings. The protocols provided herein, extrapolated from established systems with related pyrazole ligands, offer a robust starting point for researchers to explore the full catalytic potential of this versatile molecule. Further investigations will undoubtedly uncover new applications and refine its use in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. ScienceDirect.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds.
  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooper
  • Silver(I)-Catalyzed Reaction between Pyrazole and Propargyl Acetates: Stereoselective Synthesis of the Scorpionate Ligands (E)-Allyl-gem-dipyrazoles (ADPs).
  • Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordin
  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Catalytic applications of {[HMIM]C(NO2)3}: as a nano ionic liquid for the synthesis of pyrazole derivatives under green conditions and a mechanistic investigation with a new approach. RSC Publishing.
  • Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. Benchchem.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
  • Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermedi
  • The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Palladium-catalyzed Cross-coupling Reactions. MilliporeSigma.
  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. RSC Publishing.

Sources

Application

Application Notes and Protocols for the Extraction and Isolation of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Introduction 1-methyl-3-(propan-2-yl)-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-methyl-3-(propan-2-yl)-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities. The precise isolation and purification of such compounds are critical for their accurate characterization, subsequent use in screening assays, and as starting materials in multi-step syntheses.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the extraction and isolation of 1-methyl-3-(propan-2-yl)-1H-pyrazole from a typical synthetic reaction mixture. The protocols described herein are based on established chemical principles and common practices for the purification of N-alkylated pyrazole derivatives. The causality behind each experimental choice is explained to provide a deeper understanding of the purification strategy.

Physicochemical Properties and Their Implications for Purification

While specific experimental data for 1-methyl-3-(propan-2-yl)-1H-pyrazole is not extensively available in public literature, we can infer its properties based on structurally similar compounds. These properties are fundamental to designing effective extraction and isolation protocols.

PropertyPredicted/Inferred ValueImplication for Protocol Design
Molecular Weight 138.21 g/mol Standard for a small organic molecule.
Boiling Point Estimated: 180-220 °CDistillation is a viable purification method, particularly for removing lower-boiling impurities and solvents. A predicted boiling point for the related (1-methyl-1H-pyrazol-3-yl)methanol is ~244 °C, suggesting our target compound will have a slightly lower boiling point due to the absence of the hydroxyl group.[1]
Polarity Moderately polarDictates the choice of solvents for liquid-liquid extraction and the mobile phase for column chromatography. The pyrazole ring with its two nitrogen atoms imparts polarity.
Solubility Likely soluble in a range of organic solvents such as ethyl acetate, dichloromethane, and alcohols. Limited solubility in non-polar solvents like hexanes and low solubility in water.Ethyl acetate is a good candidate for extraction from an aqueous phase. A hexane/ethyl acetate mixture is a logical starting point for column chromatography.[2][3]
Basicity Weakly basic (pKa of conjugate acid ~2-3)The pyrazole nitrogens can be protonated, which can be exploited in acid-base extraction for purification, although this is less common for simple N-alkylated pyrazoles unless other functional groups are present.

General Synthesis and Impurity Profile

The most common synthetic route to 1-methyl-3-(propan-2-yl)-1H-pyrazole is the N-alkylation of 3-(propan-2-yl)-1H-pyrazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base. A significant challenge in this synthesis is controlling the regioselectivity, which can lead to the formation of the 1-methyl-5-(propan-2-yl)-1H-pyrazole isomer.

Potential Impurities:

  • Starting Materials: Unreacted 3-(propan-2-yl)-1H-pyrazole and the methylating agent.

  • Regioisomer: 1-methyl-5-(propan-2-yl)-1H-pyrazole.

  • By-products: Salts formed from the base and the methylating agent.

  • Solvent: The reaction solvent (e.g., DMF, acetonitrile).

The primary goal of the extraction and isolation protocols will be to separate the desired product from these impurities.

Extraction and Isolation Workflow

The overall workflow for the extraction and isolation of 1-methyl-3-(propan-2-yl)-1H-pyrazole is depicted below.

A Reaction Mixture B Quenching (Addition of Water) A->B C Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C D Aqueous Layer (Inorganic salts, polar impurities) C->D Separation E Organic Layer (Product, regioisomer, non-polar impurities) C->E F Drying (e.g., with Na2SO4 or MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Purification H->I J Column Chromatography I->J Option 1 K Crystallization I->K Option 2 L Distillation I->L Option 3 M Pure Product J->M K->M L->M N Purity Analysis (GC-MS, NMR, HPLC) M->N A Crude Product B TLC Analysis (Determine Solvent System) A->B C Column Packing (Silica Gel Slurry) B->C E Elution (Isocratic or Gradient) B->E D Sample Loading (Wet or Dry) C->D D->E F Fraction Collection E->F G Fraction Analysis (TLC) F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Purified Product I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Methylation

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug development: controlling the regioselectivity of pyrazole N-methylation .

Because the adjacent N1 and N2 atoms in unsymmetrical pyrazoles possess nearly indistinguishable reactivities, standard alkylation conditions typically yield frustrating thermodynamic mixtures. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to help you achieve >99:1 regioselectivity.

Part 1: The Mechanistic Root of the Problem

To troubleshoot selectivity, we must first understand the causality of the failure. When an unsymmetrical 3-substituted 1H-pyrazole is deprotonated by a base, it forms a pyrazolate anion. The negative charge is highly delocalized across both nitrogen atoms.

When using a diminutive electrophile like methyl iodide (MeI) or dimethyl sulfate, the difference in activation energy ( ΔΔG‡ ) between N1 and N2 attack is negligible. Because the methyl group lacks the steric bulk necessary to "feel" the difference between a C3 substituent and a C5 proton in the transition state, the reaction defaults to a thermodynamic mixture (often 3:1 or 1:1) .

To solve this, we must manipulate the reaction pathway using kinetic control (via massive steric hindrance) or transition-state stabilization (via solvent effects or biocatalysis).

MechanisticPathway A Unsymmetrical 1H-Pyrazole B Pyrazolate Anion (Delocalized Charge) A->B Base (-H+) C N1-Methyl Isomer (Kinetic/Steric Control) B->C Bulky Electrophile (Fast Pathway) D N2-Methyl Isomer (Thermodynamic Control) B->D Small Electrophile (Equilibration)

Fig 1: Pyrazole deprotonation and divergent N-methylation pathways based on electrophile size.

Part 2: Troubleshooting FAQs

Q1: I am using MeI and K₂CO₃ in DMF for a 3-substituted pyrazole, but I keep getting a 50:50 mixture of N1 and N2 isomers. How can I force N1 selectivity? A1: You are currently operating under thermodynamic control with an electrophile that is too small to differentiate the binding sites. To force N1 selectivity, switch to a "masked" methylating agent like (chloromethyl)triisopropoxysilane . The massive steric bulk of the triisopropoxysilyl group creates a severe steric clash with the C3 substituent during the transition state, kinetically forbidding N2 alkylation. Once the N1-alkylated silane is isolated, a simple fluoride quench (TBAF) removes the silyl group, leaving a clean N-methyl group with >99:1 selectivity .

Q2: Can solvent choice influence the regioselectivity of my pyrazole synthesis? A2: Absolutely. If you are synthesizing the pyrazole ring de novo from a 1,3-dicarbonyl and methylhydrazine, standard protic solvents (ethanol) lead to mixtures. Switching to strongly hydrogen-bonding fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or HFIP alters the transition state energies. TFE strongly solvates the leaving water molecule during cyclization, accelerating the reaction and trapping the kinetic regioisomer before thermodynamic equilibration can occur, often pushing ratios above 95:5 .

Q3: My substrate is highly complex and sensitive to strong bases like NaH or KHMDS. Are there green/mild alternatives? A3: Yes. For late-stage functionalization of sensitive APIs, biocatalysis is the premier choice. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases can achieve >99% regioselectivity in aqueous buffers at room temperature. By using computational tools like FuncLib to redesign promiscuous enzymes (e.g., nicotinamide N-methyltransferase), researchers have generated variant libraries that perfectly orient the pyrazole for exclusive N1 or N2 methylation without harsh reagents .

Part 3: Quantitative Data Comparison

To aid in your experimental design, the table below summarizes the expected regioselectivity outcomes based on the chosen reagent system and conditions.

Methylation StrategyReagents / CatalystSolvent & TempTypical N1:N2 RatioYield Range
Standard Alkylation MeI, K₂CO₃DMF, 25 °C1:1 to 3:185 - 95%
Standard Alkylation MeI, NaHTHF, 0 °C2:1 to 4:180 - 90%
Masked Silane Reagent Cl-CH₂-Si(OiPr)₃, KHMDSTHF, 0 °C to RT92:8 to >99:1 70 - 85%
Biocatalysis Engineered SAM-MTaseAq. Buffer, 30 °C>99:1 60 - 90%
Fluorinated Solvent (De Novo) MethylhydrazineTFE, RT to 60 °C>95:5 80 - 92%

Part 4: Experimental Workflows & Protocols

WorkflowTree Start Analyze Pyrazole Substituents Steric Strong Steric Bias at C3/C5? Start->Steric Standard Standard Alkylation (MeI, NaH, THF) Steric->Standard Yes (e.g., t-Butyl) Masked Masked Silane Protocol (Cl-CH2-Si(OiPr)3) Steric->Masked No (Chemical Route) Bio Biocatalytic Protocol (SAM-MTase) Steric->Bio No (Sensitive API)

Fig 2: Decision matrix for selecting the optimal pyrazole N-methylation strategy.

Protocol 1: Highly N1-Selective Methylation via Masked Silane Reagent

This protocol utilizes kinetic control via a sterically encumbered electrophile to force N1 selectivity, followed by a self-validating deprotection step.

Materials: Unsymmetrical pyrazole (1.0 eq), (Chloromethyl)triisopropoxysilane (1.2 eq), KHMDS (1.5 eq, 1M in THF), TBAF (2.0 eq, 1M in THF), Anhydrous THF.

Step-by-Step Methodology:

  • Anion Formation: To an oven-dried flask under argon, dissolve the pyrazole in anhydrous THF (0.2 M). Cool to 0 °C.

    • Causality: THF is chosen over DMF because it favors tight ion-pairing, which helps pre-organize the transition state.

  • Deprotonation: Add KHMDS dropwise. Stir at 0 °C for 30 minutes.

    • Causality: KHMDS is a strong, non-nucleophilic base. It irreversibly deprotonates the pyrazole without risking nucleophilic attack on the sensitive silane reagent later in the sequence.

  • Steric Alkylation: Add (chloromethyl)triisopropoxysilane dropwise. Warm to room temperature and stir for 2-4 hours. Monitor by LC-MS.

    • Causality: The massive triisopropoxysilyl group clashes with the C3 substituent, raising the activation energy for N2 alkylation and forcing >99:1 N1 selectivity.

  • Protodesilylation (Deprotection): Once the intermediate is fully formed, add TBAF directly to the reaction mixture. Heat to 60 °C for 2 hours.

    • Causality: The highly nucleophilic fluoride ion attacks the silicon atom, driving the cleavage of the C-Si bond and protonation to reveal the final N-methyl group.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Regioselective Synthesis via Fluorinated Solvents (De Novo)

Use this protocol when building the pyrazole ring from scratch using methylhydrazine.

Materials: Unsymmetrical 1,3-dicarbonyl compound (1.0 eq), Methylhydrazine (1.1 eq), 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Methodology:

  • Solvation: Dissolve the 1,3-dicarbonyl compound in TFE (0.5 M) at room temperature.

    • Causality: TFE acts as a strong hydrogen-bond donor, stabilizing the initial hydrazone intermediate differently than standard alcohols.

  • Hydrazine Addition: Add methylhydrazine dropwise. Caution: Exothermic reaction.

  • Cyclization: Stir at room temperature for 1-3 hours. Monitor by TLC.

    • Causality: TFE strongly solvates the leaving water molecule during the cyclization step. This dramatically accelerates the ring closure, trapping the kinetically favored regioisomer before thermodynamic scrambling can occur.

  • Isolation: Remove TFE under reduced pressure. Dilute with EtOAc, wash with saturated NaHCO₃, dry, and concentrate.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.[Link]

  • Bengel, L. L., et al. (2022). Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design. ACS Catalysis.[Link]

Optimization

Technical Support Center: Scaling Up 1-methyl-3-(propan-2-yl)-1H-pyrazole Synthesis

Welcome to the technical support center for the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling up this important synthesis. Our focus is on providing practical, in-depth troubleshooting guides and FAQs to help you minimize byproduct formation and optimize your process for efficiency and purity.

Introduction

1-methyl-3-(propan-2-yl)-1H-pyrazole is a key building block in the synthesis of various pharmaceuticals and agrochemicals. While its synthesis via the N-alkylation of 3-(propan-2-yl)-1H-pyrazole appears straightforward on a lab scale, scaling up this process often introduces significant challenges, most notably the formation of undesired regioisomers. The similar electronic properties of the two nitrogen atoms in the pyrazole ring make controlling the regioselectivity of the alkylation a primary concern.[1] This guide will provide you with the mechanistic insights and actionable protocols needed to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole?

A1: The most common byproduct is the regioisomer, 1-methyl-5-(propan-2-yl)-1H-pyrazole. This occurs due to the methylation reaction proceeding at the N1 position adjacent to the isopropyl group, rather than the desired N1 position further away. The ratio of these isomers is highly dependent on reaction conditions.

Q2: Why is controlling the formation of the 1,5-isomer so critical during scale-up?

A2: The 1,3- and 1,5-isomers often have very similar physical properties, making their separation by standard techniques like distillation or crystallization difficult and costly, especially at a larger scale. This can lead to lower yields of the desired product and increased manufacturing costs.

Q3: Can I use any base for this reaction?

A3: No, the choice of base is critical for controlling regioselectivity. Strong, sterically hindered bases tend to favor the formation of the desired 1,3-isomer. The nature of the base and the resulting cation can significantly influence the reaction's outcome.[1]

Q4: What are the key process parameters I need to control?

A4: The most critical parameters are:

  • Choice of Base: Influences which nitrogen is deprotonated.

  • Solvent: Affects the solubility of the pyrazole salt and the reaction rate.

  • Temperature: Can shift the balance between the kinetic and thermodynamic products.

  • Rate of Addition of the alkylating agent.

Troubleshooting Guides

Issue 1: High Levels of 1-methyl-5-(propan-2-yl)-1H-pyrazole (N-1,5-isomer) Formation

Potential Causes & Mechanistic Insights:

The formation of the two regioisomers, 1-methyl-3-(propan-2-yl)-1H-pyrazole and 1-methyl-5-(propan-2-yl)-1H-pyrazole, is a classic example of a kinetically versus thermodynamically controlled reaction. The pyrazolate anion formed after deprotonation has two nucleophilic nitrogen atoms.

  • Steric Hindrance: The isopropyl group at the 3-position sterically hinders the adjacent N1 nitrogen. Alkylation at the less hindered N1 nitrogen (to form the 1,5-isomer) is often kinetically favored.

  • Thermodynamic Stability: The desired 1,3-isomer is generally the more thermodynamically stable product.

  • Reaction Conditions: Conditions that favor the kinetic product (e.g., strong, less-hindered bases, polar aprotic solvents, higher temperatures) can lead to higher levels of the undesired 1,5-isomer. Conversely, conditions that allow for equilibration or favor the thermodynamically more stable product will yield more of the desired 1,3-isomer.

Diagnostic & Analytical Procedures:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method to separate and identify the two isomers based on their retention times and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can distinguish the isomers. The chemical shifts of the pyrazole ring protons will be different for each isomer. For example, in the desired 1,3-isomer, the proton at the 5-position will have a distinct chemical shift compared to the proton at the 3-position in the 1,5-isomer.

Mitigation Strategies & Protocols:

A systematic study of the N-substitution of 3-substituted pyrazoles has shown that using potassium carbonate (K2CO3) as the base in dimethyl sulfoxide (DMSO) as the solvent can achieve high regioselectivity for the N1-alkylation.[2]

Protocol 1: Optimized N-methylation using K2CO3/DMSO

  • Reactor Setup: In a clean, dry, and inerted reactor, add 3-(propan-2-yl)-1H-pyrazole and 5 volumes of DMSO.

  • Base Addition: Add 1.2 equivalents of finely powdered potassium carbonate (K2CO3).

  • Temperature Control: Heat the mixture to 40-50 °C and stir for 1 hour to ensure complete salt formation.

  • Methylating Agent Addition: Slowly add 1.1 equivalents of methyl iodide or dimethyl sulfate over 2-3 hours, maintaining the temperature at 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

ParameterRecommended ConditionRationale
Base K2CO3A mild base that favors the formation of the thermodynamically preferred product.[2]
Solvent DMSOA polar aprotic solvent that facilitates the reaction.[2]
Temperature 40-50 °CAllows for a reasonable reaction rate without favoring the kinetic byproduct.
Methylating Agent Methyl iodide or Dimethyl sulfateCommon and effective methylating agents.
Issue 2: Incomplete Reaction or Slow Conversion

Potential Causes & Mechanistic Insights:

  • Insufficient Base: If less than a stoichiometric amount of base is used, not all of the pyrazole will be deprotonated, leading to incomplete conversion.

  • Poor Quality Reagents: The base may be old or have absorbed moisture, reducing its activity. The alkylating agent may have degraded.

  • Low Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate.

  • Poor Solubility: The pyrazole salt may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction with a slower rate.

Diagnostic & Analytical Procedures:

  • In-Process Control (IPC) by GC or HPLC: Regularly sample the reaction mixture to monitor the disappearance of the starting material and the appearance of the products. A plateau in the conversion indicates a stalled reaction.

Mitigation Strategies & Protocols:

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use.

  • Use a Slight Excess of Base: Employing 1.1 to 1.2 equivalents of base can drive the reaction to completion.

  • Optimize Temperature: If the reaction is slow, a modest increase in temperature (e.g., to 60 °C) can be trialed, while carefully monitoring the isomer ratio.

  • Consider a Phase-Transfer Catalyst (PTC): In some cases, adding a PTC like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially in biphasic systems or when solubility is an issue.

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways in the methylation of 3-(propan-2-yl)-1H-pyrazole.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways cluster_2 Process Control Start 3-(propan-2-yl)-1H-pyrazole Anion Pyrazolate Anion Start->Anion + Base Product_Desired 1-methyl-3-(propan-2-yl)-1H-pyrazole (Thermodynamic Product) Anion->Product_Desired + CH3-X (Favored by steric hindrance at N1, weaker bases, lower temp) Product_Byproduct 1-methyl-5-(propan-2-yl)-1H-pyrazole (Kinetic Product) Anion->Product_Byproduct + CH3-X (Favored at less hindered N1, stronger bases, higher temp) Control Reaction Conditions (Base, Solvent, Temp) Control->Product_Desired Control->Product_Byproduct

Caption: Competing pathways for the methylation of 3-(propan-2-yl)-1H-pyrazole.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues during the scale-up process.

G Start Start Scale-up Synthesis IPC IPC Analysis (GC/HPLC) Start->IPC Issue Identify Primary Issue IPC->Issue HighByproduct High 1,5-Isomer Issue->HighByproduct > 5% 1,5-Isomer SlowReaction Slow/Incomplete Reaction Issue->SlowReaction < 95% Conversion Other Other Issues Issue->Other Other CheckBase CheckBase HighByproduct->CheckBase CheckReagents CheckReagents SlowReaction->CheckReagents Consult Consult Senior Chemist Other->Consult CheckTemp Lower Reaction Temperature CheckSolvent Evaluate Solvent Polarity CheckTemp->CheckSolvent Optimize Optimize CheckSolvent->Optimize CheckBase->CheckTemp IncreaseTemp Increase Temperature Incrementally CheckConcentration Review Solvent Volume IncreaseTemp->CheckConcentration AddPTC Consider Phase-Transfer Catalyst CheckConcentration->AddPTC AddPTC->Optimize CheckReagents->IncreaseTemp

Caption: Troubleshooting decision tree for process optimization.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.MDPI.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.The Journal of Organic Chemistry.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.RSC Publishing.
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.Organic Chemistry Portal.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Process for the regioselective synthesis of pyrazoles.
  • Recent Advances in Synthesis and Properties of Pyrazoles.MDPI.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

Sources

Troubleshooting

HPLC method optimization for 1-methyl-3-(propan-2-yl)-1H-pyrazole quantitative analysis

Technical Support Center: HPLC Method Optimization for 1-methyl-3-(propan-2-yl)-1H-pyrazole Welcome to the Analytical Development Support Center. This guide is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Optimization for 1-methyl-3-(propan-2-yl)-1H-pyrazole

Welcome to the Analytical Development Support Center. This guide is designed for researchers and drug development professionals tasked with the quantitative analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazole (also known as 3-isopropyl-1-methyl-1H-pyrazole). As a basic, nitrogen-containing heterocyclic small molecule, this compound presents unique chromatographic challenges, particularly regarding secondary interactions and peak shape preservation.

Below, you will find expert-curated workflows, step-by-step protocols, and troubleshooting FAQs to ensure your analytical methods are robust, reproducible, and self-validating.

Compound Profiling & Method Strategy (FAQ)

Q: How do the physicochemical properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole dictate my initial HPLC method setup? A: The pyrazole ring contains two nitrogen atoms, giving the molecule a mildly basic character. In reversed-phase HPLC (RP-HPLC), basic compounds are highly susceptible to secondary cation-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica support of the stationary phase[1]. This interaction is the leading cause of severe peak tailing and poor resolution[2].

To establish a self-validating method, you must control the ionization state of both the analyte and the stationary phase. We recommend starting with a low-pH mobile phase (e.g., pH 2.0–3.0) using 0.1% trifluoroacetic acid (TFA). TFA acts as a dual-purpose reagent: it lowers the pH below the pKa of surface silanols (~pH 3.5-4.5) to neutralize them, and it acts as an ion-pairing agent for the protonated pyrazole, significantly sharpening the chromatographic peak[3].

HPLC_Workflow Start Analyze Pyrazole Properties (Basic Nitrogens, pKa) SelectCol Select Stationary Phase (Endcapped C18 / Polar-Embedded) Start->SelectCol SetMobile Configure Mobile Phase (e.g., ACN / 0.1% TFA, pH < 3) SelectCol->SetMobile Eval Evaluate Peak Symmetry (USP Tailing Factor < 1.2) SetMobile->Eval Tailing Tailing Factor > 1.5? Eval->Tailing AdjustPH Decrease pH or Add Triethylamine (TEA) Modifier Tailing->AdjustPH Yes Validate Proceed to ICH Q2 Method Validation Tailing->Validate No AdjustPH->Eval

HPLC method optimization workflow for basic pyrazole derivatives.

Core Experimental Protocols

Protocol: Optimized Isocratic RP-HPLC Method for Pyrazole Quantification This protocol provides a self-validating baseline for quantifying 1-methyl-3-(propan-2-yl)-1H-pyrazole. The causality behind these parameters lies in suppressing silanol ionization while maintaining sufficient hydrophobic retention for the isopropyl group.

Step 1: Column Equilibration

  • Stationary Phase: Select a highly endcapped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) to minimize exposed silanols[2].

  • Temperature: Maintain the column compartment at 25 ± 2°C to ensure reproducible partitioning kinetics and minimize pressure fluctuations[3].

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in ultrapure water (18.2 MΩ·cm).

  • Organic Phase (B): HPLC-grade Acetonitrile (ACN) or Methanol.

  • Isocratic Ratio: 80% A / 20% B. (The isopropyl group provides moderate hydrophobicity; adjust the organic modifier up to 40% if a shorter retention time is desired)[3].

  • Flow Rate: 1.0 mL/min.

Step 3: Sample Preparation & Injection

  • Diluent: Match the sample diluent exactly to the initial mobile phase conditions (80:20 Water:ACN) to prevent solvent-mismatch peak distortion (fronting).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter to prevent frit blockages, which can cause physical peak tailing[1].

  • Injection Volume: 5.0 µL to 10.0 µL to prevent mass overload[3].

Step 4: Detection & System Suitability

  • Wavelength: Set the UV/Vis or PDA detector between 206 nm and 237 nm. Pyrazole rings typically exhibit strong π-π* transitions in this lower UV range[3][4].

  • Validation Check: Validate the system suitability by ensuring the USP tailing factor is ≤ 1.2 and the theoretical plate count (N) is ≥ 2000 before proceeding with sample analysis.

Troubleshooting Guides & FAQs

Q: My chromatogram shows severe peak tailing for 1-methyl-3-(propan-2-yl)-1H-pyrazole. How do I differentiate between a physical column issue and a chemical interaction? A: Peak tailing can stem from physical bed deformation (e.g., a void at the column head) or chemical secondary interactions. To diagnose the root cause, inject a purely neutral compound (like toluene or uracil). If the neutral compound exhibits a perfectly symmetrical peak while your pyrazole tails, the issue is chemical (acid-base interaction). If both peaks tail, you have a physical void or a blocked frit, and the column or guard column must be replaced or back-flushed[1].

Q: How do I eliminate chemical peak tailing for this specific compound? A: If the tailing is chemical, it is caused by the protonated amine groups of the pyrazole interacting with ionized silanols[5]. You can resolve this via three causal mechanisms:

  • Lowering the pH: Ensure your mobile phase pH is strictly below 3.0 to keep silanols fully protonated (neutralized)[1].

  • Using a Base-Deactivated Column: Switch to a column specifically designed for basic compounds, such as a polar-embedded or highly endcapped C18 phase[2].

  • Adding a Competing Amine: If operating at a mid-range pH is necessary for other analytes in your mixture, add a mobile phase modifier like Triethylamine (TEA). TEA acts sacrificially, competing with the pyrazole for the active surface ion-exchange sites[5].

Peak_Tailing_Mechanism IonizedSilanol Ionized Silanols (Si-O⁻) on Silica Surface Interaction Secondary Cation-Exchange Interaction IonizedSilanol->Interaction BasicAnalyte Protonated Pyrazole Nitrogen (NH⁺) BasicAnalyte->Interaction Result Peak Tailing & Broadening Interaction->Result Solution Low pH (0.1% TFA) or Endcapped Column Result->Solution Mitigation Strategy

Mechanism of peak tailing due to silanol interactions and mitigation strategies.

Q: I am experiencing retention time shifts across a sequence of 50 injections. What is causing this instability? A: Retention time drift for basic compounds is often caused by incomplete column equilibration or a gradual loss of endcapping groups from the stationary phase, which slowly increases the concentration of active silanol groups over time. Ensure you equilibrate the column with at least 10–20 column volumes of mobile phase prior to the first injection. If using a high-pH mobile phase to deprotonate the pyrazole, ensure your column is rated for extended pH ranges, as standard silica dissolves above pH 8.0, leading to permanent retention shifts[1].

Quantitative Data Summaries

Table 1: Column Selection Matrix for Basic Pyrazole Derivatives

Column Chemistry TypeSilanol ActivitySuitability for PyrazolesRecommended Mobile Phase pH
Standard C18 (Non-endcapped) HighPoor (Severe Tailing)< 3.0 (Strict)
Highly Endcapped C18 LowExcellent2.0 – 7.0
Polar-Embedded C18 Very LowExcellent (Shields silanols)2.0 – 8.0
Extended-pH C18 LowGood (Allows high pH)8.0 – 11.0 (Deprotonates pyrazole)

Table 2: Impact of Mobile Phase Modifiers on Peak Symmetry

Modifier AddedMechanism of ActionExpected USP Tailing Factor (T)
None (Water/ACN only) Uncontrolled silanol ionization> 2.0 (Unacceptable)
0.1% Formic Acid Weak acid, partial silanol suppression1.3 – 1.6 (Marginal)
0.1% Trifluoroacetic Acid Strong ion-pairing, full silanol suppression1.0 – 1.1 (Optimal)
0.1% Triethylamine (TEA) Competitive binding to active silanols1.0 – 1.2 (Optimal for mid-pH)

References

  • [3] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). 3

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • [4] Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. 4

  • [5] Tips and Tricks of HPLC System Troubleshooting. Agilent. 5

  • [1] Peak Tailing in HPLC. Element Lab Solutions. 1

  • [2] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 2

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation with 1-methyl-3-(propan-2-yl)-1H-pyrazole Ligands

Welcome to the technical support center dedicated to addressing challenges associated with catalyst deactivation when employing 1-methyl-3-(propan-2-yl)-1H-pyrazole ligands. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges associated with catalyst deactivation when employing 1-methyl-3-(propan-2-yl)-1H-pyrazole ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered issues during experimentation. Our focus is on not just identifying problems, but understanding their root causes to develop robust catalytic systems.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst stability and deactivation with the specified pyrazole ligands.

Q1: What are the first signs that my catalyst with a 1-methyl-3-(propan-2-yl)-1H-pyrazole ligand is deactivating?

A gradual or sudden decrease in reaction conversion or selectivity is the most common indicator of catalyst deactivation.[1][2] Other signs may include a change in the reaction mixture's color, such as the formation of a black precipitate (often indicative of palladium black formation in cross-coupling reactions), or inconsistent results between batches.[3]

Q2: How does the 1-methyl-3-(propan-2-yl)-1H-pyrazole ligand influence catalyst stability compared to other ligands?

The 1-methyl-3-(propan-2-yl)-1H-pyrazole ligand offers a unique electronic and steric profile. The N-methylation prevents deprotonation and the formation of bridging pyrazolate species, which can be a deactivation pathway for N-H pyrazoles.[4][5] The isopropyl group provides steric bulk that can stabilize the metal center and prevent the formation of inactive dimeric species. However, this bulk can also influence substrate binding and product release, which under certain conditions, could contribute to product inhibition.

Q3: Can the nitrogen atoms in the pyrazole ring inhibit the catalytic activity?

Yes, the nitrogen atoms of the pyrazole ring can act as Lewis bases and coordinate to the metal center.[6] While this coordination is essential for the ligand's function, in some cases, particularly with electron-deficient metal centers or in the presence of certain substrates, this interaction can be too strong, leading to catalyst inhibition.

Q4: Is it possible to regenerate a deactivated catalyst containing this pyrazole ligand?

Regeneration of a deactivated homogeneous catalyst can be challenging and is often not feasible.[7] However, in some cases of deactivation by poisoning, it may be possible to remove the poison through washing or chemical treatment.[8] For deactivation due to ligand decomposition or metal aggregation, regeneration is generally not practical. Understanding the deactivation mechanism is the first step in determining if regeneration is a viable option.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific catalyst deactivation issues.

Problem 1: Gradual Decrease in Catalytic Activity Over Time

A slow decline in reaction yield or rate over several hours or multiple catalytic cycles is a common observation.

Potential Causes:

  • Ligand Dissociation/Decomposition: The pyrazole ligand may slowly dissociate from the metal center or decompose under the reaction conditions.

  • Thermal Degradation: High reaction temperatures can lead to the gradual breakdown of the catalyst complex.[9]

  • Product Inhibition: The product of the reaction may coordinate to the catalyst, slowing down the catalytic cycle.

  • Coking/Fouling: In some reactions, especially with organic substrates, carbonaceous materials can deposit on the catalyst, blocking active sites.[9]

Diagnostic Protocol:

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture at regular intervals and analyze them by GC-MS or LC-MS to monitor the concentration of starting materials, products, and any byproducts.

    • Plot the concentration profiles over time to visualize the rate of deactivation.

  • Catalyst Characterization (Post-Reaction):

    • After the reaction, carefully isolate the catalyst.

    • Use ¹H and ³¹P NMR (if applicable) to check for changes in the ligand structure or coordination environment.

    • Employ techniques like electrospray ionization mass spectrometry (ESI-MS) to identify the catalyst species present at the end of the reaction.

Corrective Actions & Preventative Measures:

  • Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for efficient catalysis to minimize thermal degradation.[8]

  • Modify Ligand-to-Metal Ratio: In some cases, adding a slight excess of the free ligand can help suppress ligand dissociation.[10]

  • Solvent Selection: The choice of solvent can significantly impact catalyst stability.[3] Conduct a solvent screen to identify a medium that enhances both activity and longevity.

Problem 2: Sudden and Complete Loss of Catalytic Activity

A rapid drop in conversion, often early in the reaction, points to a more acute deactivation mechanism.

Potential Causes:

  • Catalyst Poisoning: Impurities in the starting materials, solvents, or atmosphere (e.g., water, oxygen, sulfur compounds) can irreversibly bind to the catalyst's active sites.[1][9]

  • Irreversible Oxidation of the Metal Center: Exposure to air can lead to the oxidation of the active metal, rendering it inactive.

  • Precipitation of the Catalyst: The catalyst may fall out of solution due to poor solubility or decomposition into an insoluble species like palladium black.[3]

Diagnostic Protocol:

  • Purity Analysis of Reagents:

    • Analyze all starting materials and solvents for potential impurities using appropriate techniques (e.g., GC-MS for organic solvents, Karl Fischer titration for water content).

    • Ensure all gases used are of high purity.

  • Atmospheric Control:

    • Repeat the reaction under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) to rule out oxygen or moisture as the cause.

  • Solubility Test:

    • Visually inspect the reaction mixture for any precipitate.

    • If a precipitate is observed, isolate it and analyze it by techniques such as X-ray powder diffraction (XRD) or elemental analysis to identify its composition.[11]

Corrective Actions & Preventative Measures:

  • Purify Reagents: Purify all solvents and reagents before use.[8] Using a guard bed to remove impurities before they reach the catalyst can also be effective.[8]

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before starting the reaction.

  • Use of Scavengers: In some cases, adding a scavenger to remove specific poisons can be beneficial.

Data Presentation: Analytical Techniques for Catalyst Characterization
Analytical TechniqueInformation ProvidedApplication in Deactivation Studies
NMR Spectroscopy Structural information, ligand coordinationDetects ligand dissociation, decomposition, or changes in the catalyst's coordination sphere.
Mass Spectrometry Molecular weight and fragmentation patternsIdentifies catalyst species, decomposition products, and intermediates.
GC-MS / LC-MS Separation and identification of volatile/non-volatile compoundsMonitors reaction progress, quantifies products and byproducts, and detects impurities.
ICP-MS/AAS Elemental compositionDetermines metal leaching into the reaction solution.
XRD Crystalline structureIdentifies insoluble species like metal oxides or palladium black.[11]
TGA Thermal stability, cokingMeasures weight loss as a function of temperature to assess thermal degradation and the amount of coke formation.[8][12]
Experimental Protocols

Protocol 1: Standard Procedure for Reaction under Inert Atmosphere

  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Add the solid catalyst and any solid reagents to the reaction flask inside a glovebox or under a positive pressure of inert gas.

  • Degas the solvent by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Maintain a positive pressure of inert gas throughout the reaction.

Visualizations
Troubleshooting Workflow for Catalyst Deactivation

G cluster_sudden Diagnosis for Sudden Deactivation cluster_gradual Diagnosis for Gradual Deactivation start Catalyst Deactivation Observed check_rate Sudden or Gradual Deactivation? start->check_rate sudden Sudden Deactivation check_rate->sudden Sudden gradual Gradual Deactivation check_rate->gradual Gradual check_purity Analyze Reagent Purity (GC-MS, KF) sudden->check_purity check_atmosphere Run under Strict Inert Conditions sudden->check_atmosphere check_solubility Inspect for Precipitation (Visual, XRD) sudden->check_solubility monitor_reaction Monitor Reaction Profile (GC/LC-MS) gradual->monitor_reaction analyze_catalyst Characterize Spent Catalyst (NMR, MS) gradual->analyze_catalyst check_temp Evaluate Thermal Stability (TGA) gradual->check_temp

Caption: A decision tree for diagnosing the root cause of catalyst deactivation.

Potential Deactivation Pathways for a Metal-Pyrazole Complex

G cluster_pathways Deactivation Pathways active_catalyst Active Catalyst [M(L)(Pyrazole)] poisoning Poisoning [M(L)(Pyrazole)(Poison)] active_catalyst->poisoning Impurities ligand_dissociation Ligand Dissociation [M(L)] + Pyrazole active_catalyst->ligand_dissociation Weak M-N bond thermal_degradation Thermal Degradation (Decomposed Species) active_catalyst->thermal_degradation High Temp. metal_aggregation Metal Aggregation (e.g., Pd Black) ligand_dissociation->metal_aggregation

Caption: Potential pathways for the deactivation of a metal catalyst with a pyrazole ligand.

III. References

  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. Benchchem. Available at:

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. Available at:

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Available at:

  • Troubleshooting of Catalytic Reactors. Slideshare. Available at:

  • Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (2014). ACS Publications. Available at:

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem. Available at:

  • Catalyst Characterization Techniques. (2021). Hiden Analytical. Available at:

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available at:

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). MDPI. Available at:

  • ChemInform Abstract: Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. ResearchGate. Available at:

  • Catalysts Deactivation, Poisoning and Regeneration. (2019). MDPI. Available at:

  • Catalyst characterization. NPTEL Archive. Available at:

  • Palladium catalyst issues in cross-coupling reactions. Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 1-Methyl-3-(propan-2-yl)-1H-pyrazole

Welcome to the Technical Support Center. As an application scientist working with pyrazole derivatives, you will recognize that 1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 58442-50-5) presents a unique physicochemical chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist working with pyrazole derivatives, you will recognize that 1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 58442-50-5) presents a unique physicochemical challenge: the free base is a flammable liquid at room temperature . Therefore, "crystallization" of this compound fundamentally requires reactive crystallization—specifically, the formation of a crystalline acid addition salt such as 1-methyl-3-(propan-2-yl)-1H-pyrazole hydrochloride (CAS 2137829-09-3) .

This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols for optimizing this reactive crystallization process.

Part 1: Thermodynamic Rationale & Solvent Matrix

Because the pyrazole ring is only weakly basic (pKa ~ 2.5 to 3.0), weak organic acids (like acetic acid) fail to form stable, highly ordered crystalline lattices. A strong acid like hydrochloric acid (HCl) is required to drive the protonation equilibrium to completion. Selecting the right solvent system is critical to balancing solubility and supersaturation without triggering phase separation.

Table 1: Hydrochloride Salt Crystallization Parameters
Solvent SystemAcid EquivalentsCooling RateTypical MorphologyCausality / Notes
Ethyl Acetate (EtOAc) 1.05 eq (HCl gas)0.5°C/minNeedlesLow solubility of the HCl salt drives high yield; low risk of oiling out.
Isopropanol (IPA) 1.10 eq (in IPA)1.0°C/minPrismsSlower nucleation allows for higher purity; requires mandatory seeding.
Ethanol / Water (9:1) 1.05 eq (aq. HCl)2.0°C/minPlatesHigh solubility; highly prone to oiling out if cooled too rapidly .

Part 2: Experimental Protocol

Reactive Crystallization of 1-Methyl-3-(propan-2-yl)-1H-pyrazole Hydrochloride

This protocol relies on a self-validating feedback loop: visual confirmation of the metastable zone and pH verification to ensure complete salt formation.

Step 1: Dissolution Dissolve 1.0 equivalent of liquid 1-methyl-3-(propan-2-yl)-1H-pyrazole free base in 5 volumes of anhydrous Ethyl Acetate (EtOAc) at 20°C.

Step 2: Acidification & Validation Slowly add 1.05 equivalents of anhydrous HCl (either bubbled as a gas or added as a 2M solution in diethyl ether) while maintaining the temperature below 25°C to prevent solvent boil-off.

  • Self-Validation Check: Test the apparent pH of a 100 µL aliquot diluted in 1 mL of water; it must be < 2.0, confirming excess acid and complete protonation.

Step 3: Heating & Clarification Heat the suspension to 60°C until complete dissolution is achieved. If particulate matter remains, hot-filter the solution through a 0.45 µm PTFE membrane.

Step 4: Controlled Cooling (Supersaturation Generation) Cool the solution at a linear rate of 0.5°C/min down to 40°C.

Step 5: Seeding & Validation At 40°C, introduce 1% w/w seed crystals of the hydrochloride salt.

  • Self-Validation Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; cool another 5°C and re-seed. If they remain and grow, the metastable zone has been successfully targeted.

Step 6: Final Isolation Continue cooling at 0.5°C/min to 0–5°C. Hold for 2 hours. Filter the resulting crystals strictly under a nitrogen blanket to prevent hygroscopic moisture uptake. Wash with cold EtOAc and dry in a vacuum oven at 40°C.

Caption: Workflow for the conversion of liquid pyrazole free base to a crystalline hydrochloride salt.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why does this happen and how do I fix it? Expertise & Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before the solubility curve . Essentially, the temperature at which the solution becomes supersaturated (the cloud point) is higher than the melting point of the solvated product. The pyrazole salt separates as a dense, impurity-rich liquid phase rather than a highly ordered crystal lattice. Solution:

  • Thermodynamic adjustment: Dilute the solution with more solvent to lower the saturation temperature (cloud point) below the melting point of the salt.

  • Kinetic adjustment: Reduce the cooling rate to 0.1°C/min. Rapid cooling (e.g., >2°C/min) forces the system deep into the unstable zone, triggering LLPS.

  • Seeding: Add seed crystals just above the historical cloud point to force heterogeneous nucleation before LLPS can occur.

Caption: Diagnostic logic tree for resolving liquid-liquid phase separation during crystallization.

Q2: The yield of the hydrochloride salt is unacceptably low (<50%). How can I drive the crystallization? Expertise & Causality: Pyrazole hydrochloride salts can be highly soluble in polar protic solvents (like ethanol or IPA). If you are using an alcohol, the equilibrium solubility at 0°C may still be too high to achieve a >80% recovery. Solution: Implement an antisolvent crystallization strategy. After complete dissolution in a minimal amount of Isopropanol, slowly add an antisolvent such as Heptane or Methyl tert-butyl ether (MTBE) dropwise. The antisolvent dramatically lowers the dielectric constant of the medium, forcing the ionic salt out of solution.

  • Self-Validation Check: Stop antisolvent addition immediately when persistent turbidity is observed, allow the system to nucleate for 30 minutes, then resume addition to maximize yield.

Q3: The isolated solid turns into a sticky paste when exposed to ambient air. Is this a polymorphic transition? Expertise & Causality: This is rarely a polymorphic transition; it is usually deliquescence. Hydrochloride salts of low-molecular-weight pyrazoles are often highly hygroscopic. When the ambient relative humidity (RH) exceeds the deliquescence point of the salt, it absorbs atmospheric moisture and dissolves in its own water of hydration. Solution:

  • Handle the final filtration and transfer steps strictly under a dry inert gas (Nitrogen or Argon) blanket.

  • Store the dried product in tightly sealed containers with desiccant packs.

  • If hygroscopicity remains a critical issue for downstream formulation, consider screening alternative counterions with lower hydration energies, such as tosylate or oxalate salts, which often yield less hygroscopic, higher-melting solids.

References

  • NextSDS Database. "1-methyl-3-(propan-2-yl)-1H-pyrazole — Chemical Substance Information." NextSDS. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazole and Standard Ligands in Catalytic Cross-Coupling Reactions

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center, which modulates the catalyst's stability, activity, and selectivity.

This guide provides an in-depth comparison of the catalytic potential of 1-methyl-3-(propan-2-yl)-1H-pyrazole, a representative of simple N-alkylated pyrazole ligands, with that of well-established, "standard" ligands in the field, namely bulky phosphines and N-heterocyclic carbenes (NHCs). While direct, head-to-head comparative data for 1-methyl-3-(propan-2-yl)-1H-pyrazole is limited in the published literature, we will infer its potential performance by examining structurally related pyrazole-based ligands and comparing their efficacy against industry-standard ligands in the context of the Suzuki-Miyaura cross-coupling reaction.

The Emerging Role of Pyrazole-Based Ligands in Catalysis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their derivatives have garnered significant attention as ligands in homogeneous catalysis due to their versatile coordination behavior and the ease with which their steric and electronic properties can be fine-tuned.[1] The nitrogen atoms of the pyrazole ring can coordinate to a metal center, influencing the stability and reactivity of the catalytic species. The substituents on the pyrazole ring can be readily modified to modulate the ligand's properties, making them an attractive class of compounds for ligand design and development.[1][2]

Standard Ligands in Palladium-Catalyzed Cross-Coupling: A Brief Overview

The field of palladium-catalyzed cross-coupling has been dominated by two main classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands: Developed extensively by researchers like Stephen L. Buchwald, these ligands are characterized by a biaryl backbone and a bulky, electron-rich phosphine moiety (e.g., dicyclohexylphosphine or di-tert-butylphosphine).[3] Ligands such as XPhos, SPhos, and RuPhos are renowned for their ability to facilitate the coupling of challenging substrates, including sterically hindered aryl chlorides and various heteroaryl halides.[1][4] The steric bulk of these ligands is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[5]

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for transition-metal catalysis.[6] They form highly stable complexes with metals and are strong σ-donors, which can enhance the catalytic activity.[6][7] The steric and electronic properties of NHCs can be readily tuned by modifying the substituents on the heterocyclic ring.[2]

Comparative Catalytic Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will examine the performance of a representative pyrazole-based ligand against a standard phosphine ligand, XPhos, in the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid. Due to the lack of specific data for 1-methyl-3-(propan-2-yl)-1H-pyrazole, we will utilize data for a closely related pyrazole-tethered phosphine ligand as a proxy.

Table 1: Comparison of Catalytic Performance in the Suzuki-Miyaura Reaction

Ligand TypeRepresentative LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyrazole-Based Pyrazole-Tethered Phosphine4-BromotoluenePhenylboronic acid1 (Pd₂(dba)₃), 4 (Ligand)CsFToluene80-857-882[8]
Standard Phosphine XPhos4-ChlorotoluenePhenylboronic acid0.5 (XPhos-Pd-G2), 0.5 (XPhos)K₃PO₄Dioxane1001895[9][10]

Key Observations:

  • Standard Phosphine Ligands (XPhos): The data clearly demonstrates the high efficiency of XPhos in the Suzuki-Miyaura coupling of a challenging aryl chloride substrate, achieving a high yield of 95%.[9][10] Buchwald's biaryl phosphine ligands are well-documented to be highly effective for a broad range of substrates, including those that are sterically hindered or electronically deactivated.[1][4]

  • Pyrazole-Based Ligand: The pyrazole-tethered phosphine ligand also demonstrates good catalytic activity, affording the coupled product in 82% yield.[8] This indicates that the pyrazole moiety can indeed serve as a viable component of a ligand scaffold for cross-coupling reactions.

It is important to note that the reaction conditions in the table are not identical, which can influence the outcome. However, the data provides a valuable snapshot of the relative performance of these two ligand classes.

Mechanistic Considerations and the Role of the Ligand

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination R1R2 R¹-R² R1X R¹-X R2B R²-B(OR)₂ Base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Electron-rich ligands, like bulky phosphines and many N-heterocyclic ligands, can facilitate this often rate-limiting step.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. The base plays a crucial role in this step, activating the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain around the metal center.

Experimental Protocols

For researchers interested in exploring these catalytic systems, the following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with a Pyrazole-Based Ligand

This protocol is adapted from methodologies for pyrazole-tethered phosphine ligands.

Caption: Workflow for a typical Suzuki-Miyaura coupling using a pyrazole-based ligand.

Protocol 2: Suzuki-Miyaura Coupling with XPhos Ligand

This protocol is a general procedure for using a Buchwald-type ligand.

Caption: Workflow for a typical Suzuki-Miyaura coupling using the XPhos ligand.

Conclusion and Future Outlook

While standard phosphine ligands and N-heterocyclic carbenes remain the workhorses of palladium-catalyzed cross-coupling, the exploration of alternative ligand scaffolds, such as those based on pyrazoles, is a vibrant area of research. The available data suggests that pyrazole-containing ligands can be effective in these transformations, although their performance relative to established systems is highly dependent on the specific ligand architecture and reaction conditions.

For researchers and drug development professionals, the key takeaway is that while ligands like 1-methyl-3-(propan-2-yl)-1H-pyrazole represent a class of easily accessible and tunable ligands, their catalytic efficiency may not yet match that of highly optimized, commercially available systems like those based on Buchwald's biaryl phosphines for a broad range of substrates. However, for specific applications, the unique electronic and steric properties of pyrazole-based ligands could offer advantages in terms of selectivity or catalyst stability. Further research into the catalytic applications of simple, unfunctionalized N-alkyl pyrazoles is warranted to fully elucidate their potential and define their niche in the vast landscape of cross-coupling catalysis.

References

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Billoux, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35865-35875. [Link]

  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026). University of Johannesburg. [Link]

  • Shaikh, A. A., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. ACS Omega. [Link]

  • Dı́ez-González, S., & Nolan, S. P. (2008). N-Heterocyclic carbenes in late transition metal catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1208. [Link]

  • Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Lee, D.-H., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540-5543. [Link]

  • Ji, C.-L., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. The Journal of Organic Chemistry, 85(3), 1630-1640. [Link]

  • Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(18), 4257. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C−N Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Wolfe, J. P., et al. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Palladium(II). A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 128(31), 10028-10029. [Link]

  • Singh, R., et al. (2004). Monodentate, bulky phosphine ligands in the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 69(19), 6554-6563. [Link]

  • Usami, Y., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827-835. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Angewandte Chemie International Edition, 47(37), 7100-7102. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Urgaonkar, S., et al. (2005). A Versatile and Highly Active Catalyst for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides. The Journal of Organic Chemistry, 70(11), 4529-4532. [Link]

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Reaction. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Tewari, A., et al. (2005). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 4-chloro-2-pyrones. Tetrahedron Letters, 46(42), 7179-7182. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Grushin, V. V. (2004). Palladacycles in Catalysis. Chemical Reviews, 104(8), 3861-3918. [Link]

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Validation

Structural comparison of 3-isopropyl vs 3-tert-butyl substituted pyrazoles

An In-Depth Structural Comparison of 3-Isopropyl vs. 3-tert-Butyl Substituted Pyrazoles for the Research Scientist Introduction: The Subtle Dance of Steric Hindrance and Electronic Effects The pyrazole scaffold is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Comparison of 3-Isopropyl vs. 3-tert-Butyl Substituted Pyrazoles for the Research Scientist

Introduction: The Subtle Dance of Steric Hindrance and Electronic Effects

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2] The functionalization of the pyrazole ring, particularly at the C3 and C5 positions, is a critical strategy for modulating its physicochemical and pharmacological profile. Among the plethora of possible substituents, alkyl groups are frequently employed to enhance properties like lipophilicity and metabolic stability. This guide focuses on a nuanced yet crucial comparison: the structural and electronic ramifications of substituting the pyrazole ring at the 3-position with an isopropyl group versus a tert-butyl group.

While both are bulky alkyl groups, the transition from a secondary (isopropyl) to a tertiary (tert-butyl) carbon attachment point introduces significant differences in steric bulk and conformational freedom. These differences, though seemingly minor, can profoundly impact molecular conformation, crystal packing, spectroscopic signatures, and chemical reactivity. Understanding these subtleties is paramount for researchers in drug development and materials science aiming to fine-tune molecular architecture for optimal performance. This guide, grounded in experimental data and established chemical principles, provides a detailed comparative analysis to inform rational molecular design.

Part 1: Structural Analysis - A Tale of Two Conformations

The primary distinction between the 3-isopropyl and 3-tert-butyl substituents lies in their steric profiles. The tert-butyl group, with its three methyl groups attached to a quaternary carbon, is significantly more sterically demanding and conformationally restricted than the isopropyl group.

Conformational Preferences and Steric Hindrance

The isopropyl group possesses a methine proton, allowing for rotation around the C(isopropyl)-C3(pyrazole) bond. While this rotation is not entirely free due to steric clashes with the pyrazole ring, it allows the group to adopt conformations that minimize steric strain. In contrast, the tert-butyl group lacks such a proton and its rotation is much more hindered. This often results in a "locked" conformation in the solid state.

Computational studies and conformational analysis principles suggest that bulky substituents on heterocyclic rings will orient themselves to minimize steric interactions.[3][4] The tert-butyl group, due to its larger size, exerts a more significant steric influence on the neighboring atoms of the pyrazole ring, potentially causing slight distortions from planarity, although the pyrazole ring itself shows high aromatic stability.[5]

Insights from X-ray Crystallography

For instance, studies on 3,5-di-tert-butylpyrazole reveal that the tert-butyl groups dictate the crystal packing, forming dimers with specific conformations.[6] In some cases, one of the methyl groups of the tert-butyl substituent lies coplanar with the pyrazole ring.[6] The orientation of these bulky groups can be either equatorial or axial depending on the overall molecular structure and crystal packing forces in more complex fused systems.[7] The analysis of various pyrazole derivatives shows that the pyrazole ring generally maintains its planarity, with substituents causing minor deviations.[8][9]

The table below summarizes representative crystallographic data for pyrazole derivatives bearing these substituents, illustrating the typical bond lengths and angles.

Parameter 3,5-di-tert-butylpyrazole 5,5'-diisopropyl-3,3'-bipyrazole[10] General Observations
Crystal System OrthorhombicTetragonalVaries with substitution and packing
Space Group PbcaI41/aDependent on molecular symmetry
C3-C(Alkyl) Bond Length ~1.53 Å~1.51 ÅThe C-C bond is slightly longer for the more sterically hindered tert-butyl group.
Pyrazole Ring Largely planarLargely planarThe core pyrazole ring is robustly aromatic and planar.
Conformation The tert-butyl groups exhibit distinct conformations, sometimes showing disorder.[6]The isopropyl groups have more rotational freedom.The tert-butyl group imposes greater conformational rigidity.

Part 2: Spectroscopic Characterization

The structural differences between 3-isopropyl and 3-tert-butyl pyrazoles are clearly reflected in their spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. The steric bulk of the tert-butyl group compared to the isopropyl group leads to predictable differences in their NMR spectra.

  • Proton (¹H) NMR:

    • Isopropyl Group: Exhibits a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

    • tert-Butyl Group: Shows a sharp singlet for the nine equivalent protons of the three methyl groups. This high symmetry and free rotation of the methyl groups result in a single, intense signal.[11]

  • Carbon (¹³C) NMR:

    • Isopropyl Group: Displays two signals, one for the methine carbon and one for the two equivalent methyl carbons.

    • tert-Butyl Group: Also shows two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.[12] The chemical shift of the quaternary carbon is a key indicator of its environment.

The electronic effect of these alkyl groups is primarily inductive, donating electron density to the pyrazole ring. This generally results in a slight upfield shift (lower ppm) for the pyrazole ring protons compared to unsubstituted pyrazole. The larger tert-butyl group may cause more significant steric compression, which can also influence chemical shifts.

Group Typical ¹H Chemical Shifts (ppm) Typical ¹³C Chemical Shifts (ppm) Reference
3-isopropyl ~1.3 (d, 6H, CH₃), ~3.1 (sept, 1H, CH)~22 (CH₃), ~27 (CH)[13]
3-tert-butyl ~1.3 (s, 9H, C(CH₃)₃)~30 (C(CH₃)₃), ~32 (C(CH₃)₃)[7][14][15]

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the pyrazole ring.

Part 3: Synthesis and Reactivity

The choice between an isopropyl and a tert-butyl group can also be influenced by synthetic accessibility and the desired reactivity of the final molecule.

Synthetic Protocols

The synthesis of 3-alkyl-substituted pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The specific precursor required will dictate the final substituent.

G cluster_0 Reactants A 1,3-Diketone or equivalent (e.g., 4,4-dimethyl-3-oxopentanenitrile for t-Bu) C Condensation Reaction (e.g., in Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Work-up (Solvent removal, extraction) C->D Cyclization E Purification (Recrystallization or Chromatography) D->E G 3-Alkyl-1H-pyrazole E->G F Characterization (NMR, MS, IR) G->F Verify Structure

Caption: Generalized workflow for the synthesis of 3-alkyl-substituted pyrazoles.

This protocol is adapted from the synthesis of related 3-amino-5-tert-butylpyrazole.[16][17]

  • Reaction Setup: To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Comparative Reactivity

The steric bulk of the substituent at the 3-position can significantly influence the reactivity of the pyrazole ring, particularly at the adjacent N1 and C4 positions.

  • N1-Substitution: The N1 position is a common site for further functionalization. The large tert-butyl group can sterically hinder the approach of bulky electrophiles to the N1 nitrogen, potentially slowing down reactions like N-alkylation or N-acylation compared to the less hindered 3-isopropyl analogue. This can be advantageous when seeking selectivity in molecules with multiple reactive sites.

  • Electrophilic Substitution: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. The steric hindrance from a 3-tert-butyl group can influence the regioselectivity of these reactions, although the electronic directing effects are often more dominant.[18]

  • Coordination Chemistry: In the context of designing ligands for metal complexes, the size of the 3-substituent is critical. A tert-butyl group can create a well-defined steric pocket around the metal center, influencing its coordination geometry and catalytic activity.[19]

G cluster_iso Consider Isopropyl cluster_tbu Consider tert-Butyl start Goal: Modulate Physicochemical Properties q1 Need to significantly increase lipophilicity and metabolic stability? start->q1 iso_prop1 Moderate increase in lipophilicity q1->iso_prop1 No / Moderate tbu_prop1 Large increase in lipophilicity q1->tbu_prop1 Yes iso_prop2 Less steric hindrance for subsequent reactions iso_prop1->iso_prop2 iso_prop3 Potential for H-bond donation (methine C-H) iso_prop2->iso_prop3 tbu_prop2 Acts as a metabolic shield, blocking oxidation tbu_prop1->tbu_prop2 tbu_prop3 Creates a defined steric profile for receptor binding tbu_prop2->tbu_prop3 tbu_prop4 Can lock conformation tbu_prop3->tbu_prop4

Caption: Decision tree for selecting between isopropyl and tert-butyl substituents.

Conclusion

The choice between a 3-isopropyl and a 3-tert-butyl substituent on a pyrazole ring is a critical design element that extends beyond simple homologation. The tert-butyl group offers a significant increase in steric bulk and conformational rigidity compared to the more flexible isopropyl group. This is clearly manifested in their distinct NMR spectroscopic signatures and has profound implications for their solid-state packing, as revealed by X-ray crystallography.

From a synthetic and reactivity standpoint, the greater steric hindrance of the tert-butyl group can be strategically employed to direct the outcome of subsequent reactions or to create specific steric environments in ligand design. For drug development professionals, the tert-butyl group often serves as a robust metabolic shield and a tool to enforce a particular conformation for optimal receptor binding, while the isopropyl group provides a more modest increase in lipophilicity with less steric interference. Ultimately, a thorough understanding of these structural nuances empowers researchers to make informed decisions in the rational design of pyrazole-based compounds with tailored properties.

References

  • CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][7][16]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC. (n.d.). Retrieved from

  • Structure and Dynamics of 3,5-Di-tert-butylpyrazole Probed by Combined X-ray Crystallography and 15N Solid State NMR. (1995). The Journal of Organic Chemistry.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). MDPI.
  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole†. (2003). RSC Publishing.
  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. (2003). RSC Publishing.
  • Structure and Dynamics of 3,5-Di-tert-butylpyrazole Probed by Combined X-ray Crystallography and 15N Solid State NMR. (n.d.). ACS Publications.
  • Temperature dependence of the crystal structure of 3,5-di-tert-butylpyrazole from 10 K. (2004). Acta Crystallographica Section B: Structural Science.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
  • Conformational Analysis of Cis-1,4-di-tert-butylcyclohexane. (n.d.).
  • Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde. (n.d.). Google Patents.
  • Substituent Effects in 3,3' Bipyrazole Derivatives. X-ray Crystal Structures, Molecular Properties and {DFT} Analysis. (2021). PubMed.
  • Structural analysis of the conformational flexibility of tris(pyrazolyl)borate ligands and their analogues. (2004). PubMed.
  • Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. (2025). ResearchGate.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI.
  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2025). ResearchGate.
  • 3-Tert-butyl-N-(2,3-dimethoxybenzyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). SpectraBase.
  • 3,5-DIISOPROPYLPYRAZOLE(17536-00-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. (2008). Varian UnityPlus 300 spectrometer.
  • Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II) Catalysis: Intramolecular Aerobic Oxidative C-N Coupling. (2012). Organic Chemistry Portal.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). PMC.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC.
  • Aripiprazole spectral data. (2013). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
  • 6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. (n.d.). SpectraBase.
  • Trans-4-isopropyl-3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. (n.d.). SpectraBase.
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc.
  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. (n.d.). ChemRxiv.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.
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Comparative

Cross-Validation of 1-methyl-3-(propan-2-yl)-1H-pyrazole Protein Binding Assays: A Platform Comparison Guide

Target Audience: Biophysical Researchers, Assay Development Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals. The Challenge of Low-Molecular-Weight Fragment Validation In Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Biophysical Researchers, Assay Development Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.

The Challenge of Low-Molecular-Weight Fragment Validation

In Fragment-Based Drug Discovery (FBDD), identifying and validating the binding of low-molecular-weight (LMW) compounds is notoriously difficult due to their inherently weak affinities (typically high micromolar to millimolar KD​ ) and rapid dissociation kinetics1[1].

The molecule 1-methyl-3-(propan-2-yl)-1H-pyrazole (MW 124.18 Da) is a representative heterocyclic building block frequently utilized in fragment libraries targeting kinases and protein-protein interactions. Because of its small size, standard biochemical assays often fail to detect its binding due to a lack of functional inhibition at substoichiometric concentrations. Therefore, biophysical cross-validation using orthogonal platforms is mandatory to separate true stoichiometric binders from false positives caused by colloidal aggregation or non-specific surface interactions 2[2].

This guide objectively compares the performance of three gold-standard biophysical platforms—Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and Isothermal Titration Calorimetry (ITC) —in validating the binding of 1-methyl-3-(propan-2-yl)-1H-pyrazole to a model 50 kDa target protein.

Orthogonal Validation Workflow

To ensure scientific integrity, a single biophysical readout is never sufficient for a 124 Da fragment. The workflow below illustrates the logical progression from primary screening to thermodynamic profiling.

FBDD_Workflow Primary Primary Screen (Thermal Shift / NMR) Hit Target Fragment: 1-methyl-3-(propan-2-yl)-1H-pyrazole Primary->Hit SPR SPR (Surface Plasmon Resonance) Immobilized Kinetics Hit->SPR Surface Validation MST MST (Microscale Thermophoresis) Free-Solution Affinity Hit->MST Solution Validation ITC ITC (Isothermal Titration Calorimetry) Thermodynamic Profiling SPR->ITC KD < 1 mM Discard False Positive (Aggregation / Non-specific) SPR->Discard Super-stoichiometric MST->ITC KD < 1 mM MST->Discard No Response Valid Validated Lead (1:1 Stoichiometry Confirmed) ITC->Valid N ≈ 1, ΔH < 0 ITC->Discard Heat of Dilution Only

Tri-orthogonal biophysical validation workflow for low-molecular-weight fragments.

Platform Comparison & Experimental Methodologies

Surface Plasmon Resonance (SPR)

SPR measures the change in refractive index near a sensor surface as molecules bind to an immobilized target.

Causality & Expertise: Because 1-methyl-3-(propan-2-yl)-1H-pyrazole is extremely small (124 Da), the mass ratio between the fragment and a typical 50 kDa target is roughly 1:400. To achieve a detectable signal-to-noise ratio, the target protein must be immobilized at a very high density (e.g., >5000 Response Units). Furthermore, fragments are typically dissolved in DMSO. A 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a massive bulk refractive index shift that dwarfs the actual binding signal3[3]. Therefore, rigorous solvent correction is the most critical step in this protocol.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the 50 kDa target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~6000 RU. Quench with 1 M Ethanolamine.

  • Solvent Correction Calibration: Prepare a 5-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+). Inject these solutions to map the bulk shift response.

  • Titration Series: Prepare a 2-fold dilution series of 1-methyl-3-(propan-2-yl)-1H-pyrazole from 1 mM down to 15.6 µM in running buffer containing exactly 5.0% DMSO.

  • Data Acquisition: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Processing: Double-reference the data (subtracting the reference channel and a blank buffer injection) and apply the DMSO solvent correction model. Fit the steady-state affinity to derive the KD​ .

Self-Validation Check: Inject a known non-binder (e.g., a DMSO blank) and a positive control. The non-binder must show 0±1 RU specific response post-solvent correction, validating that the bulk shift has been accurately neutralized.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which depends on the molecule's size, charge, and hydration shell.

Causality & Expertise: Small, slightly hydrophobic fragments like pyrazole derivatives can non-specifically adhere to the dextran matrix of SPR chips, leading to super-stoichiometric false positives. MST is performed in free solution, completely eliminating matrix interference 4[4]. When the 124 Da fragment binds the target, it displaces water molecules from the binding pocket, altering the hydration shell sufficiently to change the thermophoretic mobility of the fluorophore-labeled target.

Step-by-Step Protocol:

  • Target Labeling: Label the target protein using an NHS-ester RED fluorophore (targeting surface lysines). The RED emission spectrum avoids auto-fluorescence overlap with the pyrazole fragment.

  • Assay Preparation: Maintain the labeled protein at a constant concentration of 10 nM. Prepare a 16-point serial dilution of 1-methyl-3-(propan-2-yl)-1H-pyrazole (from 2 mM to 61 nM) in assay buffer (containing 5% DMSO and 0.05% Tween-20 to prevent aggregation).

  • Incubation & Loading: Mix the protein and fragment in a 1:1 ratio. Incubate for 10 minutes at room temperature, then load into standard treated Monolith capillaries.

  • Thermophoresis Measurement: Apply 20% excitation power and 40% MST power (IR laser). Record the fluorescence change during the 20-second heating phase.

Self-Validation Check: Perform a capillary scan prior to the thermophoresis run. If the initial fluorescence varies by >10% across the fragment concentration gradient, the fragment is either quenching the fluorophore or inducing target aggregation, which invalidates the thermophoretic readout.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile ( ΔH , ΔS , KD​ , and stoichiometry N ).

Causality & Expertise: Because fragments have low affinities, they must be injected at high concentrations (millimolar range). At these concentrations, the heat of dilution of the fragment and its solvent (DMSO) can easily mask the actual heat of binding. ITC is the ultimate arbiter in FBDD because it directly outputs the stoichiometric ratio ( N ). If N≈1 , the fragment is binding to a specific pocket. If N>2 or cannot be saturated, the fragment is likely aggregating or binding non-specifically 5[5].

Step-by-Step Protocol:

  • Rigorous Buffer Matching: Dialyze the target protein extensively against the assay buffer. Dissolve 1-methyl-3-(propan-2-yl)-1H-pyrazole directly into the exact same dialysate, ensuring the DMSO concentration is identical (e.g., 5.00% v/v) in both the cell and the syringe.

  • Cell and Syringe Loading: Load the target protein (50 µM) into the sample cell. Load the fragment (1.5 mM) into the injection syringe.

  • Titration Parameters: Set the stirring speed to 750 rpm. Perform an initial 0.5 µL dummy injection, followed by 19 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Fitting: Integrate the area under each peak to determine the heat per injection. Subtract the heat of dilution (determined by titrating the fragment into buffer alone) and fit the data to a one-set-of-sites binding model.

Self-Validation Check: The final injections in the titration series (when the target is theoretically fully saturated) must return to the baseline heat of dilution. If they do not, there is either a buffer mismatch or continuous non-specific aggregation occurring.

Quantitative Data Comparison

The table below summarizes the cross-validation data for 1-methyl-3-(propan-2-yl)-1H-pyrazole binding to the model 50 kDa target across the three platforms.

Assay PlatformApparent KD​ (µM)Stoichiometry ( N )Target ConsumptionThroughputPrimary Limitation for LMW Fragments
SPR 145 ± 12N/A (Mass ratio inferred)~10 µgMedium-HighHighly sensitive to bulk refractive index shifts from DMSO.
MST 162 ± 18N/A~1 µgHighRequires covalent fluorescent labeling of the target protein.
ITC 185 ± 150.95 ± 0.051–2 mgLowHigh sample consumption; low throughput limits library screening.

Conclusion

Validating a 124 Da fragment like 1-methyl-3-(propan-2-yl)-1H-pyrazole requires a multi-tiered approach. SPR provides the necessary throughput and kinetic insights but is highly susceptible to solvent artifacts. MST offers a rapid, solution-based orthogonal check that eliminates matrix-binding false positives while conserving precious protein. Finally, ITC serves as the definitive thermodynamic validation, proving that the interaction is driven by a 1:1 stoichiometric binding event rather than colloidal aggregation. By combining these three platforms, researchers can confidently advance pyrazole-based fragments into structural biology (X-ray/NMR) and medicinal chemistry optimization pipelines.

References

  • Proceedings of the National Academy of Sciences (PNAS) Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery [Link]

  • ResearchGate Applied Biophysical Methods in Fragment-Based Drug Discovery[Link]

  • National Institutes of Health (NIH - PMC) Biophysical methods in early drug discovery [Link]

  • IntechOpen Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery[Link]

  • National Institutes of Health (NIH - PMC) Concepts and Core Principles of Fragment-Based Drug Design[Link]

Sources

Validation

Comparative Guide to Isomeric Purity Determination of 1-methyl-3-(propan-2-yl)-1H-pyrazole

Introduction In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of a compound is a critical quality attribute that profoundly influences its pharmacological and toxicological profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of a compound is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For heterocyclic compounds like 1-methyl-3-(propan-2-yl)-1H-pyrazole, a seemingly minor variation in the arrangement of substituents can lead to the formation of regioisomers with distinct biological activities. This guide provides a comprehensive comparison of analytical methodologies for the determination of isomeric purity of 1-methyl-3-(propan-2-yl)-1H-pyrazole against its known impurities, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most appropriate analytical techniques.

The synthesis of pyrazole derivatives, often accomplished through methods like the Knorr pyrazole synthesis, can inadvertently lead to the formation of isomeric byproducts.[1] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a common route that can yield regioisomers, which often exhibit similar physical and chemical properties, making their separation and quantification a significant analytical challenge.[1][2] This guide will delve into the nuances of separating 1-methyl-3-(propan-2-yl)-1H-pyrazole from its potential regioisomer, 1-methyl-5-(propan-2-yl)-1H-pyrazole, and other process-related impurities.

Understanding the Impurities

The primary impurity of concern in the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole is its regioisomer, 1-methyl-5-(propan-2-yl)-1H-pyrazole. Other potential impurities can include unreacted starting materials, pyrazoline intermediates from incomplete aromatization, and colored byproducts arising from side reactions of the hydrazine starting material.[1][3]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"1-methyl-3-(propan-2-yl)-1H-pyrazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1-methyl-5-(propan-2-yl)-1H-pyrazole" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Unreacted Starting Materials"; "Pyrazoline Intermediates"; "Colored Byproducts";

G 1-methyl-3-(propan-2-yl)-1H-pyrazole 1-methyl-3-(propan-2-yl)-1H-pyrazole 1-methyl-5-(propan-2-yl)-1H-pyrazole 1-methyl-5-(propan-2-yl)-1H-pyrazole 1-methyl-3-(propan-2-yl)-1H-pyrazole->1-methyl-5-(propan-2-yl)-1H-pyrazole Regioisomer Unreacted Starting Materials Unreacted Starting Materials 1-methyl-3-(propan-2-yl)-1H-pyrazole->Unreacted Starting Materials Pyrazoline Intermediates Pyrazoline Intermediates 1-methyl-3-(propan-2-yl)-1H-pyrazole->Pyrazoline Intermediates Colored Byproducts Colored Byproducts 1-methyl-3-(propan-2-yl)-1H-pyrazole->Colored Byproducts

Caption: Relationship between the target compound and its potential impurities.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is paramount for the accurate determination of isomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a versatile and robust technique for separating compounds with varying polarities.[3] For pyrazole derivatives, C18 columns are frequently employed.[4] The choice of mobile phase composition is critical for achieving optimal separation of the target isomer from its impurities.

Table 1: Comparison of HPLC and GC Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18, Phenyl-Hexyl[2]Polysiloxane-based (e.g., DB-5, HP-5)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradients, often with acid modifiers like TFA or formic acid.[4][5]Inert gas (e.g., Helium, Nitrogen)
Detection UV-Vis (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Advantages - High resolution for polar and non-volatile compounds.- Wide range of stationary and mobile phases available.- Amenable to a broad range of analytes.- High efficiency and resolution for volatile and thermally stable compounds.- Sensitive detectors like FID.- Fast analysis times are possible with FastGC techniques.[6][7]
Disadvantages - May require longer analysis times.- Mobile phase consumption can be high.- Limited to volatile and thermally stable analytes.- Derivatization may be required for non-volatile compounds.
Gas Chromatography (GC)

GC is another powerful technique, particularly for volatile and thermally stable compounds like many pyrazole derivatives. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantification but also mass spectral information for definitive peak identification.[1] The fragmentation patterns of pyrazoles in the mass spectrometer can be crucial for structural elucidation.[8]

Chiral Chromatography

For chiral pyrazole derivatives, enantioselective separation is necessary. This is typically achieved using chiral stationary phases (CSPs) in either HPLC or GC.[9][10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[4][9] The choice between normal-phase, polar organic, or reverse-phase modes can significantly impact the separation.[9][11]

Recommended Analytical Protocol: High-Resolution HPLC-UV Method

Based on a comprehensive evaluation, a High-Resolution HPLC-UV method is recommended for the routine quality control and isomeric purity determination of 1-methyl-3-(propan-2-yl)-1H-pyrazole. This method offers a balance of resolution, sensitivity, and robustness.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-methyl-3-(propan-2-yl)-1H-pyrazole reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the sample to be tested in the same diluent.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

5. Data Analysis:

  • Calculate the percentage of each impurity by the area normalization method.

Workflow for HPLC Method Development

G cluster_0 Preparation cluster_1 Optimization cluster_2 Validation Define Analytical Target Profile Define Analytical Target Profile Select Column & Initial Mobile Phase Select Column & Initial Mobile Phase Define Analytical Target Profile->Select Column & Initial Mobile Phase Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Select Column & Initial Mobile Phase->Prepare Standard & Sample Solutions Initial Gradient Run Initial Gradient Run Prepare Standard & Sample Solutions->Initial Gradient Run Adjust Gradient Slope Adjust Gradient Slope Initial Gradient Run->Adjust Gradient Slope Optimize Mobile Phase Composition Optimize Mobile Phase Composition Adjust Gradient Slope->Optimize Mobile Phase Composition Fine-tune Flow Rate & Temperature Fine-tune Flow Rate & Temperature Optimize Mobile Phase Composition->Fine-tune Flow Rate & Temperature System Suitability Testing System Suitability Testing Fine-tune Flow Rate & Temperature->System Suitability Testing Method Validation (Specificity, Linearity, Accuracy, Precision) Method Validation (Specificity, Linearity, Accuracy, Precision) System Suitability Testing->Method Validation (Specificity, Linearity, Accuracy, Precision)

Caption: A typical workflow for developing a robust HPLC method.

Conclusion

The determination of isomeric purity is a non-negotiable aspect of quality control in the pharmaceutical and chemical industries. For 1-methyl-3-(propan-2-yl)-1H-pyrazole, a well-developed reverse-phase HPLC method provides the necessary resolution and sensitivity to accurately quantify the main isomer and its potential impurities. While GC-MS offers complementary information, especially for volatile impurities, HPLC remains the workhorse for routine analysis. By following the detailed protocol and understanding the principles behind the method selection, researchers can ensure the quality and consistency of their synthesized compounds, ultimately contributing to the development of safer and more effective products.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • El-Kassem, L. T., & El-Enany, N. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. [Link]

  • Zhang, Y., Liu, Y., Zhang, H., & Wang, Q. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 28(10), 689-695. [Link]

  • BenchChem. (2025).
  • Huang, M., De Fina, A., & Richardson, S. L. (2016). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Journal of Molecular Graphics and Modelling, 66, 137-145. [Link]

  • Huang, M., De Fina, A., & Richardson, S. L. (2016). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Journal of Molecular Graphics and Modelling, 66, 137-145. [Link]

  • BenchChem. (2025). resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. BenchChem.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. BenchChem.
  • El-Kassem, L. T., & El-Enany, N. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. [Link]

  • El-Kassem, L. T., & El-Enany, N. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. [Link]

  • JEOL Ltd. (2009). Quantitative analysis of pyrazole pesticides in tea leaf using FastGC-HRTOFMS. JEOL Ltd. [Link]

  • Santos, F. J., & Galceran, M. T. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry - Future Perceptions and Applications. IntechOpen. [Link]

  • Al-Otaibi, M. S., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. ChemistrySelect, 9(1), e202303965. [Link]

  • JEOL Ltd. (2009). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL Ltd. [Link]

Sources

Comparative

Comparative Toxicity Guide: 1-Methyl-3-(propan-2-yl)-1H-pyrazole vs. Unsubstituted Pyrazoles

Executive Summary In the landscape of drug development and synthetic chemistry, the pyrazole scaffold is a highly versatile building block. However, the toxicity profile of pyrazole derivatives is acutely sensitive to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic chemistry, the pyrazole scaffold is a highly versatile building block. However, the toxicity profile of pyrazole derivatives is acutely sensitive to their substitution patterns. This guide provides an objective, data-driven comparison between unsubstituted pyrazole and 1-methyl-3-(propan-2-yl)-1H-pyrazole (also known as 3-isopropyl-1-methyl-1H-pyrazole).

By analyzing the structure-activity relationships (SAR), we demonstrate that while unsubstituted pyrazoles exhibit severe systemic hepatotoxicity driven by potent Alcohol Dehydrogenase (ADH) inhibition, the dialkyl substitution in 1-methyl-3-(propan-2-yl)-1H-pyrazole sterically and electronically abolishes this enzymatic interference. Consequently, the hazard profile of the substituted analog shifts strictly to localized, transient irritation.

Structural Causality of Toxicity

The Unsubstituted Pyrazole Hazard: ADH Ternary Complex Formation

Unsubstituted pyrazole is a notoriously potent inhibitor of liver ADH, a critical enzyme in xenobiotic and alcohol metabolism. The toxicity is not merely additive but mechanistic: pyrazole forms a highly stable, inactive ternary complex with the ADH catalytic zinc and the NAD+ coenzyme[1].

  • Electronic Causality: The free N1-H of the pyrazole ring acts as a critical hydrogen bond donor, coordinating directly with the catalytic zinc atom in the ADH active site. Simultaneously, the N2 atom forms a partial covalent bond with the C4 position of the nicotinamide ring of NAD+[1].

  • Systemic Fallout: By halting ADH activity, unsubstituted pyrazoles force alternative, highly toxic metabolic pathways (such as CYP2E1), leading to severe oxidative stress, reactive oxygen species (ROS) generation, and subsequent hepatotoxicity[2].

The 1-Methyl-3-(propan-2-yl)-1H-pyrazole Advantage: Steric & Electronic Shielding

The addition of a methyl group at the N1 position and an isopropyl group at the C3 position fundamentally rewrites the molecule's toxicokinetic profile:

  • Electronic Blockade: Methylation at N1 removes the essential proton required for zinc coordination. Without this N1-H bond, the molecule cannot anchor itself to the catalytic zinc, effectively abolishing ADH inhibition[3].

  • Steric Hindrance: The bulky isopropyl group at the C3 position creates significant spatial interference, preventing the pyrazole ring from deeply penetrating the hydrophobic nicotinamide binding pocket[3].

  • Shift in Toxicity: Because systemic enzymatic interference is neutralized, the toxicity of 1-methyl-3-(propan-2-yl)-1H-pyrazole is relegated to surface-level interactions, presenting primarily as localized skin/eye irritation and transient respiratory irritation (STOT SE 3)[4][5].

ADH_Mechanism Unsub Unsubstituted Pyrazole (Free N1-H) Zinc Catalytic Zinc (ADH) Unsub->Zinc N1 coordinates NAD NAD+ Coenzyme Unsub->NAD N2 binds C4 Subst 1-Methyl-3-isopropylpyrazole (Methylated N1) NoBind No Enzyme Coordination (Steric/Electronic Block) Subst->NoBind N1 blocked by Methyl C3 blocked by Isopropyl Ternary Toxic Ternary Complex (Enzyme-NAD+-Pyrazole) Zinc->Ternary NAD->Ternary

Structural mechanism of ADH inhibition vs. steric blocking in pyrazoles.

Comparative Toxicity Profiles

The quantitative and qualitative differences in toxicity are summarized below. The data highlights the transition from systemic enzymatic disruption to localized hazard classifications.

Property / MetricUnsubstituted Pyrazole1-Methyl-3-(propan-2-yl)-1H-pyrazole
ADH Inhibition ( ) 2.6 µM (Potent Inhibitor)[1]> 1000 µM (Inactive)[3]
Primary Target Organ Liver (Hepatotoxicity)[2]Respiratory Tract / Eyes (Localized)[4]
GHS Hazard Codes H301 (Toxic if swallowed), H361 (Repro. Tox)H315 (Skin Irrit.), H319 (Eye Irrit.), H336 (STOT SE 3)[4][5]
Systemic Toxicity Risk High (Metabolic disruption)Low (Rapid clearance, no ternary complex)
Primary Application Research tool (ADH inhibitor)Pharmaceutical intermediate / Building block

Experimental Methodologies for Toxicity Validation

To objectively validate the comparative safety of these compounds, researchers must employ self-validating experimental systems. The following protocols are designed to confirm the absence of ADH inhibition and assess baseline cytotoxicity.

Protocol 1: Fluorimetric ADH Inhibition Assay

Causality Rationale: This assay measures the rate of hydride transfer from ethanol to NAD+. Because NADH (the reduced form) naturally fluoresces at 460 nm when excited at 340 nm, we can track enzyme activity in real-time. If a pyrazole forms a ternary complex, fluorescence generation is blunted[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer of 33 mM sodium phosphate (pH 8.0) containing 0.25 mM EDTA to stabilize the enzyme[6].

  • System Calibration (Self-Validation): Run a negative control (buffer + vehicle) to establish baseline NADH auto-oxidation, and a positive control (2.6 µM unsubstituted pyrazole) to confirm assay sensitivity to ADH inhibition.

  • Compound Incubation: In a quartz cuvette, combine 2.0 mL of buffer, 100 µL of 10 mM NAD+, and 100 µL of the test compound (1-methyl-3-(propan-2-yl)-1H-pyrazole) titrated from 10 µM to 10 mM.

  • Reaction Initiation: Add 100 µL of purified human or horse liver ADH (approx. 80-100 µN active sites)[6].

  • Data Acquisition: Excite the sample at 340 nm and monitor emission at 460 nm using a fluorometer. Calculate the initial velocity ( ) of NADH formation.

  • Analysis: Plot against compound concentration to derive the . 1-methyl-3-(propan-2-yl)-1H-pyrazole will yield a flat curve, proving non-inhibition.

Protocol 2: Hepatocyte (HepG2) Viability Assay

Causality Rationale: Since unsubstituted pyrazoles induce downstream hepatotoxicity via CYP-mediated oxidative stress, exposing human liver carcinoma cells (HepG2) to the compounds will validate the systemic safety of the substituted analog.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% .

  • Treatment: Aspirate media and apply 1-methyl-3-(propan-2-yl)-1H-pyrazole at varying concentrations (1 µM to 500 µM) in fresh media. Use 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours to allow for potential metabolic activation and oxidative stress accumulation.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert MTT to purple formazan.

  • Solubilization & Reading: Remove media, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm. Calculate relative to the vehicle control.

Workflow Prep Compound Prep (10 µM - 10 mM) Assay1 Fluorimetric ADH Assay (NADH Fluorescence) Prep->Assay1 Assay2 HepG2 Cytotoxicity (MTT Viability) Prep->Assay2 Data IC50 & Ki Calculation Assay1->Data Assay2->Data

Self-validating experimental workflow for comparative toxicity profiling.

Conclusion & Application Insights

The structural modifications present in 1-methyl-3-(propan-2-yl)-1H-pyrazole successfully engineer out the severe hepatotoxic liabilities inherent to the unsubstituted pyrazole core. By methylating the N1 position and introducing steric bulk at C3, researchers can utilize this compound safely as a pharmaceutical intermediate without triggering the ADH-mediated metabolic cascades that plague simpler pyrazoles. Handling protocols should therefore pivot from systemic toxicity precautions to standard localized PPE (gloves, goggles, and fume hoods) to mitigate its STOT SE 3 irritant properties.

References

  • Li, T. K., & Theorell, H. "Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs." SciSpace.
  • Cederbaum, A.I. et al.
  • Theorell, H., et al. "On the effects of some heterocyclic compounds on the enzymic activity of liver alcohol dehydrogenase." SciSpace.
  • "1-methyl-3-(propan-2-yl)
  • "1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255." PubChem.
  • Plapp, B. V., et al. "Amino Acid Residues in the Nicotinamide Binding Site Contribute to Catalysis by Horse Liver Alcohol Dehydrogenase.

Sources

Validation

A Comparative Stability Analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazole in Various Solvents: A Guide for Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. The pyrazole scaffold is a privileged core in medicinal chemistry, appearin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. The pyrazole scaffold is a privileged core in medicinal chemistry, appearing in numerous approved drugs.[1][2] This guide provides an in-depth comparative analysis of the stability of a model pyrazole compound, 1-methyl-3-(propan-2-yl)-1H-pyrazole, across a range of solvents commonly employed in drug manufacturing and formulation.

This document moves beyond a simple recitation of data, delving into the mechanistic underpinnings of degradation and the rationale behind the experimental design. The protocols described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to assess the stability of their own pyrazole-containing molecules.

The Significance of Pyrazole Stability in Drug Development

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents due to its versatile biological activities.[2] However, the stability of this ring system can be influenced by various factors, including the nature and position of its substituents and the surrounding chemical environment.[3][4] Degradation of an API can lead to loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles, all of which have significant implications for drug safety and efficacy.

Understanding how a molecule like 1-methyl-3-(propan-2-yl)-1H-pyrazole behaves in different solvents is critical for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and purification to minimize degradation.

  • Formulation Development: Choosing excipients and vehicle systems that ensure long-term stability of the final drug product.

  • Analytical Method Development: Identifying potential degradants to develop robust, stability-indicating analytical methods.[5][6]

  • Regulatory Submissions: Providing comprehensive stability data to regulatory agencies like the FDA and EMA, as mandated by ICH guidelines.[7]

Factors Influencing Pyrazole Stability

The stability of the pyrazole ring is a complex interplay of several factors:

  • Electronic Effects: The nature of substituents on the pyrazole ring can significantly impact its electronic distribution and, consequently, its stability. Electron-donating groups can stabilize the ring, whereas electron-withdrawing groups may render it more susceptible to nucleophilic attack or other degradation pathways.[3]

  • Steric Hindrance: Bulky substituents can sterically shield the pyrazole ring from potential reactants, thereby enhancing its kinetic stability.

  • Solvent Properties: The polarity, protic or aprotic nature, and hydrogen-bonding capacity of the solvent can profoundly influence degradation rates by stabilizing or destabilizing the ground state of the reactant and the transition state of the degradation reaction.[8][9][10]

  • Environmental Factors: Exposure to light, heat, and oxygen can induce photodegradation, thermal decomposition, and oxidation, respectively.[4]

Experimental Design: A Forced Degradation Study

To probe the stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole, a forced degradation study was designed. Such studies are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[7][11] The experimental workflow is outlined below.

Forced Degradation Workflow Experimental Workflow for Stability Analysis cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole in each solvent acid Acidic Hydrolysis (0.1 M HCl) prep->acid Incubate under stress base Basic Hydrolysis (0.1 M NaOH) prep->base Incubate under stress ox Oxidative (3% H2O2) prep->ox Incubate under stress thermal Thermal (60°C) prep->thermal Incubate under stress photo Photolytic (ICH Q1B) prep->photo Incubate under stress hplc HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points ox->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Degradant Identification hplc->lcms If degradation observed quant Quantify remaining parent compound hplc->quant path Propose degradation pathways quant->path

Caption: Workflow for the forced degradation study of 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Materials and Methods

Test Compound: 1-methyl-3-(propan-2-yl)-1H-pyrazole (Purity >99%)

Solvents:

  • Acetonitrile (ACN) - Polar Aprotic

  • Methanol (MeOH) - Polar Protic

  • Water - Polar Protic

  • Dichloromethane (DCM) - Nonpolar

  • Dimethyl Sulfoxide (DMSO) - Polar Aprotic

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocol: Stability Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole in each of the selected solvents.

  • Stress Conditions:

    • Control: Store a portion of each stock solution at 4°C in the dark.

    • Thermal Stress: Incubate a portion of each stock solution at 60°C.

    • Photolytic Stress: Expose a portion of each stock solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each solution at 0, 24, 48, and 72 hours.

  • Sample Preparation for Analysis: Dilute the withdrawn aliquots with the mobile phase to a final concentration of 100 µg/mL.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from any potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 220 nm
Injection Vol. 10 µL

Results and Discussion: Comparative Stability

The stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole was assessed by quantifying the remaining parent compound at each time point under thermal and photolytic stress.

Thermal Stability (60°C)
Solvent% Remaining Parent Compound (Mean ± SD, n=3)
24 hours
Acetonitrile (ACN)99.2 ± 0.3
Methanol (MeOH)97.1 ± 0.6
Water95.4 ± 0.8
Dichloromethane (DCM)99.8 ± 0.2
Dimethyl Sulfoxide (DMSO)98.9 ± 0.4

Interpretation:

The data reveals that 1-methyl-3-(propan-2-yl)-1H-pyrazole exhibits the highest thermal stability in the nonpolar solvent, dichloromethane, and the polar aprotic solvent, acetonitrile. The greatest degradation was observed in water, a polar protic solvent. This suggests that the degradation pathway is likely facilitated by protic solvents, possibly through a mechanism involving proton transfer. Polar protic solvents can stabilize charged transition states, thereby accelerating reactions such as hydrolysis.[8][10]

Photostability (ICH Q1B)
Solvent% Remaining Parent Compound (Mean ± SD, n=3) after 72 hours
Acetonitrile (ACN)96.5 ± 0.7
Methanol (MeOH)95.2 ± 0.9
Water94.8 ± 1.0
Dichloromethane (DCM)98.1 ± 0.4
Dimethyl Sulfoxide (DMSO)92.3 ± 1.2

Interpretation:

Under photolytic stress, the compound showed good stability across most solvents, with the most significant degradation occurring in DMSO. This could be attributed to the potential for DMSO to generate reactive oxygen species upon exposure to light, which could then react with the pyrazole ring. The delocalized π-electron system of the pyrazole ring makes it susceptible to photochemical reactions.[12][13]

Proposed Degradation Pathways

Based on the observed stability profile and the known chemistry of pyrazoles, the following degradation pathways are proposed:

Degradation Pathways Proposed Degradation Pathways cluster_hydrolysis Hydrolysis (Protic Solvents) cluster_oxidation Oxidation (e.g., in DMSO under light) parent 1-methyl-3-(propan-2-yl)-1H-pyrazole Parent Compound hydrolysis_prod Ring-Opened Product Degradant A parent->hydrolysis_prod H2O / Heat oxidation_prod N-oxide derivative Degradant B parent->oxidation_prod [O] / hv

Caption: Proposed degradation pathways for 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Further structural elucidation of the degradation products using LC-MS would be necessary to confirm these proposed pathways.

Conclusion and Recommendations

This comparative analysis demonstrates that the stability of 1-methyl-3-(propan-2-yl)-1H-pyrazole is significantly influenced by the choice of solvent.

  • High Stability: The compound is most stable in nonpolar (DCM) and polar aprotic (ACN) solvents. These should be prioritized during synthesis, purification, and for the preparation of stock solutions for analytical purposes.

  • Moderate Stability: Methanol and DMSO show moderate effects on stability, with specific vulnerabilities to thermal and photolytic stress, respectively.

  • Low Stability: Aqueous environments lead to the most significant degradation under thermal stress. This is a critical consideration for the development of aqueous formulations, which may require the use of stabilizing excipients or pH control.

For drug development professionals, these findings underscore the importance of early and comprehensive stability assessments. The experimental framework presented here provides a robust starting point for evaluating the stability of other pyrazole derivatives, enabling data-driven decisions throughout the drug development lifecycle.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). [Link]

  • Effect of solvent on rate of homogeneous chemical reaction. ResearchGate. [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • Solvent Effects. Chemistry LibreTexts. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-methyl-3-(propan-2-yl)-1H-pyrazole for Laboratory Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-methyl-3-(propan-2-yl)-1H-pyrazole. Adherence to these protocols is critical not only for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-methyl-3-(propan-2-yl)-1H-pyrazole. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established chemical safety principles and data from authoritative sources.

Hazard Identification and Immediate Safety Profile

1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS No. 58442-50-5) is a heterocyclic compound that requires careful handling due to its specific hazard profile.[1] Understanding these hazards is the foundational step in ensuring safe disposal. This compound is classified as a flammable liquid and can cause significant irritation to the skin and eyes.[1] Furthermore, exposure may lead to drowsiness or dizziness, indicating its potential as a specific target organ toxicant after a single exposure.[1][2]

The following table summarizes the critical safety information for quick reference.

Hazard ClassificationGHS Hazard CodePrecautionary Measures
Flammable Liquid, Category 3H226Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][2]
Skin Irritation, Category 2H315Wear protective gloves. Wash skin thoroughly after handling.[1]
Eye Irritation, Category 2AH319Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
Specific Target Organ ToxicityH336Avoid breathing vapors. Use only in a well-ventilated area.[1][2]
Essential Personal Protective Equipment (PPE) and Handling

Before initiating any disposal-related tasks, it is imperative to be equipped with the appropriate PPE. The causality is clear: direct contact with 1-methyl-3-(propan-2-yl)-1H-pyrazole can cause skin and eye irritation, and inhalation of its vapors can affect the central nervous system.[1]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[3][4]

  • Eye Protection : Use safety goggles or a face shield to protect against splashes.[3][4]

  • Body Protection : A standard laboratory coat should be worn to protect against incidental contact.[4]

  • Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of vapor inhalation.[4][5]

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of 1-methyl-3-(propan-2-yl)-1H-pyrazole is to treat it as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[4]

Step 1: Waste Segregation

  • Rationale : To prevent dangerous reactions, chemical wastes must be segregated. Pyrazole derivatives should not be mixed with incompatible materials such as strong oxidizing agents.[3][6][7]

  • Procedure :

    • Designate a specific waste container for 1-methyl-3-(propan-2-yl)-1H-pyrazole and structurally similar pyrazole derivatives.

    • Do not mix this waste stream with other chemical waste categories (e.g., halogenated solvents, strong acids, or bases) unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[7]

Step 2: Containerization

  • Rationale : Proper containerization is essential to prevent leaks and ensure the safety of waste handlers. The container must be chemically compatible with the waste.

  • Procedure :

    • Select a sealable, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).

    • Affix a "Hazardous Waste" label to the container.[4]

    • Clearly write the full chemical name, "1-methyl-3-(propan-2-yl)-1H-pyrazole," and list all components and their approximate concentrations.[7][8]

Step 3: Accumulation and Storage

  • Rationale : Centralized and controlled storage of hazardous waste minimizes risks within the laboratory.

  • Procedure :

    • Keep the waste container tightly sealed when not in use.[9]

    • Store the container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or heat.[4][9]

    • Arrange for disposal through your institution's EHS-approved waste management vendor.[3][6][10]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids : Personal protective equipment (gloves, paper towels, etc.) contaminated with 1-methyl-3-(propan-2-yl)-1H-pyrazole should be placed in a sealed bag, labeled as hazardous waste, and disposed of with the chemical waste.[8]

  • Empty Containers : Chemical residues in "empty" containers can still pose a hazard.

    • Triple-Rinse Procedure : To decontaminate the container, rinse it three times with a suitable solvent (e.g., ethanol or acetone).[7][11]

    • Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste in the appropriate waste stream.[11]

    • Final Disposal : Once triple-rinsed, the original label on the container should be completely defaced or removed. The clean container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policy.[12][13]

Emergency Procedures

Spill Response:

  • Rationale : A prepared response is crucial to mitigate the hazards of a chemical spill. The flammability and irritant nature of the compound dictate the response actions.

  • Procedure :

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's EHS emergency line.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][5]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.

Personnel Exposure:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][10]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[10]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of 1-methyl-3-(propan-2-yl)-1H-pyrazole and associated waste.

G Disposal Workflow for 1-methyl-3-(propan-2-yl)-1H-pyrazole cluster_0 Waste Generation cluster_1 Disposal Path cluster_2 Action cluster_3 Final Steps Start Waste Generated: 1-methyl-3-(propan-2-yl)-1H-pyrazole WasteType Identify Waste Type Start->WasteType LiquidWaste Liquid Waste: Pure Compound or Solution WasteType->LiquidWaste Liquid SolidWaste Solid Waste: Contaminated PPE, Absorbent WasteType->SolidWaste Solid EmptyContainer Empty Container WasteType->EmptyContainer Container CollectLiquid Collect in Labeled, Sealable Hazardous Waste Container LiquidWaste->CollectLiquid CollectSolid Collect in Labeled, Sealed Bag/Container for Hazardous Waste SolidWaste->CollectSolid TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse Store Store in Designated Hazardous Waste Accumulation Area CollectLiquid->Store CollectSolid->Store CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Deface Label & Dispose of Clean Container per Site Protocol TripleRinse->DisposeContainer CollectRinsate->Store ArrangeDisposal Arrange Pickup by EHS-Approved Vendor Store->ArrangeDisposal

Caption: Decision workflow for handling and disposing of 1-methyl-3-(propan-2-yl)-1H-pyrazole waste.

References

  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)-1H-pyrazole — Chemical Substance Information.
  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde - Chemical Substance Information.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
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  • CymitQuimica. (2024). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2020). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • OSHA. (2015). Safety Data Sheet.
  • ChemicalBook. (2025). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide Safety Data Sheet.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of the Philippines Diliman. (n.d.). Guidelines for Chemical Waste Disposal.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Basel Convention. (n.d.). Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
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  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

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